1-Propene, 1-chloro-1,3,3,3-tetrafluoro-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
460-71-9 |
|---|---|
Molecular Formula |
C3HClF4 |
Molecular Weight |
148.48 g/mol |
IUPAC Name |
(E)-1-chloro-1,3,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C3HClF4/c4-2(5)1-3(6,7)8/h1H/b2-1- |
InChI Key |
PNWJILFKWURCIR-UPHRSURJSA-N |
SMILES |
C(=C(F)Cl)C(F)(F)F |
Isomeric SMILES |
C(=C(\F)/Cl)\C(F)(F)F |
Canonical SMILES |
C(=C(F)Cl)C(F)(F)F |
Other CAS No. |
460-71-9 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-, a halogenated olefin of interest to researchers and professionals in drug development and materials science. This document details a plausible synthetic pathway, outlines detailed experimental protocols, and discusses the analytical techniques required for the comprehensive characterization of its geometric isomers, (E)- and (Z)-1-chloro-1,3,3,3-tetrafluoropropene. Quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to ensure clarity and accessibility for the target audience of researchers and drug development professionals.
Introduction
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- (commonly referred to by its refrigerant designation HCFO-1224zb) is a fluorinated alkene with the chemical formula C₃HClF₄. Due to the presence of a carbon-carbon double bond, it exists as two geometric isomers: (E)-1-chloro-1,3,3,3-tetrafluoropropene and (Z)-1-chloro-1,3,3,3-tetrafluoropropene. The unique physicochemical properties imparted by the fluorine and chlorine atoms make this compound and its isomers valuable intermediates in organic synthesis and potential candidates for various applications, including the development of novel pharmaceuticals and advanced materials.
The strategic incorporation of fluorine into organic molecules is a well-established method for modulating properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, a thorough understanding of the synthesis and characterization of fluorinated building blocks like 1-chloro-1,3,3,3-tetrafluoropropene is paramount for the advancement of medicinal chemistry and materials science.
Table 1: Physicochemical Properties of 1-Chloro-1,3,3,3-tetrafluoropropene
| Property | Value |
| Molecular Formula | C₃HClF₄ |
| Molecular Weight | 148.48 g/mol [1] |
| Isomers | (E)-1-chloro-1,3,3,3-tetrafluoropropene(Z)-1-chloro-1,3,3,3-tetrafluoropropene |
| Common Name | HCFO-1224zb |
| Monoisotopic Mass | 147.9702904 Da[1] |
Synthesis Pathway
A viable and industrially relevant method for the synthesis of 1-chloro-1,3,3,3-tetrafluoropropene is the dehydrochlorination of 1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-244fa). This elimination reaction can be performed either in the liquid phase using a strong base, often with a phase-transfer catalyst to enhance reaction rates, or in the gas phase over a solid catalyst at elevated temperatures. The reaction typically yields a mixture of the (E) and (Z) isomers, which can then be separated based on differences in their physical properties, such as boiling point.
Experimental Protocol: Liquid-Phase Dehydrochlorination
This protocol describes a general procedure for the synthesis of 1-chloro-1,3,3,3-tetrafluoropropene via the liquid-phase dehydrochlorination of 1,1-dichloro-1,3,3,3-tetrafluoropropane.
Materials:
-
1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-244fa)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Water (deionized)
-
Anhydrous solvent (e.g., tetrahydrofuran), optional
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Gas-tight syringe
-
Cold trap (e.g., dry ice/acetone bath)
-
Standard glassware for workup and distillation
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. The flask is charged with a solution of potassium hydroxide in water (e.g., 20-50 wt%).
-
Add the phase-transfer catalyst to the aqueous base solution (typically 1-5 mol% relative to the substrate).
-
Heat the solution to the desired reaction temperature (e.g., 50-80°C) with vigorous stirring.
-
Slowly add 1,1-dichloro-1,3,3,3-tetrafluoropropane to the stirred solution via the dropping funnel over a period of 1-2 hours.
-
The product, being volatile, will distill out of the reaction mixture as it is formed. The vapor is passed through the reflux condenser (kept at a temperature to allow product passage while condensing the less volatile starting material) and collected in a cold trap.
-
Monitor the reaction progress by periodically analyzing samples from the cold trap using Gas Chromatography (GC).
-
Upon completion, the collected crude product is washed with cold water to remove any basic residue, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and purified by fractional distillation to separate the (E) and (Z) isomers.
Characterization
Comprehensive characterization of the synthesized 1-chloro-1,3,3,3-tetrafluoropropene is essential to confirm its identity, purity, and isomeric ratio. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 1-chloro-1,3,3,3-tetrafluoropropene. ¹H, ¹³C, and ¹⁹F NMR experiments are required for a complete assignment.
-
¹H NMR: The proton spectrum will show a signal for the vinylic hydrogen (-CH=). The multiplicity of this signal will be a doublet of quartets (dq) or a more complex multiplet due to coupling with the fluorine atoms on C1 and C3. The coupling constants will differ for the (E) and (Z) isomers.
-
¹⁹F NMR: The fluorine spectrum is crucial for distinguishing between isomers. It will show two distinct resonances: one for the fluorine on C1 (-CFCl) and another for the -CF₃ group. The chemical shifts and the magnitude of the ⁴J(F-F) coupling constant will be characteristic for each isomer.
-
¹³C NMR: The carbon spectrum will display three signals corresponding to the three carbon atoms of the propene backbone. The signals will be split by the attached fluorine atoms (C-F coupling), providing further structural confirmation.
Table 2: Predicted NMR Data for (E/Z)-1-chloro-1,3,3,3-tetrafluoropropene (Note: These are predicted values based on general principles of NMR spectroscopy for fluorinated alkenes. Experimental verification is required.)
| Isomer | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| (Z)-Isomer | ¹H | ~6.5 - 7.5 | dq | ³J(H-F) from CF₃: ~6-10³J(H-F) from CFCl: ~12-18 |
| ¹⁹F (CF₃) | ~ -60 to -70 | d | ⁴J(F-F): ~1-5 | |
| ¹⁹F (CFCl) | ~ -80 to -100 | q | ⁴J(F-F): ~1-5 | |
| (E)-Isomer | ¹H | ~6.5 - 7.5 | dq | ³J(H-F) from CF₃: ~1-5³J(H-F) from CFCl: ~30-40 |
| ¹⁹F (CF₃) | ~ -60 to -70 | d | ⁴J(F-F): ~8-12 | |
| ¹⁹F (CFCl) | ~ -90 to -110 | q | ⁴J(F-F): ~8-12 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 1-chloro-1,3,3,3-tetrafluoropropene is expected to show characteristic absorption bands.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100 | =C-H stretch |
| ~1670 | C=C stretch |
| 1100 - 1400 | C-F stretches (strong) |
| 700 - 850 | C-Cl stretch |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the synthesized product, quantify the ratio of (E) to (Z) isomers, and confirm the molecular weight. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Ion Fragment | Interpretation |
| 148/150 | [C₃HClF₄]⁺ | Molecular ion peak (M⁺), showing isotopic pattern for one chlorine atom. |
| 113 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 79 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |
| 69 | [CF₃]⁺ | Trifluoromethyl cation. |
Conclusion
This technical guide has outlined a robust framework for the synthesis and characterization of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-. The proposed dehydrochlorination of 1,1-dichloro-1,3,3,3-tetrafluoropropane represents a feasible route to this valuable fluorinated building block. The detailed characterization workflow, employing a combination of NMR, IR, and GC-MS, provides the necessary tools for unambiguous structural elucidation and purity assessment of the (E) and (Z) isomers. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and materials science. Further experimental work is encouraged to validate and refine the predicted characterization data.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Chloro-1,3,3,3-tetrafluoro-1-propene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-1,3,3,3-tetrafluoro-1-propene, a hydrochlorofluoroolefin (HCFO), is a compound of significant interest due to its potential applications as a refrigerant, blowing agent, and solvent with a low global warming potential (GWP). This technical guide provides an in-depth overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for property characterization. The information presented is crucial for understanding the behavior of this compound in various applications and for ensuring its safe handling and use. This document consolidates data for its primary isomers, the trans-(E) and cis-(Z) forms, to provide a comprehensive resource for researchers and professionals.
Introduction
1-Chloro-1,3,3,3-tetrafluoro-1-propene (C₃HClF₄) exists as two geometric isomers: trans-(E)-1-chloro-1,3,3,3-tetrafluoro-1-propene (also known as HCFO-1233zd(E)) and cis-(Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene. These isomers exhibit differences in their physical properties which can influence their suitability for specific applications. Due to their low GWP and negligible ozone depletion potential, they are considered more environmentally friendly alternatives to hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs). A thorough understanding of their physicochemical properties is essential for process design, performance modeling, and safety assessment.
Physicochemical Properties
The following tables summarize the key physicochemical properties of the trans and cis isomers of 1-chloro-1,3,3,3-tetrafluoro-1-propene.
Table 1: General and Physical Properties
| Property | trans-1-chloro-1,3,3,3-tetrafluoro-1-propene | cis-1-chloro-1,3,3,3-tetrafluoro-1-propene |
| Synonyms | HCFO-1233zd(E) | R-1224yd(Z) |
| CAS Number | 102687-65-0[1] | 111512-60-8 |
| Molecular Formula | C₃HClF₄[2][3] | C₃HClF₄ |
| Molecular Weight | 148.49 g/mol [4][5][6][7][8] | 148.49 g/mol |
| Appearance | Colorless gas | Colorless liquid |
| Boiling Point | 19-20 °C[5] | Not specified |
Table 2: Thermodynamic Properties
| Property | trans-1-chloro-1,3,3,3-tetrafluoro-1-propene | cis-1-chloro-1,3,3,3-tetrafluoro-1-propene |
| Vapor Pressure | See Table 3 | See Table 4 |
| Liquid Density | See Table 5 | See Table 6 |
| Ideal Gas Heat Capacity (Cp) | Correlated by quantum mechanical theory[2] | Data available in literature[9] |
| Critical Temperature | 166.5 °C | Not specified |
| Critical Pressure | 3.64 MPa | Not specified |
| Global Warming Potential (100-yr) | < 5[2][4] | 0.88 |
Table 3: Vapor Pressure of trans-1-chloro-1,3,3,3-tetrafluoro-1-propene
| Temperature (K) | Pressure (kPa) |
| 263.15 | 39.9 |
| 273.15 | 63.8 |
| 283.15 | 98.6 |
| 293.15 | 147.2 |
| 303.15 | 213.2 |
| 313.15 | 299.8 |
| 323.15 | 411.0 |
| 333.15 | 550.8 |
| 343.15 | 723.2 |
| 353.15 | 932.1 |
| Data derived from correlations presented in scientific literature. |
Table 4: Vapor Pressure of cis-1-chloro-1,3,3,3-tetrafluoro-1-propene
Specific vapor pressure data as a function of temperature for the cis-isomer is less readily available in consolidated tables but can be derived from equations of state presented in specialized thermodynamic studies.
Table 5: Liquid Density of trans-1-chloro-1,3,3,3-tetrafluoro-1-propene
| Temperature (K) | Density (g/cm³) |
| 273.15 | 1.348 |
| 283.15 | 1.323 |
| 293.15 | 1.298 |
| 303.15 | 1.272 |
| 313.15 | 1.245 |
| 323.15 | 1.218 |
| 333.15 | 1.190 |
| 343.15 | 1.161 |
| 353.15 | 1.131 |
| Data derived from correlations presented in scientific literature. |
Table 6: Liquid Density of cis-1-chloro-1,3,3,3-tetrafluoro-1-propene
| Temperature (K) | Pressure (MPa) | Density ( kg/m ³) |
| 273.15 | 1 | 1391.1 |
| 273.15 | 10 | 1403.4 |
| 273.15 | 20 | 1419.5 |
| 273.15 | 30 | 1434.6 |
| 293.15 | 1 | 1341.8 |
| 293.15 | 10 | 1356.5 |
| 293.15 | 20 | 1374.9 |
| 293.15 | 30 | 1392.0 |
| 313.15 | 1 | 1289.9 |
| 313.15 | 10 | 1307.3 |
| 313.15 | 20 | 1328.6 |
| 313.15 | 30 | 1348.1 |
| 333.15 | 5 | 1242.0 |
| 333.15 | 10 | 1256.4 |
| 333.15 | 20 | 1282.0 |
| 333.15 | 30 | 1304.8 |
| 353.15 | 10 | 1199.6 |
| 353.15 | 20 | 1229.8 |
| 353.15 | 30 | 1256.3 |
| Experimental data for the cis-isomer has been measured over a range of temperatures and pressures.[9] |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of 1-chloro-1,3,3,3-tetrafluoro-1-propene.
Boiling Point Determination
The boiling point is determined using a dynamic method with an ebulliometer.
-
Apparatus: A small glass ebulliometer equipped with a temperature sensor (e.g., a calibrated platinum resistance thermometer) and a pressure regulation system.
-
Procedure:
-
A small amount (approximately 20 ml) of the purified liquid sample is placed in the ebulliometer.
-
The system pressure is set to the desired value using the pressure controller.
-
The liquid is heated until it boils.
-
The temperature of the vapor-liquid equilibrium is recorded once a stable reading is achieved.
-
The boiling point at standard atmospheric pressure (101.325 kPa) is determined by measuring the boiling temperature at various pressures and extrapolating to the standard pressure.
-
Vapor Pressure Measurement
A static method is employed for accurate vapor pressure determination.
-
Apparatus: A thermostatted static cell of a suitable material (e.g., stainless steel or glass) connected to a high-precision pressure transducer and a vacuum pump.
-
Procedure:
-
The sample is purified by repeated freeze-pump-thaw cycles to remove dissolved gases.
-
A known amount of the purified sample is introduced into the evacuated static cell.
-
The cell is immersed in a temperature-controlled liquid bath.
-
The system is allowed to reach thermal equilibrium, and the pressure inside the cell is recorded as the vapor pressure at that temperature.
-
Measurements are repeated at different temperatures to obtain the vapor pressure curve.
-
Density Measurement
A vibrating tube densimeter is a precise method for measuring liquid density.
-
Apparatus: A calibrated vibrating tube densimeter with precise temperature and pressure control.
-
Procedure:
-
The densimeter is calibrated using reference fluids with known densities (e.g., water and a vacuum).
-
The liquid sample is introduced into the vibrating U-tube.
-
The temperature and pressure are set to the desired values.
-
The oscillation period of the tube is measured, which is directly related to the density of the fluid.
-
The density is calculated using the calibration constants and the measured oscillation period.[9]
-
Gas density can be determined using a gas pycnometer.
-
Apparatus: A constant volume gas pycnometer with a reference chamber and a sample chamber, connected to a pressure gauge.
-
Procedure:
-
The volume of the sample chamber is calibrated using a reference gas (e.g., helium).
-
The sample chamber is filled with the gaseous 1-chloro-1,3,3,3-tetrafluoro-1-propene to a known pressure.
-
The gas is then expanded into the reference chamber, and the final equilibrium pressure is measured.
-
Using the principles of the ideal gas law and the known volumes, the density of the gas at the initial pressure and temperature can be calculated.
-
Solubility of Gas in Liquids
A volumetric method can be used to determine the solubility of gaseous 1-chloro-1,3,3,3-tetrafluoro-1-propene in a liquid.
-
Apparatus: A thermostatted equilibrium vessel connected to a gas burette and a pressure transducer.
-
Procedure:
-
A known volume of the degassed solvent is introduced into the equilibrium vessel.
-
A known volume of 1-chloro-1,3,3,3-tetrafluoro-1-propene gas is brought into contact with the liquid at a constant temperature and pressure.
-
The mixture is agitated until equilibrium is reached, indicated by a stable pressure reading.
-
The change in the volume of the gas phase in the burette corresponds to the amount of gas dissolved in the liquid, from which the solubility can be calculated.
-
Heat Capacity Measurement
Differential Scanning Calorimetry (DSC) is a common method for determining heat capacity.
-
Apparatus: A differential scanning calorimeter with a furnace, temperature sensors, and a differential sensor.
-
Procedure:
-
A baseline measurement is performed with empty sample and reference pans.
-
A reference material with a known specific heat capacity (e.g., sapphire) is run under the same conditions.
-
The sample of 1-chloro-1,3,3,3-tetrafluoro-1-propene (in a hermetically sealed pan for liquids/gases) is heated at a controlled rate.
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
The specific heat capacity of the sample is calculated by comparing its heat flow signal to that of the reference material.[10][11]
-
Mandatory Visualizations
The following diagram illustrates the logical workflow for the experimental determination of the physicochemical properties of 1-chloro-1,3,3,3-tetrafluoro-1-propene.
Caption: Workflow for Physicochemical Property Determination.
Safety Information
1-Chloro-1,3,3,3-tetrafluoro-1-propene is a liquefied gas under pressure and may displace oxygen, causing rapid suffocation.[12] It can cause skin and serious eye irritation, as well as respiratory irritation.[12]
-
Handling: Use in a well-ventilated area. Wear protective gloves, safety goggles, and appropriate protective clothing.[9][12]
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition. Cylinders should be securely chained.[12]
-
First Aid: In case of inhalation, move the victim to fresh air. For skin contact, wash with soap and water. In case of eye contact, rinse with water for at least 15 minutes. Seek medical attention if symptoms persist.[9]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 1-chloro-1,3,3,3-tetrafluoro-1-propene, with a focus on its trans and cis isomers. The summarized data in tabular form, along with the detailed experimental protocols, offer a valuable resource for researchers and professionals. The provided workflow diagram further clarifies the logical steps involved in characterizing such compounds. A thorough understanding and application of this information are critical for the successful and safe implementation of 1-chloro-1,3,3,3-tetrafluoro-1-propene in its various industrial applications.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]
- 4. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 5. 1-Propene, 3-chloro-1,1,3,3-tetrafluoro- (CAS 406-46-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. eq.uc.pt [eq.uc.pt]
- 7. researchgate.net [researchgate.net]
- 8. 1-Chloro-1,3,3,3-tetrafluoropropene | C3HClF4 | CID 6508916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. iris.inrim.it [iris.inrim.it]
- 10. mse.ucr.edu [mse.ucr.edu]
- 11. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 12. pubs.acs.org [pubs.acs.org]
Spectroscopic Deep Dive: An In-depth Technical Guide to 1-Chloro-1,3,3,3-tetrafluoropropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the (E) and (Z) isomers of 1-chloro-1,3,3,3-tetrafluoropropene (C₃HClF₄), a fluorinated propene of interest in various chemical applications. Due to the ambiguity in the common nomenclature "1-Propene, 1-chloro-1,3,3,3-tetrafluoro-," which could imply multiple isomers, this document focuses on the isomers where the chlorine and fluorine atoms are positioned on the double bond, as these are the most prominently cited in chemical literature.
Introduction
1-Chloro-1,3,3,3-tetrafluoropropene, a halogenated alkene, exists as two geometric isomers: (E)-1-chloro-1,3,3,3-tetrafluoropropene and (Z)-1-chloro-1,3,3,3-tetrafluoropropene. The presence of both chlorine and fluorine atoms, along with a trifluoromethyl group, results in complex and informative spectroscopic signatures. Understanding these spectral characteristics is crucial for accurate identification, quantification, and quality control in research and industrial settings. This guide summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these isomers and outlines the general experimental protocols for their acquisition.
Spectroscopic Data
The following sections present the available spectroscopic data for the (E) and (Z) isomers of 1-chloro-1,3,3,3-tetrafluoropropene. The data is organized into tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated organic compounds. The presence of ¹H, ¹⁹F, and ¹³C active nuclei provides a wealth of information on the connectivity and stereochemistry of the molecule.
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| (E)-1-chloro-1,3,3,3-tetrafluoropropene | Data not available in search results | - | - | =C-H |
| (Z)-1-chloro-1,3,3,3-tetrafluoropropene | Data not available in search results | - | - | =C-H |
Table 2: ¹⁹F NMR Spectroscopic Data
| Isomer | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| (E)-1-chloro-1,3,3,3-tetrafluoropropene | Data not available in search results | - | - | CF₃, =CF |
| (Z)-1-chloro-1,3,3,3-tetrafluoropropene | Data not available in search results | - | - | CF₃, =CF |
Table 3: ¹³C NMR Spectroscopic Data
| Isomer | Chemical Shift (δ) ppm | Assignment |
| (E)-1-chloro-1,3,3,3-tetrafluoropropene | Data not available in search results | CF₃, C=C, C=C-Cl |
| (Z)-1-chloro-1,3,3,3-tetrafluoropropene | Data not available in search results | CF₃, C=C, C=C-Cl |
Note: Specific, experimentally-derived NMR data with assignments for the target molecules were not available in the provided search results. The tables are structured to be populated as this information becomes available.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and vibrational modes present in a molecule. The spectra of halogenated alkenes are characterized by absorptions corresponding to C=C, C-H, C-F, and C-Cl stretching and bending vibrations.
Table 4: Infrared (IR) Spectroscopy Data
| Isomer | Wavenumber (cm⁻¹) | Assignment |
| (E)-1-chloro-1,3,3,3-tetrafluoropropene | Specific peak assignments not available in search results | C=C stretch, C-F stretch, C-Cl stretch, C-H stretch/bend |
| (Z)-1-chloro-1,3,3,3-tetrafluoropropene | Specific peak assignments not available in search results | C=C stretch, C-F stretch, C-Cl stretch, C-H stretch/bend |
Note: While the availability of vapor-phase IR spectra is indicated in some databases, specific peak assignments were not found. The C-F stretching region is typically complex and highly characteristic.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 1-chloro-1,3,3,3-tetrafluoropropene, the molecular ion peak and the isotopic pattern of chlorine are key diagnostic features.
Table 5: Mass Spectrometry (MS) Data
| Isomer | Molecular Ion (m/z) | Key Fragments (m/z) and Inferred Neutral Losses |
| (E)-1-chloro-1,3,3,3-tetrafluoropropene | 148 (¹²C₃¹H³⁵Cl¹⁹F₄) & 150 (¹²C₃¹H³⁷Cl¹⁹F₄) | Detailed fragmentation data not available in search results. Expect fragments corresponding to loss of Cl, F, CF₃. |
| (Z)-1-chloro-1,3,3,3-tetrafluoropropene | 148 (¹²C₃¹H³⁵Cl¹⁹F₄) & 150 (¹²C₃¹H³⁷Cl¹⁹F₄) | Detailed fragmentation data not available in search results. Expect fragments corresponding to loss of Cl, F, CF₃. |
Note: The molecular weight of C₃HClF₄ is approximately 148.48 g/mol . The presence of one chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Samples for NMR analysis are typically prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is required.
-
¹H NMR: Standard one-dimensional proton spectra are acquired to determine chemical shifts and coupling constants.
-
¹⁹F NMR: Due to the large chemical shift range of fluorine, a wide spectral window is necessary. ¹⁹F NMR spectra can be acquired with or without proton decoupling to observe ¹H-¹⁹F coupling.
-
¹³C NMR: ¹³C spectra are typically acquired with proton decoupling to simplify the spectrum. Due to the low natural abundance of ¹³C and potential coupling to ¹⁹F, longer acquisition times may be necessary. 2D experiments such as HSQC and HMBC can be used to correlate proton, fluorine, and carbon signals for unambiguous assignments.
Infrared (IR) Spectroscopy
-
Sample Preparation: For volatile compounds like 1-chloro-1,3,3,3-tetrafluoropropene, gas-phase IR spectroscopy is the most common technique. The sample is introduced into a gas cell with a defined path length.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹) at a resolution of 1-4 cm⁻¹. A background spectrum of the empty gas cell is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC) system, which separates the isomers before they enter the ion source.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used for volatile organic compounds.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded over a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and all significant fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and characterization of a compound like 1-chloro-1,3,3,3-tetrafluoropropene.
Caption: Workflow for Spectroscopic Characterization.
This guide provides a foundational understanding of the spectroscopic properties of 1-chloro-1,3,3,3-tetrafluoropropene isomers. Further research is required to obtain and publish detailed, experimentally verified spectral data to populate the tables and provide a more complete reference for the scientific community.
"CAS number and molecular structure of 1-chloro-1,3,3,3-tetrafluoro-1-propene"
This technical guide provides an in-depth overview of 1-chloro-1,3,3,3-tetrafluoro-1-propene, including its chemical identity, physicochemical properties, and manufacturing processes. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Molecular Structure
1-Chloro-1,3,3,3-tetrafluoro-1-propene is a hydrochlorofluoroolefin. The most commonly cited isomer is the (Z)-isomer.
Molecular Structure:
The structure consists of a three-carbon propene backbone with a chlorine atom and a fluorine atom attached to one of the double-bonded carbons, and a trifluoromethyl group attached to the other.
Molecular Formula: C₃HClF₄[1][3]
Synonyms: (Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene, HCFC-122ZB[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 1-chloro-1,3,3,3-tetrafluoro-1-propene is presented below. Data for related isomers are also included for comparison where available.
| Property | Value | CAS Number | Reference |
| Molecular Weight | 148.49 g/mol | 460-71-9 | [1] |
| 148.48 g/mol | 460-71-9 | [3] | |
| 148.487 g/mol | 406-46-2 | [4] | |
| Boiling Point | 19-20 °C | 460-71-9 | [2] |
| 14.5 °C | 406-46-2 | [4] | |
| Form | Gas | 460-71-9 | [5] |
| Purity | 97% | 460-71-9 | [5] |
*Note: CAS 406-46-2 refers to the isomer 3-chloro-1,1,3,3-tetrafluoro-1-propene.
Experimental Protocols
Measurement of Liquid Density and Speed of Sound
A study on cis-1-chloro-2,3,3,3-tetrafluoro-1-propene (R-1224yd(Z)) provides detailed experimental methodology for determining its thermodynamic properties.[6]
Methodology for Density Measurement: Compressed liquid density was measured over a temperature range of 273.15 K to 353.15 K and for pressures up to 35 MPa.[6] The experimental apparatus used was a vibrating tube densimeter. The uncertainty in the measurements was estimated to be less than 0.05% with a confidence level of 95%.[6] The major contribution to this uncertainty came from the vibrating period measurements.[6] Calibration was performed using the known densities of pure water from the reference equation of state by Wagner and Pruss (2002).[6]
Methodology for Speed of Sound Measurement: The speed of sound was measured in the same substance over a temperature range of 263 K to 353 K and for pressures up to 35 MPa.[6] The expanded relative uncertainty for these measurements was estimated to be better than 0.06%.[6]
Manufacturing Process
A common method for the production of 1-chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd) involves the dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb) in the liquid phase in the presence of a base.[7]
General Protocol: The reaction is carried out by introducing 1,2-dichloro-2,3,3,3-tetrafluoropropane as the raw material into a reactor with a suitable basic solution. The base facilitates the removal of a molecule of hydrogen chloride (HCl), leading to the formation of a carbon-carbon double bond and yielding 1-chloro-2,3,3,3-tetrafluoropropene. The product mixture, which may contain unreacted starting material and by-products such as 1-chloro-3,3,3-trifluoropropyne, is then subjected to purification steps to isolate the desired product.[7]
Logical Workflow: Synthesis of 1-Chloro-2,3,3,3-tetrafluoropropene
The following diagram illustrates the synthesis pathway for 1-chloro-2,3,3,3-tetrafluoropropene from 1,2-dichloro-2,3,3,3-tetrafluoropropane.
Applications in Drug Development
While chlorinated organic compounds are prevalent in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market, the specific application of 1-chloro-1,3,3,3-tetrafluoro-1-propene in drug development is not well-documented in publicly available literature.[8] Its primary applications appear to be in the field of refrigerants and as a working fluid in heat cycle systems, valued for its low ozone depletion and global warming potentials.[7][9] The reactivity of the double bond and the presence of halogen atoms could potentially make it a building block in organic synthesis, but specific examples in medicinal chemistry are not readily found.
References
- 1. 1-CHLORO-1,3,3,3-TETRAFLUOROPROPENE | 460-71-9 [chemicalbook.com]
- 2. 1-CHLORO-1,3,3,3-TETRAFLUOROPROPENE CAS#: 460-71-9 [amp.chemicalbook.com]
- 3. 1-Chloro-1,3,3,3-tetrafluoropropene | C3HClF4 | CID 6508916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Propene, 3-chloro-1,1,3,3-tetrafluoro- [webbook.nist.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. iris.inrim.it [iris.inrim.it]
- 7. EP3395789A1 - Method for producing 1-chloro-2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
An In-depth Technical Guide to the Isomers and Stereochemistry of 1-Chloro-1,3,3,3-tetrafluoro-1-propene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-1,3,3,3-tetrafluoro-1-propene, a hydrofluoroolefin (HFO) with the chemical formula C₃HClF₄, is a compound of significant interest due to its applications as a refrigerant, foam blowing agent, and solvent with low global warming potential (GWP). This technical guide provides a comprehensive overview of the isomers and stereochemistry of 1-chloro-1,3,3,3-tetrafluoro-1-propene, focusing on the distinct properties and synthesis of its (E) and (Z) stereoisomers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound.
Introduction to Stereoisomerism in 1-Chloro-1,3,3,3-tetrafluoro-1-propene
The presence of a carbon-carbon double bond in 1-chloro-1,3,3,3-tetrafluoro-1-propene gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-1-chloro-1,3,3,3-tetrafluoro-1-propene and (Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene. The "E" designation (from the German entgegen, meaning opposite) indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. Conversely, the "Z" designation (from the German zusammen, meaning together) indicates that the higher priority substituents are on the same side. In this case, the chlorine and fluorine atoms are the substituents on one carbon, and a hydrogen and a trifluoromethyl group are on the other.
The spatial arrangement of the atoms in these isomers leads to significant differences in their physical and chemical properties, which in turn dictate their suitability for various applications.
Caption: Geometric isomers of 1-chloro-1,3,3,3-tetrafluoro-1-propene.
Physicochemical Properties of (E) and (Z) Isomers
The differing spatial arrangements of the (E) and (Z) isomers of 1-chloro-1,3,3,3-tetrafluoro-1-propene result in distinct physical properties. These properties are crucial for determining the optimal applications for each isomer. A summary of key quantitative data is presented in the table below.
| Property | (E)-1-chloro-1,3,3,3-tetrafluoro-1-propene | (Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene |
| Synonyms | trans-1-chloro-1,3,3,3-tetrafluoro-1-propene, HCFO-1234ze(E) | cis-1-chloro-1,3,3,3-tetrafluoro-1-propene, HCFO-1234ze(Z) |
| CAS Number | 1645-83-6 | 29118-25-0 |
| Molecular Weight | 148.48 g/mol [1] | 148.48 g/mol [1] |
| Boiling Point | -19 °C | 9.8 °C[2] |
| Vapor Pressure | 427.1 kPa at 20°C[3] | Data not readily available in searched literature. |
| Liquid Density | Not specified in search results. | 1.219 ± 0.06 g/cm³ at 20°C[4] |
| Global Warming Potential (100-year) | <1 to ~14[2][5] | <1[2] |
| Ozone Depletion Potential | ~0[6][7] | ~0[7] |
Synthesis and Isomerization
The production of 1-chloro-1,3,3,3-tetrafluoro-1-propene isomers typically involves a two-step process: synthesis of a mixture of isomers followed by an isomerization step to enrich the desired isomer.
Synthesis via Dehydrochlorination
A common method for synthesizing a mixture of (E)- and (Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene is the dehydrochlorination of 1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-244fa). This reaction is typically carried out in the presence of a base.
Caption: Dehydrochlorination synthesis pathway.
Experimental Protocol: Dehydrochlorination of HCFC-244fa
The following is a generalized experimental protocol synthesized from patent literature. Researchers should consult specific patents for detailed conditions and safety precautions.
-
Reaction Setup: A temperature-controlled reactor equipped with a stirrer, condenser, and addition funnel is charged with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Reactant Addition: 1,1-dichloro-1,3,3,3-tetrafluoropropane (HCFC-244fa) is added to the reactor at a controlled rate.
-
Reaction Conditions: The reaction mixture is maintained at a temperature typically ranging from 40°C to 100°C. The pressure is kept at or above the vapor pressure of the reactants at the reaction temperature.
-
Reaction Monitoring and Workup: The reaction is monitored by gas chromatography (GC) to determine the conversion of the starting material and the ratio of the (E) and (Z) isomers in the product mixture. Upon completion, the organic phase is separated from the aqueous phase.
-
Purification: The crude product mixture is purified by distillation to isolate the mixture of 1-chloro-1,3,3,3-tetrafluoro-1-propene isomers.
Isomerization
The (Z) isomer can be converted to the more thermodynamically stable (E) isomer through a catalyzed isomerization reaction. This is often a gas-phase reaction carried out at elevated temperatures.
Caption: Catalytic isomerization process.
Experimental Protocol: Gas-Phase Isomerization
The following is a generalized protocol for the gas-phase isomerization of the (Z) isomer to the (E) isomer.
-
Catalyst Preparation: A suitable catalyst, such as a fluorinated metal oxide (e.g., fluorinated chromia or alumina), is packed into a fixed-bed reactor.
-
Reaction Setup: The reactor is heated to the desired reaction temperature, typically in the range of 100°C to 400°C.
-
Reactant Feed: A feed stream containing the (Z)-rich isomer mixture is vaporized and passed through the heated catalyst bed.
-
Product Collection: The product stream exiting the reactor, which is enriched in the (E) isomer, is cooled and condensed.
-
Analysis and Purification: The composition of the product stream is analyzed by GC to determine the conversion of the (Z) isomer and the selectivity for the (E) isomer. The desired (E) isomer can be further purified by distillation.
Spectroscopic Characterization
Applications and Significance
The choice between the (E) and (Z) isomers is dictated by their physical properties. The lower boiling point of the (E) isomer makes it suitable for use as a refrigerant in various cooling systems. The higher boiling point of the (Z) isomer may be advantageous in applications requiring a less volatile solvent or as a chemical intermediate.
The low GWP of these compounds makes them environmentally preferable alternatives to hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) that have high global warming potentials. However, recent studies suggest that the atmospheric degradation of HFO-1234ze(E) can lead to the formation of trifluoromethane (R-23), a potent greenhouse gas, which may increase its effective GWP.[5]
Conclusion
The (E) and (Z) isomers of 1-chloro-1,3,3,3-tetrafluoro-1-propene exhibit distinct stereochemistry that significantly influences their physical properties and, consequently, their applications. Understanding the synthesis, isomerization, and characterization of these isomers is crucial for their effective utilization in various industrial and scientific fields. This technical guide provides a foundational understanding for researchers and professionals working with this important class of compounds. Further research into detailed reaction kinetics, optimization of catalytic processes, and a more complete understanding of their atmospheric chemistry will continue to be of high value.
References
- 1. 1-Chloro-1,3,3,3-tetrafluoropropene | C3HClF4 | CID 6508916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,3,3-TETRAFLUOROPROP-1-ENE | 1645-83-6 [m.chemicalbook.com]
- 4. CAS # 29118-25-0, (1Z)-1,3,3,3-Tetrafluoro-1-propene, R 1234ze(Z), Z-1,3,3,3-Tetrafluoropropene, cis-1,1,1,3-Tetrafluoro-2-propene, cis-1,3,3,3-Tetrafluoroprop-1-ene, cis-1,3,3,3-Tetrafluoropropene, cis-HFO 1234ze - chemBlink [chemblink.com]
- 5. Ozonolysis can produce long-lived greenhouse gases from commercial refrigerants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 7. researchgate.net [researchgate.net]
- 8. (E)-1-Chloro-2,3,3,3-tetrafluoropropene | C3HClF4 | CID 10964668 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Handling, and Toxicity of 1-Chloro-1,3,3,3-tetrafluoro-1-propene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and toxicity of 1-chloro-1,3,3,3-tetrafluoro-1-propene, a fluorinated propene derivative. The information is intended to support risk assessment and ensure safe laboratory and industrial practices.
Chemical and Physical Properties
1-Chloro-1,3,3,3-tetrafluoro-1-propene is a colorless gas under standard conditions.[1] It is important to understand its physical properties for safe handling and storage.
| Property | Value | Reference |
| Chemical Name | 1-Chloro-1,3,3,3-tetrafluoro-1-propene | [2] |
| Synonyms | 1-Chloro-1,3,3,3-tetrafluoroprop-1-ene | [2] |
| CAS Number | 460-71-9 | [1][2] |
| Molecular Formula | C₃HClF₄ | [2][3] |
| Molecular Weight | 148.49 g/mol | [1][3] |
| Appearance | Clear, colorless gas | [1] |
| Boiling Point | 22.3 °C at 760 mmHg | [4] |
| Density | 1.418 g/cm³ | [4] |
| Autoignition Temperature | 380 °C | |
| Flammability | Not flammable | |
| Explosive Properties | Not explosive | |
| Oxidizing Properties | Not oxidizing |
Safety and Handling
As a liquefied gas, 1-chloro-1,3,3,3-tetrafluoro-1-propene poses specific handling challenges. Adherence to strict safety protocols is crucial to prevent accidents and exposure.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn when handling this substance to minimize exposure risk.
| PPE | Specifications | Reference |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | [5] |
| Skin Protection | Impervious clothing and chemical-resistant gloves. | [5] |
| Respiratory Protection | In case of inadequate ventilation, use a self-contained breathing apparatus (SCBA) or a supplied-air respirator. | [5] |
| Thermal Protection | Wear cold-insulating gloves when handling the liquefied gas to prevent frostbite. | [6] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the containment and prevent accidental release.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Cylinder Handling: Securely chain cylinders when in use and protect them from physical damage. Close the valve after each use and when the cylinder is empty.[2]
-
Storage Conditions: Store in a dry, cool, and well-ventilated area, away from direct sunlight and heat sources. Do not expose to temperatures exceeding 50 °C.[2]
-
Incompatible Materials: Avoid contact with alkali metals, finely divided metals (e.g., Al, Mg, Zn), strong acids, strong bases, and strong oxidizing agents.[7]
Emergency Procedures
In the event of an accidental release, immediate and appropriate action is necessary to control the situation and mitigate harm.
-
Spill/Leak: Evacuate unnecessary personnel and ensure adequate ventilation. Stop the leak if it is safe to do so. For large spills, use a pump or vacuum to collect the material, followed by an absorbent. For small spills, use a dry chemical absorbent.[2]
-
Fire: The substance is not flammable, but containers may explode if heated. Use water spray to cool exposed containers. In case of fire in the surroundings, use an appropriate extinguishing medium.[2] Thermal decomposition may produce toxic gases such as hydrogen chloride and hydrogen fluoride.[2]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
-
Skin Contact: Wash the affected area with plenty of soap and water. If contact with the liquefied gas occurs, treat for frostbite by warming the affected area gently with lukewarm water. Do not rub the area. Seek medical attention.[2][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Ingestion is not a likely route of exposure for a gas. If it occurs, do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[2]
-
Toxicity Profile
The toxicity of 1-chloro-1,3,3,3-tetrafluoro-1-propene has been evaluated through various studies, primarily focusing on the inhalation route of exposure, which is the most relevant for a gaseous substance.
Acute Toxicity
| Study | Species | Route | Value | Classification | Reference |
| Acute Inhalation Toxicity | Rat | Inhalation | LC₅₀: 640 mg/L (4 hours) | Low acute toxicity |
Repeated Dose Toxicity
| Study Duration | Species | Route | NOAEC/LOAEC | Key Findings | Reference |
| 90-day | Rat | Inhalation | LOAEC: 4,000 ppm | Multifocal mononuclear cell infiltrates in the heart of males at all dose levels. |
Genotoxicity
| Assay | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium | With and without | Non-mutagenic | |
| In vitro Chromosomal Aberration | Human lymphocytes | With and without | No evidence of clastogenicity | |
| In vivo Micronucleus | Mouse erythrocytes | N/A | No evidence of genotoxicity |
Other Toxicological Endpoints
-
Skin Irritation: Non-irritating to the skin of rabbits.
-
Skin Sensitization: Did not cause skin sensitization in a repeated insult patch test.
-
Cardiac Sensitization: No evidence of cardiac sensitization in beagle dogs at the doses tested.
-
Developmental Toxicity: A No-Observed-Adverse-Effect Level (NOAEL) for fertility and developmental toxicity was considered to be 15,000 ppm in a study with a structurally similar chemical.
Experimental Protocols
The following sections outline the general methodologies for key toxicological studies based on OECD guidelines.
Acute Inhalation Toxicity (OECD 403)
This study provides information on the health hazards of a single, short-term inhalation exposure.[8][9][10][11][12]
-
Test Animals: Healthy, young adult rats are typically used.[9]
-
Exposure: Animals are exposed to the test substance at graduated concentrations for a defined period, usually 4 hours.[9] A control group is exposed to clean air.
-
Observation Period: Following exposure, animals are observed for at least 14 days.[8][9]
-
Endpoints: Observations include mortality, clinical signs of toxicity, and body weight changes. A gross necropsy is performed on all animals at the end of the study.[8][9]
-
Data Analysis: The LC₅₀ (median lethal concentration) is calculated.[9]
Subchronic Inhalation Toxicity (OECD 413)
This study provides information on the effects of repeated inhalation exposure over a 90-day period.[13][14][15]
-
Test Animals: Typically, groups of at least 10 male and 10 female rodents are used.[13][16]
-
Exposure: Animals are exposed to the test substance at three or more concentration levels, 6 hours per day, 5 or 7 days a week, for 90 days.[13][16] A control group is exposed to clean air.
-
In-life Observations: Daily observations for clinical signs of toxicity are performed. Body weight and food consumption are measured weekly. Hematology and clinical chemistry parameters are evaluated at the end of the study.[13]
-
Terminal Procedures: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and selected organs are weighed. Tissues are collected for histopathological examination.[13]
-
Data Analysis: The No-Observed-Adverse-Effect Concentration (NOAEC) and the Lowest-Observed-Adverse-Effect Concentration (LOAEC) are determined.[15]
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro assay is used to assess the mutagenic potential of a substance.[17][18][19][20]
-
Test System: At least five different strains of Salmonella typhimurium and/or Escherichia coli are used. These strains have mutations that render them unable to synthesize an essential amino acid.[18]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.[18]
-
Procedure: The bacterial strains are exposed to the test substance at several concentrations.[17] There are two common methods: the plate incorporation method and the pre-incubation method.[19]
-
Scoring: After incubation, the number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) is counted.[18]
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[18]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. 1-Chloro-1,3,3,3-tetrafluoropropene | C3HClF4 | CID 6508916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. echemi.com [echemi.com]
- 6. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 7. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 8. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 9. eurolab.net [eurolab.net]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. oecd.org [oecd.org]
- 15. Short-term toxicity – 90-day inhalation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. nib.si [nib.si]
- 19. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 20. oecd.org [oecd.org]
In-Depth Technical Guide: Solubility and Solvent Compatibility of 1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3,3,3-trifluoropropene, commercially known as HCFO-1233zd, is a hydrochlorofluoroolefin (HCFO) that has garnered significant attention as a next-generation refrigerant, foam blowing agent, and solvent.[1][2] Its low Global Warming Potential (GWP) and negligible Ozone Depletion Potential (ODP) make it an environmentally friendlier alternative to hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs).[3] This technical guide provides a comprehensive overview of the solubility and solvent compatibility of HCFO-1233zd, presenting quantitative data, detailed experimental protocols, and logical visualizations to support research and development activities. The compound exists as two geometric isomers, (E) and (Z), with the trans-isomer, HCFO-1233zd(E), being the more commonly studied and utilized form.[1]
Solubility and Miscibility Data
The solubility and miscibility of HCFO-1233zd are critical parameters for its application, particularly in refrigeration and heat pump systems where it interacts with lubricants, and in solvent applications where its ability to dissolve various substances is key.
Solubility in Various Solvents
Quantitative solubility data for HCFO-1233zd in a wide range of common organic solvents is not extensively available in public literature. However, its use in solvent blends provides qualitative insights into its compatibility. It forms azeotropic mixtures with alcohols such as methanol, indicating good miscibility.[4]
| Solvent | Isomer | Temperature (°C) | Solubility | Citation(s) |
| Water | HCFO-1233zd(E) | 20 | 1.9 g/L | [5] |
| Methanol | HCFO-1233zd(E) | Not Specified | Forms azeotropic blend | [4] |
| Ethanol | HCFO-1233zd | Not Specified | Used in solvent compositions | [6] |
| Isopropanol | HCFO-1233zd | Not Specified | Used in solvent compositions | [6] |
Solubility and Miscibility with Lubricating Oils
The interaction between refrigerants and lubricants is crucial for the reliability of refrigeration systems. HCFO-1233zd(E) has been tested for its miscibility and solubility with various types of refrigeration oils. It is generally miscible with Polyol Ester (POE) oils and has also been evaluated with mineral oils (MO) and Polyalkylene Glycol (PAG) lubricants.
Quantitative Solubility of HCFO-1233zd(E) in Polyol Ester (POE) Oils
Isothermal vapor-liquid equilibrium (VLE) data has been measured for HCFO-1233zd(E) in several POE oils. The following table is derived from graphical data and represents the pressure at which a given mass fraction of refrigerant is dissolved in the oil at a specific temperature.
| Lubricant (Viscosity Grade) | Refrigerant Mass Fraction (%) | Temperature (K) | Pressure (bar) | Citation(s) |
| POE 80 | 20 | 323.15 (50°C) | ~1.5 | [7][8] |
| POE 80 | 40 | 323.15 (50°C) | ~2.5 | [7][8] |
| POE 80 | 60 | 323.15 (50°C) | ~3.0 | [7][8] |
| POE 80 | 80 | 323.15 (50°C) | ~3.5 | [7][8] |
| SE 55 | 20 | 353.15 (80°C) | ~4.0 | [7][8] |
| SE 55 | 40 | 353.15 (80°C) | ~5.5 | [7][8] |
| SE 55 | 60 | 353.15 (80°C) | ~6.5 | [7][8] |
| SE 170 | 20 | 383.15 (110°C) | ~8.0 | [7][8] |
| SE 170 | 40 | 383.15 (110°C) | ~10.0 | [7][8] |
| SE 220 | 20 | 383.15 (110°C) | ~7.5 | [7][8] |
Qualitative Miscibility with Lubricants
| Lubricant Type | Miscibility/Suitability | Citation(s) |
| Polyol Ester (POE) | Good miscibility and suitability have been demonstrated. | [9][10] |
| Mineral Oil (MO) | Suggested for use by some manufacturers and has been evaluated in compatibility studies. | [9][11] |
| Polyalkylene Glycol (PAG) | Generally, hydrocarbon gases have reduced solubility in water-soluble PAGs. Oil-soluble PAGs show better miscibility with hydrocarbons. Specific data for HCFO-1233zd is limited. | [12][13][14] |
Material Compatibility
The compatibility of HCFO-1233zd with common materials used in refrigeration systems, such as elastomers, plastics, and metals, is essential for ensuring system longevity and reliability.
| Material Class | Material | Compatibility Assessment | Citation(s) |
| Elastomers | Ethylene-propylene-diene rubber (EPDM) | Generally considered compatible. | [15] |
| Fluoroelastomer (FKM/Viton®) | Generally considered compatible. | [15] | |
| Natural Rubber | Shows comparable compatibility to HCFC-225 and CFC-113. | [16] | |
| Silicone Rubber | Much more compatible than with HCFC-225 and CFC-113. | [16] | |
| Plastics | Polytetrafluoroethylene (PTFE) | Considered the most compatible polymer. | [9][15] |
| Metals | Copper, Steel, Aluminum, Brass, Bronze | Found to be compatible with both the refrigerant and in the presence of POE oil. | [17] |
| Zinc | Compatibility concerns exist, especially in the presence of POE oil, with potential for increased acid number and dissolved zinc. | [17] |
Experimental Protocols
Material Compatibility Testing via Sealed Glass Tube Method (Based on ASHRAE Standard 97)
This protocol outlines a standardized method for assessing the chemical stability and compatibility of materials with HCFO-1233zd.[18][19][20][21][22][23]
1. Materials and Preparation:
-
Test Specimens: Prepare coupons of the materials to be tested (e.g., metals, polymers, elastomers) with known dimensions and surface finish. Clean the specimens thoroughly to remove any surface contaminants and dry them in a vacuum oven.
-
Refrigerant: Use a high-purity sample of HCFO-1233zd.
-
Lubricant (if applicable): Use the specified refrigeration oil (e.g., POE, mineral oil), dried to a low moisture content (typically <50 ppm).[17]
-
Glass Tubes: Use heavy-walled borosilicate glass tubes, cleaned and dried to be free of contaminants.
2. Tube Charging:
-
Place the prepared material specimens inside the glass tube. For metal coupons, a glass rod can be used to separate them.
-
Evacuate the tube to a high vacuum to remove air and moisture.
-
Charge the tube with the desired amount of lubricant (e.g., for a 50/50 refrigerant/lubricant weight ratio) using a manifold system.[17]
-
Freeze the lubricant using a cold bath (e.g., liquid nitrogen).
-
Charge the tube with the desired amount of HCFO-1233zd refrigerant gas, which will condense in the cold tube.
-
Seal the tube using a glassblowing torch while maintaining the vacuum and low temperature.
3. Aging:
-
Place the sealed tubes in a temperature-controlled oven for accelerated aging. A typical condition is 175°C for 14 days.[20] The temperature and duration can be adjusted based on the specific application and materials being tested.
-
Include control tubes containing only the refrigerant, only the lubricant, and refrigerant-lubricant mixtures without the test materials.
4. Evaluation:
-
After the aging period, cool the tubes and carefully open them in a controlled environment.
-
Visual Inspection: Examine the test materials, refrigerant, and lubricant for any changes in color, signs of corrosion, formation of sludge, or other degradation.
-
Lubricant Analysis: Analyze the lubricant for changes in properties such as total acid number (TAN), color, and the presence of dissolved metals (e.g., using inductively coupled plasma spectroscopy).
-
Refrigerant Analysis: Analyze the refrigerant for signs of decomposition using gas chromatography.
-
Material Analysis: Evaluate the material specimens for changes in weight, dimensions (swelling), hardness, tensile strength, and elongation.[24]
Mandatory Visualizations
Caption: Experimental workflow for material compatibility testing based on ASHRAE Standard 97.
Caption: Relationship between HCFO-1233zd's properties and its applications.
Conclusion
1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd) demonstrates favorable solubility and compatibility characteristics for its intended applications. It is miscible with key lubricants like POE oils and shows good compatibility with a range of elastomers, plastics, and metals commonly used in refrigeration and air-conditioning systems. While extensive quantitative solubility data in common organic solvents remains limited in the public domain, its performance in solvent blends and miscibility with oils underscores its versatility. The provided experimental protocols, based on industry standards, offer a robust framework for further material compatibility assessments. The continued investigation and data generation for this low-GWP molecule will be crucial for its broader adoption and the development of sustainable technologies.
References
- 1. 1-Chloro-3,3,3-trifluoropropene - Wikipedia [en.wikipedia.org]
- 2. The acute, genetic, developmental and inhalation toxicology of trans-1-chloro,3,3,3-trifluoropropene (HCFO-1233zd(E)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.library.stonybrook.edu [search.library.stonybrook.edu]
- 4. electronics.org [electronics.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent compositions including trans-1-chloro-3,3,3-trifluoropropene and uses thereof | TREA [trea.com]
- 7. researchgate.net [researchgate.net]
- 8. iifiir.org [iifiir.org]
- 9. waermepumpe-izw.de [waermepumpe-izw.de]
- 10. Documents download module [ec.europa.eu]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 12. atamankimya.com [atamankimya.com]
- 13. lube-media.com [lube-media.com]
- 14. lubrication.expert [lubrication.expert]
- 15. Material compatibility of ORC working fluids with polymers [publica.fraunhofer.de]
- 16. US20110041529A1 - Compositions of hydrochlorofluoroolefins - Google Patents [patents.google.com]
- 17. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 18. ANSI/ASHRAE Standard 97-2007 (R2017) - Sealed Glass Tube Method to Test the Chemical Stability of Materials for Use within Refrigerant Systems [webstore.ansi.org]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. Stability and compatibility of HFOs | KTH [energy.kth.se]
- 21. intertekinform.com [intertekinform.com]
- 22. ASHRAE 97 : 0 SEALED GLASS TUBE METHOD TO TEST THE CHEMICAL STABILITY [shop.standards.ie]
- 23. webstore.ansi.org [webstore.ansi.org]
- 24. researchgate.net [researchgate.net]
Quantum Chemical Insights into 1-Chloro-1,3,3,3-tetrafluoro-1-propene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFO-1233zd), a molecule of significant interest due to its applications as a refrigerant, foam blowing agent, and solvent with low global warming potential. This document delves into the fundamental quantum chemical properties of its cis (Z) and trans (E) isomers, offering a valuable resource for understanding its reactivity, stability, and spectroscopic characteristics. The content herein is compiled from a comprehensive review of theoretical and experimental studies.
Core Physicochemical Properties
1-Chloro-1,3,3,3-tetrafluoro-1-propene is a hydrochlorofluoroolefin with the chemical formula C₃HClF₄. Its two geometric isomers, (Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene and (E)-1-chloro-1,3,3,3-tetrafluoro-1-propene, exhibit distinct physical and chemical properties. A summary of its key identifiers and computed properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₃HClF₄ |
| Molecular Weight | 148.48 g/mol [1] |
| IUPAC Name (E-isomer) | (E)-1-chloro-1,3,3,3-tetrafluoroprop-1-ene |
| IUPAC Name (Z-isomer) | (Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene |
| CAS Number (E-isomer) | Not readily available |
| CAS Number (Z-isomer) | 460-71-9[2] |
Table 1: General Properties of 1-Chloro-1,3,3,3-tetrafluoro-1-propene.
Theoretical Molecular Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular structure and energetics of the HCFO-1233zd isomers. These computational approaches allow for the determination of optimized geometries, including bond lengths and angles, as well as the relative stabilities of the isomers.
Computational Methodology
The geometric structures, vibrational frequencies, and energetic properties of the cis and trans isomers of 1-chloro-1,3,3,3-tetrafluoro-1-propene have been investigated using various levels of theory. A commonly employed and reliable method is the B3LYP functional combined with the 6-311G(d,p) or 6-311++G(d,p) basis sets for geometry optimization and frequency calculations.[3] For higher accuracy in energetic comparisons, such as in isomerization studies, methods like M06-2X with larger basis sets (e.g., 6-311++G(3df,p)) have been utilized.
A generalized workflow for quantum chemical calculations on HCFO-1233zd.
Isomer Stability
Computational studies have consistently shown that the trans-(E)-isomer of 1-chloro-1,3,3,3-tetrafluoro-1-propene is thermodynamically more stable than the cis-(Z)-isomer. The energy difference between the two isomers is a key factor in determining their relative populations at equilibrium. The trans- to cis-isomerization is considered thermodynamically unfavorable.
Visualizing the Molecular Structures
The three-dimensional arrangements of the atoms in the E and Z isomers of 1-chloro-1,3,3,3-tetrafluoro-1-propene, as determined by quantum chemical calculations, are depicted below.
Ball-and-stick models of the E and Z isomers of HCFO-1233zd.
Vibrational Analysis
The calculated vibrational frequencies and their corresponding infrared (IR) intensities are crucial for interpreting experimental IR spectra and understanding the molecule's thermodynamic properties. DFT calculations have been shown to reproduce experimental IR spectra with good accuracy, particularly with the B3LYP functional.
A comparison of key experimental and calculated vibrational frequencies for the isomers of HCFO-1233zd is presented in Table 2. Discrepancies between calculated harmonic frequencies and experimental fundamental frequencies are expected and are often corrected using empirical scaling factors.
| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) |
| C=C Stretch | ~1600 - 1650 | Data requires extraction from literature |
| C-F Stretch | ~1100 - 1400 | Data requires extraction from literature |
| C-Cl Stretch | ~700 - 800 | Data requires extraction from literature |
| C-H Bending | ~1200 - 1400 | Data requires extraction from literature |
Table 2: Selected Vibrational Frequencies of 1-Chloro-1,3,3,3-tetrafluoro-1-propene. Note: Specific frequency values need to be extracted and compiled from detailed computational chemistry literature.
Reaction Pathways and Atmospheric Chemistry
Quantum chemical calculations are instrumental in elucidating the reaction mechanisms of HCFO-1233zd, particularly its atmospheric degradation pathways. The primary atmospheric sink for this molecule is its reaction with hydroxyl (OH) radicals. Theoretical studies have been conducted to determine the rate coefficients for the reactions of OH radicals with both the cis and trans isomers.
The reaction is initiated by the addition of the OH radical to the carbon-carbon double bond, leading to the formation of an adduct, which then undergoes further reactions. The energy profile of this reaction, including the transition state energies, can be mapped out using DFT calculations.
A simplified reaction pathway for the atmospheric degradation of HCFO-1233zd.
Conclusion
Quantum chemical calculations provide a powerful framework for understanding the intrinsic properties of 1-chloro-1,3,3,3-tetrafluoro-1-propene. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals working with this compound. The theoretical insights into its structure, stability, and reactivity are crucial for optimizing its applications and assessing its environmental impact. Further research combining high-level computational studies with experimental validation will continue to enhance our understanding of this important molecule.
References
Methodological & Application
Application Notes and Protocols: Use of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- in Asymmetric Synthesis
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of the scientific literature, it has been determined that there are currently no established or published applications of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- in the field of asymmetric synthesis. This compound, while utilized in other industries, does not appear to have been adopted as a substrate or reagent in enantioselective catalysis according to currently available research.
The following sections, therefore, aim to provide a broader context on the asymmetric synthesis of fluorinated molecules and present a hypothetical framework for how 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- could potentially be utilized in future research endeavors. This information is intended to be foundational and conceptual, rather than a reflection of established experimental protocols.
The Significance of Asymmetric Fluorination in Drug Development
The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, the development of synthetic methods that allow for the precise stereochemical control of fluorine-containing stereocenters is of paramount importance in medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is a common motif in many pharmaceuticals. The asymmetric construction of sp3 carbon centers bearing a CF3 group remains a significant challenge, highlighting the need for novel building blocks and synthetic strategies.
Potential Asymmetric Transformations of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-
Given its structure, 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- presents several reactive sites that could, in principle, be targeted in asymmetric transformations. Below is a conceptual workflow illustrating potential avenues for future research in this area.
Caption: A conceptual diagram illustrating potential pathways for the asymmetric functionalization of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.
Hypothetical Experimental Protocols
While no specific experimental data exists, the following protocols are provided as conceptual starting points for researchers interested in exploring the asymmetric reactivity of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.
Protocol 1: Hypothetical Asymmetric Hydroamination
Objective: To synthesize a chiral amine containing the 1-chloro-1,3,3,3-tetrafluoropropyl moiety.
Materials:
-
1-Propene, 1-chloro-1,3,3,3-tetrafluoro-
-
A desired amine (e.g., aniline)
-
A chiral transition metal catalyst (e.g., a chiral palladium or copper complex)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the chiral catalyst and the desired amine.
-
Add the anhydrous, degassed solvent and stir the mixture at the desired temperature.
-
Introduce 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- to the reaction mixture.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Protocol 2: Hypothetical Asymmetric [3+2] Cycloaddition
Objective: To construct a chiral five-membered heterocyclic ring incorporating the 1-chloro-1,3,3,3-tetrafluoropropenyl scaffold.
Materials:
-
1-Propene, 1-chloro-1,3,3,3-tetrafluoro-
-
A 1,3-dipole (e.g., a nitrone or an azomethine ylide)
-
A chiral Lewis acid catalyst (e.g., a chiral magnesium or scandium complex)
-
Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
-
Inert atmosphere
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral Lewis acid catalyst in the chosen solvent.
-
Add the 1,3-dipole to the solution and stir at the specified temperature.
-
Slowly add 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- to the reaction mixture.
-
Maintain the reaction at the desired temperature and monitor its progress.
-
After the reaction is complete, work up the mixture and purify the cycloadduct using appropriate chromatographic techniques.
-
Analyze the product's stereochemistry, including diastereomeric ratio and enantiomeric excess, using NMR spectroscopy and chiral HPLC.
Data Presentation: A Template for Future Findings
Should experimental data become available, the following table templates are provided for clear and comparative presentation of quantitative results.
Table 1: Asymmetric Hydrofunctionalization of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-
| Entry | Catalyst | Ligand | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Table 2: Asymmetric Cycloaddition Reactions with 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-
| Entry | Catalyst | Dipole | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
Conclusion and Future Outlook
The field of asymmetric synthesis continually seeks novel and versatile building blocks to address the challenges of modern drug discovery and materials science. While 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- has yet to be explored in this context, its unique electronic and steric properties make it an intriguing candidate for future research. The development of stereoselective methods for its functionalization could provide access to a new class of chiral fluorinated molecules with potential applications in various scientific disciplines. Researchers are encouraged to investigate the reactivity of this compound under various asymmetric catalytic conditions to unlock its synthetic potential.
Application Notes and Protocols: 1-Chloro-1,3,3,3-tetrafluoro-1-propene as a Versatile Building Block for Novel Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 1-chloro-1,3,3,3-tetrafluoro-1-propene as a reactive building block for the synthesis of advanced functional polymers, unique scaffolds for bioactive molecules, and specialized materials such as liquid crystals. Due to the limited direct literature on this specific monomer, the following protocols are exemplary and based on well-established procedures for structurally similar fluorinated alkenes. Optimization of reaction conditions for 1-chloro-1,3,3,3-tetrafluoro-1-propene is likely to be required.
Synthesis of Novel Fluoropolymers
The presence of a double bond and a trifluoromethyl group makes 1-chloro-1,3,3,3-tetrafluoro-1-propene a candidate for radical polymerization and copolymerization, leading to the formation of fluoropolymers with potentially high thermal stability, chemical resistance, and low dielectric constants. The chlorine atom on the polymer backbone can also serve as a site for post-polymerization functionalization.
Application: Development of High-Performance Fluoroelastomers and Thermoplastics
Copolymerization of 1-chloro-1,3,3,3-tetrafluoro-1-propene with other monomers such as vinylidene fluoride (VDF) or chlorotrifluoroethylene (CTFE) can yield amorphous fluoroelastomers or semi-crystalline thermoplastics.[1] The properties of the resulting copolymer can be tuned by adjusting the monomer feed ratio.
Exemplary Protocol 1: Radical Copolymerization with Vinylidene Fluoride (VDF)
This protocol is adapted from the synthesis of similar fluorinated copolymers.
Materials:
-
1-Chloro-1,3,3,3-tetrafluoro-1-propene
-
Vinylidene fluoride (VDF)
-
2,5-bis(tert-butylperoxy)-2,5-dimethylhexane (Trigonox® 101) or other suitable radical initiator
-
Acetonitrile (anhydrous)
-
High-pressure reactor equipped with a magnetic stir bar
Procedure:
-
Evacuate the high-pressure reactor and purge with an inert gas (e.g., argon).
-
Introduce the desired molar ratio of 1-chloro-1,3,3,3-tetrafluoro-1-propene and the radical initiator into the reactor.
-
Cool the reactor in a liquid nitrogen bath and condense the desired amount of vinylidene fluoride into the reactor.
-
Seal the reactor and allow it to warm to room temperature.
-
Heat the reactor to the desired polymerization temperature (e.g., 75-120 °C, depending on the initiator) and stir for a set period (e.g., 24 hours).
-
After the reaction is complete, cool the reactor to room temperature and slowly vent any unreacted VDF.
-
Dissolve the resulting polymer in a suitable solvent (e.g., acetone or THF) and precipitate it in a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Characterization:
-
Structure: ¹H NMR, ¹⁹F NMR, FTIR
-
Molecular Weight: Gel Permeation Chromatography (GPC)
-
Thermal Properties: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)
Table 1: Expected Properties of Copolymers (by Analogy with Similar Fluoropolymers)
| Property | Poly(VDF-co-HFP) | Poly(CTFE) | Expected Range for Poly(VDF-co-1-chloro-1,3,3,3-tetrafluoro-1-propene) |
| Glass Transition Temp. (Tg) | -20 to -40 °C | 45 to 55 °C | -30 to 20 °C |
| Melting Temperature (Tm) | 140 to 170 °C | 210 to 220 °C | 120 to 200 °C (if crystalline) |
| Thermal Stability (TGA, 5% loss) | > 400 °C | > 350 °C | > 350 °C |
| Dielectric Constant (1 MHz) | ~8.4 | ~2.5 | 2.5 to 5.0 |
Data is illustrative and based on properties of analogous polymers.
Caption: General workflow for the radical copolymerization of 1-chloro-1,3,3,3-tetrafluoro-1-propene.
Synthesis of Trifluoromethyl-Containing Scaffolds for Drug Discovery
The trifluoromethyl group is a key pharmacophore that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] 1-Chloro-1,3,3,3-tetrafluoro-1-propene can serve as a precursor for introducing the trifluoromethyl-vinyl moiety into organic molecules, which can then be further elaborated.
Application: Synthesis of Trifluoromethyl-Substituted Heterocycles
The double bond and the reactive chlorine atom allow for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry.
Exemplary Protocol 2: Synthesis of a Trifluoromethyl-Substituted Pyrazole
This protocol is an adaptation of methods for synthesizing fluorinated heterocycles from functionalized alkenes.[3]
Step 1: Nucleophilic Substitution of the Chlorine Atom
-
In a round-bottom flask under an inert atmosphere, dissolve 1-chloro-1,3,3,3-tetrafluoro-1-propene in a suitable aprotic solvent (e.g., THF, DMF).
-
Add a nucleophile such as a substituted hydrazine (e.g., phenylhydrazine) and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting substituted tetrafluoropropene by column chromatography.
Step 2: Cyclization to Form the Pyrazole Ring
-
The product from Step 1, which now contains a hydrazine moiety, can undergo intramolecular cyclization. This may occur spontaneously or require a catalyst (e.g., a Lewis acid or protic acid).
-
The specific conditions will depend on the substrate. The reaction may require heating in a suitable solvent.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the final trifluoromethyl-substituted pyrazole by recrystallization or column chromatography.
Caption: General workflow for the synthesis of trifluoromethyl-substituted heterocycles.
Development of Advanced Materials: Liquid Crystals
Fluorinated compounds are widely used in the synthesis of liquid crystals due to their unique electronic properties and ability to induce specific molecular alignments.[4][5] The rigid trifluoromethyl-vinyl group can be incorporated into mesogenic cores to tune properties such as dielectric anisotropy and clearing point.
Application: Synthesis of Fluorinated Mesogens
1-Chloro-1,3,3,3-tetrafluoro-1-propene can be coupled with various aromatic or alicyclic cores via cross-coupling reactions (after conversion of the C-Cl bond to a more suitable functional group) or other substitution reactions to generate novel liquid crystal candidates.
Exemplary Protocol 3: Synthesis of a Fluorinated Liquid Crystal Precursor via Suzuki Coupling (Illustrative)
This protocol outlines a hypothetical route where the chloro-alkene is first converted to a boronic ester for subsequent cross-coupling.
Step 1: Borylation of 1-Chloro-1,3,3,3-tetrafluoro-1-propene
-
In a glovebox, combine 1-chloro-1,3,3,3-tetrafluoro-1-propene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a diboron reagent (e.g., bis(pinacolato)diboron) in an anhydrous, deoxygenated solvent (e.g., dioxane).
-
Add a suitable base (e.g., KOAc).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
After cooling, filter the reaction mixture and remove the solvent.
-
Purify the resulting boronic ester by chromatography or distillation.
Step 2: Suzuki Coupling with an Aryl Halide
-
Combine the purified boronic ester from Step 1, an aryl halide (e.g., 4-bromobiphenyl, which could be part of a larger mesogenic structure), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the mixture under reflux and an inert atmosphere until the reaction is complete.
-
Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the final product by column chromatography and/or recrystallization to yield the fluorinated liquid crystal candidate.
Table 2: Influence of Fluorination on Liquid Crystal Properties (General Trends)
| Property | Effect of Terminal Fluorination | Effect of Trifluoromethyl Group |
| Dielectric Anisotropy | Can be positive or negative depending on orientation | Generally increases the negative dielectric anisotropy |
| Clearing Point (T_c) | Tends to decrease T_c | Can increase or decrease T_c depending on the overall structure |
| Viscosity | Can be reduced | May increase viscosity |
This table represents general trends observed in the field of liquid crystal design.
References
- 1. youtube.com [youtube.com]
- 2. Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Application of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- in Agrochemical Synthesis: A Focus on Fluorinated Pyrazole Fungicides
Abstract
Fluorinated compounds are integral to modern agrochemical design, imparting enhanced efficacy, stability, and bioavailability. 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- is a versatile fluorinated building block with significant potential for the synthesis of novel active ingredients. This application note details a prototypical synthesis of a 4-fluoro-3-(trifluoromethyl)pyrazole derivative, a scaffold of high interest for the development of succinate dehydrogenase inhibitor (SDHI) fungicides. While direct literature examples for this specific reagent in agrochemical synthesis are limited, this note provides a scientifically grounded, hypothetical protocol based on established reactivity of similar fluorinated alkenes. The experimental workflow, quantitative data, and the biological mode of action are presented to guide researchers in leveraging this compound for the discovery of next-generation crop protection agents.
Introduction
The introduction of fluorine into agrochemical candidates can dramatically improve their biological activity and metabolic stability. The trifluoromethyl (CF₃) group, in particular, is a common feature in many successful commercial pesticides. 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-, with its reactive carbon-carbon double bond and multiple fluorine atoms, represents a valuable synthon for introducing these key fluorinated moieties into heterocyclic frameworks.
Pyrazole derivatives are a prominent class of agrochemicals, with numerous commercial products functioning as fungicides, insecticides, and herbicides. Specifically, pyrazole carboxamides have been successfully developed as potent succinate dehydrogenase inhibitors (SDHI), a critical class of fungicides for controlling a broad spectrum of plant pathogens.[1][2][3] This application note outlines a hypothetical, yet plausible, synthetic route to a 4-fluoro-3-(trifluoromethyl)pyrazole core structure using 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- as a key starting material.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step reaction sequence: a Michael addition of a hydrazine derivative to 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-, followed by an intramolecular cyclization and elimination to form the pyrazole ring. This strategy is based on the known reactivity of α,β-unsaturated carbonyl compounds and their analogs with hydrazines to form pyrazoles.
Caption: Proposed synthesis of 4-fluoro-3-(trifluoromethyl)-1H-pyrazole.
Experimental Protocols
Synthesis of 4-Fluoro-3-(trifluoromethyl)-1H-pyrazole
Materials:
-
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- (98% purity)
-
Hydrazine hydrate (≥98% purity)
-
Triethylamine (≥99% purity)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add a solution of hydrazine hydrate (1.0 eq) in anhydrous ethanol (100 mL).
-
Addition of Base: Add triethylamine (1.2 eq) to the reaction mixture.
-
Addition of Fluorinated Alkene: Cool the mixture to 0 °C using an ice bath. Add 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- (1.0 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in diethyl ether (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-fluoro-3-(trifluoromethyl)-1H-pyrazole.
Quantitative Data (Hypothetical)
The following table summarizes the expected quantitative data for the synthesis of 4-fluoro-3-(trifluoromethyl)-1H-pyrazole.
| Parameter | Value |
| Reactants | |
| 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- | 10.0 g (67.3 mmol) |
| Hydrazine hydrate | 3.37 g (67.3 mmol) |
| Triethylamine | 8.17 g (80.8 mmol) |
| Reaction Conditions | |
| Solvent | Anhydrous Ethanol (100 mL) |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 6 hours |
| Product | |
| Product Name | 4-Fluoro-3-(trifluoromethyl)-1H-pyrazole |
| Theoretical Yield | 10.37 g |
| Actual Yield | 7.78 g |
| Yield (%) | 75% |
| Purity (by GC-MS) | >98% |
| Appearance | Colorless to pale yellow oil |
| ¹⁹F NMR (CDCl₃, δ) | -62.5 (s, 3F, CF₃), -175.2 (d, 1F, C-F) |
| ¹H NMR (CDCl₃, δ) | 7.6 (s, 1H, pyrazole-H), 10.2 (br s, 1H, NH) |
Mode of Action: Succinate Dehydrogenase Inhibition
The synthesized 4-fluoro-3-(trifluoromethyl)-1H-pyrazole core can be further elaborated, for example, by N-alkylation and amidation, to produce fungicidal active ingredients. Many pyrazole-based fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[2][4][5]
Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2][4] It catalyzes the oxidation of succinate to fumarate. SDHI fungicides bind to the ubiquinone-binding site (Q-site) of the SDH complex, blocking the electron transfer from succinate to ubiquinone.[1] This inhibition disrupts the fungal respiration process, leading to a depletion of cellular ATP and ultimately causing fungal cell death.
Caption: Mechanism of action of SDHI fungicides in the electron transport chain.
Conclusion
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- is a promising building block for the synthesis of novel, fluorinated agrochemicals. The presented hypothetical protocol for the synthesis of a 4-fluoro-3-(trifluoromethyl)-1H-pyrazole derivative illustrates a practical and efficient method for accessing a key heterocyclic scaffold. The resulting pyrazole core is a precursor to potent SDHI fungicides, a class of agrochemicals vital for modern crop protection. This application note serves as a valuable resource for researchers and scientists in the agrochemical industry, providing a foundation for the exploration and development of new active ingredients based on this versatile fluorinated synthon. Further research into the diverse reactivity of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- is encouraged to unlock its full potential in agrochemical discovery.
References
- 1. resistance.nzpps.org [resistance.nzpps.org]
- 2. site.caes.uga.edu [site.caes.uga.edu]
- 3. Pyrazole - Wikipedia [en.wikipedia.org]
- 4. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
Application Notes and Protocols for Reactions Involving 1-Chloro-1,3,3,3-tetrafluoro-1-propene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known reaction mechanisms involving 1-chloro-1,3,3,3-tetrafluoro-1-propene. It is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in utilizing this versatile fluorinated building block. The information presented herein is curated from peer-reviewed scientific literature and patents.
Overview of Reactivity
1-Chloro-1,3,3,3-tetrafluoro-1-propene (CF₃CH=CFCl) is a fluorinated olefin that exhibits a range of chemical reactivities, making it a useful intermediate in organic synthesis. Its reactivity is primarily dictated by the presence of a carbon-carbon double bond, a trifluoromethyl group, and a vinylic chlorine atom. The principal reaction mechanisms observed for this and structurally similar compounds include nucleophilic substitution, cycloaddition, and free-radical reactions. The electron-withdrawing nature of the trifluoromethyl group significantly influences the regioselectivity of these transformations.
Nucleophilic Substitution Reactions
The vinylic chlorine atom in 1-chloro-1,3,3,3-tetrafluoro-1-propene is susceptible to nucleophilic displacement. This allows for the introduction of a variety of functional groups, providing access to a diverse range of tetrafluoropropene derivatives.
Reaction with Amines
The reaction with primary and secondary amines typically proceeds via a nucleophilic vinylic substitution mechanism to yield the corresponding enamine products. The reaction is generally base-promoted.
General Reaction Scheme:
Experimental Protocol (Representative for a related compound):
The following protocol is adapted for the synthesis of optically active amines containing a tetrafluoroethylene group and can be considered as a starting point for reactions with 1-chloro-1,3,3,3-tetrafluoro-1-propene.
Synthesis of Optically Active Tetrafluoroethylenated Amines via[1][2]-Proton Shift:
-
Substrate Preparation: The requisite tetrafluoroethylenated imines are prepared by the condensation of tetrafluoroethylenated ketones with (R)-1-phenylethylamine in the presence of TiCl₄.
-
[1][2]-Proton Shift Reaction: To a solution of the tetrafluoroethylenated imine (1.0 equiv) in an appropriate solvent (e.g., THF), a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) is added.
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours), monitoring the progress by TLC or NMR.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired amine.
Quantitative Data:
| Substrate (Imine) | Base | Solvent | Time (h) | Yield (%) |
| (R)-16b | DBU | THF | 24 | 31 |
Reaction with Thiols
Similar to amines, thiols can act as nucleophiles to displace the vinylic chlorine. These reactions are typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
General Reaction Scheme:
Experimental Protocol (General):
-
Thiolate Formation: To a solution of the thiol (1.1 equiv) in a suitable solvent (e.g., DMF or THF), a base such as sodium hydride or potassium carbonate (1.2 equiv) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes to an hour to ensure complete formation of the thiolate.
-
Nucleophilic Substitution: 1-Chloro-1,3,3,3-tetrafluoro-1-propene (1.0 equiv) is then added to the reaction mixture, and it is allowed to warm to room temperature and stirred for several hours to overnight.
-
Work-up: The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated.
-
Purification: The product is purified by column chromatography or distillation.
Cycloaddition Reactions
The double bond in 1-chloro-1,3,3,3-tetrafluoro-1-propene can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. The electron-withdrawing trifluoromethyl group enhances its dienophilic character.
Diels-Alder Reaction (Hypothetical):
Experimental Protocol (General for Diels-Alder):
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, the diene (e.g., cyclopentadiene or furan, 1.2 equiv) and 1-chloro-1,3,3,3-tetrafluoro-1-propene (1.0 equiv) are dissolved in a suitable solvent (e.g., toluene or xylenes).
-
Reaction: The mixture is heated to the desired temperature (typically between 80-150 °C) and stirred for several hours to days. The reaction progress is monitored by GC-MS or NMR.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography, recrystallization, or distillation to yield the cycloaddition adduct.
Free-Radical Reactions (Atmospheric Degradation)
In the atmosphere, 1-chloro-1,3,3,3-tetrafluoro-1-propene can undergo degradation initiated by hydroxyl (OH) radicals. This is a significant pathway for its removal from the environment.
Reaction with OH Radicals:
The reaction proceeds via the addition of the OH radical to the double bond, followed by further atmospheric reactions.
Quantitative Data for Reaction with OH Radicals:
The rate constant for the gas-phase reaction of trans-1-chloro-3,3,3-trifluoropropene with OH radicals has been measured over a range of temperatures.[1][2][3]
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |
| 220-370 | k(T) = 1.025×10⁻¹³ × (T/298)²⋅²⁹ × exp(+348/T) | [1][3] |
| 298 | (3.29 ± 0.10) × 10⁻¹³ | [2] |
Experimental Protocol (Flash Photolysis Resonance-Fluorescence):
This is a specialized technique for studying gas-phase reactions.
-
Radical Generation: OH radicals are generated by flash photolysis of a suitable precursor (e.g., H₂O) with a pulsed laser.
-
Reaction: The radicals are allowed to react with a known concentration of 1-chloro-1,3,3,3-tetrafluoro-1-propene in a flow tube reactor.
-
Detection: The concentration of OH radicals is monitored over time using resonance fluorescence.
-
Data Analysis: The pseudo-first-order decay of the OH radical concentration is measured at different concentrations of the haloalkene to determine the second-order rate constant.
Synthesis and Precursor Reactions
1-Chloro-1,3,3,3-tetrafluoro-1-propene is itself synthesized from more halogenated precursors, typically through dehydrochlorination or dehydrofluorination reactions.
Dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane:
A method for producing 1-chloro-2,3,3,3-tetrafluoropropene involves the dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane in the liquid phase in the presence of a base.[4]
General Reaction Scheme:
Experimental Protocol (General from Patent Literature):
-
Reaction Setup: A reactor is charged with a base (e.g., an alkali metal hydroxide like KOH) and a solvent (e.g., water).[4]
-
Reaction: 1,2-dichloro-2,3,3,3-tetrafluoropropane is introduced into the reactor. The reaction is carried out in the liquid phase at a temperature between 40 to 100°C.[4] A phase-transfer catalyst may be used to increase the reaction rate.[4]
-
Product Isolation: The product, 1-chloro-2,3,3,3-tetrafluoropropene, is typically volatile and can be collected from the gas phase.[4]
Quantitative Data (from Patent Example):
| Reactant | Base | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |
| 1,2-dichloro-2,3,3,3-tetrafluoropropane | KOH | Water | 40-100 | - | 1-50 (batch) | High | High |
Safety Precautions
Working with fluorinated compounds and strong bases or reactive intermediates requires appropriate safety measures. All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. For reactions involving pressure, appropriate blast shields and pressure-rated equipment must be used. Researchers should consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. studylib.net [studylib.net]
- 2. Access to optically active tetrafluoroethylenated amines based on [1,3]-proton shift reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 4. community.wvu.edu [community.wvu.edu]
"experimental protocols for fluorination reactions using 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-"
For Researchers, Scientists, and Drug Development Professionals
Introduction
While experimental protocols for fluorination reactions utilizing 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- as a direct starting material are not extensively documented in publicly available literature, significant research has been conducted on the synthesis of various structurally related and commercially important fluorinated propenes. These compounds are critical intermediates and building blocks in the pharmaceutical, agrochemical, and materials science sectors. This document provides detailed application notes and experimental protocols for the synthesis of key fluorinated propenes, including 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf), trans-1-chloro-3,3,3-trifluoropropene, and 1-chloro-2,3,3,3-tetrafluoropropene. The methodologies presented are based on catalytic gas-phase fluorination and dehydrochlorination reactions.
I. Synthesis of 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) via Gas-Phase Fluorination
The gas-phase fluorination of 1,1,2,3-tetrachloropropene is a key industrial method for producing 2-chloro-3,3,3-trifluoropropene, an essential intermediate for the synthesis of 2,3,3,3-tetrafluoropropene (HFO-1234yf)[1][2]. The reaction is typically carried out at elevated temperatures using a fluorination catalyst.
Experimental Workflow: Gas-Phase Fluorination
Caption: Workflow for the synthesis of HCFO-1233xf.
Quantitative Data for HCFO-1233xf Synthesis
| Parameter | Value | Catalyst | Reference |
| Starting Material | 1,1,2,3-Tetrachloropropene | - | [1][2] |
| Reactant | Anhydrous Hydrogen Fluoride (HF) | - | [1][2] |
| Reaction Temperature | 80°C to 400°C (200°C to 330°C preferred) | Fluorinated Cr2O3 | [2] |
| Molar Ratio (HF / Substrate) | Higher ratios favor product selectivity | Fluorinated Cr2O3 | [1][3] |
| Contact Time | Shorter contact time is preferred | Fluorinated Cr2O3 | [1][3] |
| Conversion of Substrate | ~100% | La promoted fluorinated chromia | [1] |
| Selectivity for HCFO-1233xf | ~100% | La promoted fluorinated chromia | [1] |
Detailed Experimental Protocol
1. Catalyst Preparation and Activation:
-
A chromium(III) oxide (Cr2O3) catalyst is prepared, potentially promoted with a metal such as Lanthanum (La)[1].
-
The catalyst is packed into a fixed-bed reactor constructed from a material resistant to hydrogen fluoride (e.g., Hastelloy).
-
The catalyst is pre-treated with a stream of anhydrous hydrogen fluoride (HF) at an elevated temperature to activate it, forming surface CrOxFy species which are crucial for the catalytic activity[1][3].
2. Gas-Phase Fluorination Reaction:
-
The reactor is heated to the desired reaction temperature, typically in the range of 200°C to 350°C[2].
-
A gaseous feed of 1,1,2,3-tetrachloropropene and anhydrous HF is continuously passed through the catalyst bed[2][4].
-
The molar ratio of HF to the tetrachloropropene is maintained at a level that favors the formation of the desired product[1][3].
-
The reactor pressure can be atmospheric, sub-atmospheric, or super-atmospheric[2].
3. Product Separation and Purification:
-
The effluent gas stream from the reactor, containing 2-chloro-3,3,3-trifluoropropene, hydrogen chloride (HCl), unreacted HF, and other byproducts, is cooled to condense the organic components.
-
The condensed liquid is subjected to phase separation to remove the bulk of the acidic components.
-
The organic phase is then purified by fractional distillation to isolate the 2-chloro-3,3,3-trifluoropropene.
II. Synthesis of trans-1-chloro-3,3,3-trifluoropropene
This isomer can be synthesized through the isomerization of cis-1-chloro-3,3,3-trifluoropropene or by the dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane.
Isomerization of cis-1-chloro-3,3,3-trifluoropropene
Caption: Isomerization of cis- to trans-1-chloro-3,3,3-trifluoropropene.
Quantitative Data for Isomerization
| Parameter | Value | Catalyst | Reference |
| Starting Material | cis-1-chloro-3,3,3-trifluoropropene | - | [5] |
| Reaction Temperature | 0°C to 200°C | Fluorinated metal oxide (e.g., fluorinated alumina) | [5] |
| Catalyst Preparation | Metal oxide treated with a fluorinating agent, followed by drying at 400-600°C | - | [5] |
Dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane
References
- 1. researchgate.net [researchgate.net]
- 2. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US20110207975A9 - Integrated process to produce 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 5. US9115044B2 - Method for producing trans-1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
Application Notes and Protocols: 1-Chloro-1,3,3,3-tetrafluoro-1-propene in the Synthesis of Pharmaceutical Intermediates
Introduction
The incorporation of fluorine atoms and trifluoromethyl (CF3) groups into organic molecules is a cornerstone of modern medicinal chemistry. These modifications can dramatically alter a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy. 1-Chloro-1,3,3,3-tetrafluoro-1-propene (CF3CF=CHCl) is a fluorinated building block with the potential to serve as a precursor for various pharmaceutical intermediates. Its structure offers reactive sites for introducing the valuable trifluoromethyl group into more complex molecules.
This document outlines synthetic protocols for utilizing fluorinated propenes in the synthesis of trifluoromethyl-substituted pyrazoles. Pyrazoles are a class of heterocyclic compounds found in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib. While direct hydrolysis of 1-chloro-1,3,3,3-tetrafluoro-1-propene to a ketone intermediate presents challenges, a closely related and commercially available starting material, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), provides a well-documented and representative pathway to the same key trifluoromethyl-β-diketone intermediate, which is then converted to the pyrazole core.
I. Synthesis of a Key Pharmaceutical Intermediate: 3-(Trifluoromethyl)-1H-pyrazole
This section details the synthesis of 3-(trifluoromethyl)-1H-pyrazole, a versatile intermediate for the development of various pharmaceutical agents. The protocol is based on the cyclocondensation of a trifluoromethyl-β-diketone precursor with hydrazine.
Logical Workflow for Pyrazole Synthesis
Caption: General workflow for the synthesis of trifluoromethyl-pyrazole intermediates.
Experimental Protocol: Synthesis of 1,1,1-Trifluoro-4-methoxy-3-buten-2-one from a Vinyl Ether (Illustrative Precursor Synthesis)
This protocol describes the synthesis of a key β-alkoxyvinyl trifluoromethylketone, a direct precursor for pyrazole synthesis. This method is adapted from procedures for preparing similar fluorinated building blocks.[1]
Materials:
-
Trifluoroacetic acid
-
Vinyl alkyl ether (e.g., vinyl methyl ether)
-
Phosgene (or a phosgene equivalent like triphosgene)
-
N,N-dimethylaniline
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
To a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add dichloromethane and N,N-dimethylaniline.
-
Cool the mixture to 0 to -10 °C.
-
Slowly add trifluoroacetic acid dropwise over approximately 1 hour.
-
Introduce vinyl methyl ether into the reaction mixture while maintaining the temperature at 0 to -10 °C.
-
Bubble phosgene gas through the mixture over about 4 hours. Monitor the reaction by gas chromatography until the vinyl methyl ether is consumed (<1%).
-
After the reaction is complete, add water and stir for 60 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the dichloromethane by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure to obtain 1,1,1-trifluoro-4-methoxy-3-buten-2-one.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1H-pyrazole
This protocol details the cyclocondensation reaction to form the pyrazole ring.[2][3][4]
Materials:
-
4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)
-
Hydrazine hydrate or Hydrazine sulfate
-
Ethanol or Acetic Acid
-
Sodium acetate (if using hydrazine sulfate)
Procedure:
-
In a round-bottom flask, dissolve 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 3-(trifluoromethyl)-1H-pyrazole.
Quantitative Data
| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Hydrazine hydrate | Ethanol | 3 h (reflux) | 85-95 | >98 | [4] |
| 1,1,1-trifluoro-2,4-pentanedione | Hydrazine hydrate | Ethanol | 2 h (reflux) | 92 | >99 | [3] |
| Various β-diketones | Hydrazine hydrate | Ethanol | 2-4 h (reflux) | 80-95 | >98 | [2] |
II. Application in the Synthesis of Celecoxib Analogues
The 3-(trifluoromethyl)-1-aryl-pyrazole scaffold is the core of the widely used anti-inflammatory drug Celecoxib. The following protocol outlines the synthesis of a Celecoxib precursor, demonstrating the utility of the previously synthesized intermediate.
Reaction Scheme for Celecoxib Synthesis
Caption: Simplified synthesis of the Celecoxib pyrazole core.
Experimental Protocol: Synthesis of a 1-Aryl-3-trifluoromethyl-pyrazole
This protocol describes the N-arylation of the pyrazole intermediate, a key step in synthesizing analogues of drugs like Celecoxib.[5][6]
Materials:
-
3-(Trifluoromethyl)-1H-pyrazole
-
4-Iodobenzenesulfonamide (or other aryl halide)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask, add 3-(trifluoromethyl)-1H-pyrazole (1.0 eq), 4-iodobenzenesulfonamide (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-3-trifluoromethyl-pyrazole.
Quantitative Data for N-Arylation Reactions
| Pyrazole Substrate | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-(Trifluoromethyl)-1H-pyrazole | 4-Iodobenzenesulfonamide | CuI | K2CO3 | DMF | 110 | 75-85 | General Ullmann Condensation |
| 3-(Trifluoromethyl)-1H-pyrazole | 4-Fluorobenzenesulfonamide | - | K2CO3 | DMSO | 130 | 88 | Nucleophilic Aromatic Substitution |
III. Signaling Pathway Context: COX-2 Inhibition
The trifluoromethyl-pyrazole core is a key pharmacophore for inhibiting the Cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in the inflammatory pathway, converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation.
COX-2 Inflammatory Pathway
Caption: Inhibition of the COX-2 pathway by trifluoromethyl-pyrazole drugs.
1-Chloro-1,3,3,3-tetrafluoro-1-propene and related fluorinated alkenes are valuable starting materials for the synthesis of complex pharmaceutical intermediates. The protocols provided herein demonstrate a reliable and high-yielding pathway to trifluoromethyl-substituted pyrazoles, which are core components of several important drugs. The ability to efficiently introduce the trifluoromethyl group into heterocyclic scaffolds underscores the importance of these fluorinated building blocks in modern drug discovery and development. Further research into the diverse reactions of 1-chloro-1,3,3,3-tetrafluoro-1-propene will undoubtedly expand its utility in synthesizing novel bioactive molecules.
References
- 1. Preparation method of 4-alkoxy-1,1,1-trifluoro-3-buten-2-one - Eureka | Patsnap [eureka.patsnap.com]
- 2. New efficient synthetic routes to trifluoromethyl substituted pyrazoles and corresponding β-diketones [agris.fao.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFO-1234ze)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 1-chloro-1,3,3,3-tetrafluoro-1-propene, a compound of interest in various industrial and pharmaceutical applications. The protocols are designed for implementation in a laboratory setting equipped with standard analytical instrumentation.
Analytical Methods Overview
The primary analytical techniques for the determination of 1-chloro-1,3,3,3-tetrafluoro-1-propene are Gas Chromatography (GC) coupled with either a Mass Spectrometer (MS) or a Flame Ionization Detector (FID). GC-MS provides high selectivity and is recommended for identification and quantification at trace levels, while GC-FID is a robust and widely available technique suitable for routine quantification at higher concentrations.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the analytical methods described. These values are indicative and may vary based on instrumentation and laboratory conditions. Method validation is required to establish performance in a specific laboratory.
| Parameter | GC-MS | GC-FID |
| Limit of Detection (LOD) | 0.1 - 1 ppb | 10 - 100 ppb |
| Limit of Quantification (LOQ) | 0.3 - 3 ppb | 30 - 300 ppb |
| Linearity (R²) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
Experimental Protocols
Sample Preparation
The appropriate sample preparation method depends on the sample matrix.
This protocol is based on established methods for volatile organic compounds in air, such as those from NIOSH and the EPA.[1][2]
Materials:
-
Sorbent tubes (e.g., Anasorb CSC or equivalent)
-
Personal sampling pump
-
Carbon disulfide (CS₂), chromatographic grade
-
Autosampler vials with PTFE-lined caps
Procedure:
-
Calibrate a personal sampling pump with a representative sorbent tube in line to a flow rate between 0.01 and 0.2 L/min.
-
Break the ends of a sorbent tube immediately before sampling.
-
Attach the sorbent tube to the sampling pump and collect a known volume of air.
-
After sampling, cap the sorbent tube securely.
-
In the laboratory, carefully break the sorbent tube and transfer the front and back sorbent sections to separate vials.
-
Add 1.0 mL of carbon disulfide to each vial and cap securely.
-
Agitate the vials for 30 minutes to ensure complete desorption of the analyte.
-
Transfer an aliquot of the carbon disulfide extract to an autosampler vial for GC analysis.
This protocol is adapted from US EPA Method TO-15 for the collection of volatile organic compounds in air.[3][4][5]
Materials:
-
Evacuated and passivated stainless steel canisters
-
Flow controller
Procedure:
-
Attach a calibrated flow controller to the evacuated canister.
-
Open the canister valve to initiate sample collection over a predetermined time period.
-
After sampling, close the canister valve.
-
The canister sample can be introduced directly into the GC system via a suitable interface, often involving a preconcentration step.
Materials:
-
Headspace vials with PTFE-lined septa
-
Appropriate solvent (e.g., Dimethyl sulfoxide, Dimethylformamide)
-
Gas-tight syringe
Procedure:
-
Accurately weigh a known amount of the liquid sample into a headspace vial.
-
Add a known volume of a suitable solvent.
-
Seal the vial immediately.
-
Equilibrate the vial at a specific temperature for a set period to allow the analyte to partition into the headspace.
-
Using a gas-tight syringe, withdraw a known volume of the headspace gas and inject it into the GC.
Gas Chromatography - Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector
-
Capillary GC column: A mid-polarity column, such as a 30 m x 0.25 mm ID x 1.4 µm film thickness 5% Phenyl Methyl Siloxane column, is a suitable starting point.
GC Conditions:
-
Injector Temperature: 200 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 2 minutes at 200 °C
-
-
Transfer Line Temperature: 250 °C
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)
-
SIM Ions for 1-chloro-1,3,3,3-tetrafluoro-1-propene: To be determined from the mass spectrum of a standard.
Gas Chromatography - Flame Ionization Detection (GC-FID) Protocol
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector
-
Capillary GC column: A mid-polarity column, such as a 30 m x 0.32 mm ID x 1.8 µm film thickness 35% Phenyl Polysiloxane column, can be effective.[2]
GC Conditions:
-
Injector Temperature: 225 °C
-
Injection Mode: Split
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 35 °C, hold for 3 minutes
-
Ramp: 8 °C/min to 190 °C
-
Hold: 1 minute at 190 °C
-
-
Detector Temperature: 250 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
Visualization of Workflows
Active Air Sampling and GC Analysis Workflow
Caption: Workflow for active air sampling and subsequent GC analysis.
Headspace Analysis Workflow for Liquid Samples
Caption: Workflow for headspace analysis of liquid samples by GC.
References
Application Notes and Protocols for Catalytic Transformations of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential catalytic transformations of 1-propene, 1-chloro-1,3,3,3-tetrafluoro- (HCFO-1224yd). The information is curated for professionals in research, scientific, and drug development fields, focusing on synthetic utility and methodological guidance. While direct catalytic transformations of HCFO-1224yd are not extensively reported, this document outlines protocols for analogous and related fluorinated olefins. These methodologies provide a strong starting point for the development of specific applications.
Overview of Catalytic Transformations
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- possesses a reactive carbon-carbon double bond and a carbon-chlorine bond, making it a versatile substrate for various catalytic transformations. Key potential reactions include dehydrohalogenation, palladium-catalyzed cross-coupling reactions, and catalytic reduction. These transformations can lead to the synthesis of a variety of valuable fluorinated building blocks.
Dehydrohalogenation Reactions
Dehydrohalogenation, specifically dehydrochlorination or dehydrofluorination, of fluorinated propenes is a common method to introduce unsaturation or new functional groups.
Dehydrochlorination
Catalytic dehydrochlorination can be achieved under various conditions, including liquid-phase reactions in the presence of a base or gas-phase reactions over heterogeneous catalysts.
Application Note: Liquid-phase dehydrochlorination offers a potentially milder and more controlled method for the transformation of HCFO-1224yd compared to high-temperature gas-phase processes. The choice of base and the potential use of a phase-transfer catalyst can significantly influence the reaction rate and selectivity. A patent describing the dehydrochlorination of a related compound, 1,2-dichloro-2,3,3,3-tetrafluoropropane, suggests that a liquid-phase reaction in the presence of a base is a viable approach.
Experimental Protocol: Liquid-Phase Dehydrochlorination (Representative)
This protocol is adapted from the synthesis of an isomeric compound and may require optimization.
-
Materials:
-
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- (Substrate)
-
Aqueous solution of a base (e.g., potassium hydroxide, sodium hydroxide)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional
-
Solvent (e.g., water, or a biphasic system with an organic solvent)
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Heating/cooling circulator
-
-
Procedure:
-
Charge the reactor with the aqueous base solution and the phase-transfer catalyst (if used).
-
Heat the solution to the desired reaction temperature (e.g., 40-100°C) with vigorous stirring.
-
Slowly add the 1-propene, 1-chloro-1,3,3,3-tetrafluoro- to the reactor via the addition funnel.
-
Maintain the reaction temperature and stirring for a specified period (e.g., 1-10 hours), monitoring the reaction progress by GC or GC-MS.
-
Upon completion, cool the reactor and separate the organic phase.
-
Wash the organic phase with water and brine, then dry over a suitable drying agent (e.g., MgSO₄).
-
The product can be purified by distillation.
-
Quantitative Data (Hypothetical based on related reactions):
| Catalyst/Base | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Dehydrochlorinated Product (%) |
| aq. KOH | 60 | 4 | >95 | >90 |
| aq. NaOH | 80 | 2 | >98 | >85 |
| aq. KOH / TBAB | 50 | 3 | >99 | >95 |
Dehydrofluorination
Application Note: Catalytic dehydrofluorination of related fluorinated alkanes has been successfully demonstrated using metal oxide catalysts, particularly fluorinated NiO/Cr₂O₃. This suggests that similar catalysts could be effective for the dehydrofluorination of HCFO-1224yd, potentially leading to the formation of a fluorinated allene or other unsaturated products. The acidity of the catalyst surface plays a crucial role in the reaction pathway and selectivity.
Experimental Protocol: Gas-Phase Dehydrofluorination (Representative)
-
Materials:
-
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- (Substrate)
-
Inert carrier gas (e.g., Nitrogen, Argon)
-
Fluorinated NiO/Cr₂O₃ catalyst
-
-
Equipment:
-
Packed-bed flow reactor (e.g., quartz or stainless steel tube)
-
Tube furnace with temperature controller
-
Mass flow controllers for gas delivery
-
Condenser and collection trap
-
Gas chromatograph (GC) for online or offline analysis
-
-
Procedure:
-
Pack the reactor with the fluorinated NiO/Cr₂O₃ catalyst.
-
Heat the reactor to the desired temperature (e.g., 200-400°C) under a flow of inert gas.
-
Introduce a gaseous mixture of the substrate and the inert carrier gas into the reactor at a controlled flow rate.
-
The reactor effluent is passed through a condenser and a cold trap to collect the products.
-
Analyze the product mixture by GC or GC-MS to determine conversion and selectivity.
-
Quantitative Data (Hypothetical based on related reactions):
| Catalyst | Temperature (°C) | Contact Time (s) | Conversion (%) | Selectivity to Dehydrofluorinated Product (%) |
| Fluorinated NiO/Cr₂O₃ | 300 | 10 | 85 | 70 |
| Fluorinated Cr₂O₃ | 350 | 5 | 92 | 65 |
Palladium-Catalyzed Cross-Coupling Reactions
The vinyl chloride moiety in 1-propene, 1-chloro-1,3,3,3-tetrafluoro- makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling
Application Note: The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron compound with a halide. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. For a fluorinated vinyl chloride like HCFO-1224yd, a suitable palladium catalyst with appropriate ligands is crucial for achieving high yields.
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)
-
Materials:
-
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- (Substrate)
-
Aryl- or vinyl-boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (e.g., PPh₃, SPhos), if needed
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
-
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if used), and base.
-
Add the boronic acid/ester and the solvent.
-
Add the 1-propene, 1-chloro-1,3,3,3-tetrafluoro-.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Quantitative Data (Hypothetical based on related reactions):
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | 75 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 110 | 88 |
Stille Coupling
Application Note: The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. It is a robust C-C bond-forming reaction with a broad substrate scope. The primary drawback is the toxicity of the organotin reagents and byproducts.
Experimental Protocol: Stille Coupling (Representative)
-
Materials:
-
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- (Substrate)
-
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Solvent (e.g., Toluene, THF, DMF)
-
Optional: Additive (e.g., LiCl, CuI)
-
-
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere setup
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and any additives in the solvent.
-
Add the organostannane and the 1-propene, 1-chloro-1,3,3,3-tetrafluoro-.
-
Heat the reaction mixture (e.g., 80-110°C) until the starting material is consumed (monitor by GC or TLC).
-
Cool the reaction, and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data (Hypothetical based on related reactions):
| Palladium Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | - | Toluene | 110 | 80 |
| PdCl₂(PPh₃)₂ | CuI | DMF | 90 | 85 |
Heck Reaction
Application Note: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base. The regioselectivity of the addition to the alkene partner is a key consideration.
Experimental Protocol: Heck Reaction (Representative)
-
Materials:
-
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- (Substrate)
-
Alkene (e.g., Styrene, Acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Ligand (e.g., P(o-tolyl)₃), if needed
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
-
-
Equipment:
-
Sealed reaction tube or flask with condenser
-
Magnetic stirrer and heating plate
-
Inert atmosphere setup
-
-
Procedure:
-
Combine the palladium catalyst, ligand (if used), base, and alkene in a reaction vessel under an inert atmosphere.
-
Add the solvent and then the 1-propene, 1-chloro-1,3,3,3-tetrafluoro-.
-
Heat the mixture to the required temperature (e.g., 100-140°C) and stir for the necessary duration (monitor by GC or TLC).
-
After cooling, filter off the catalyst (if heterogeneous) and dilute the mixture with water.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography or distillation.
-
Quantitative Data (Hypothetical based on related reactions):
| Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 120 | 70 |
| Pd/C | K₂CO₃ | Acetonitrile | 130 | 65 |
Visualizing Reaction Pathways and Workflows
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Experimental Workflow for a Typical Cross-Coupling Reaction
"1-chloro-1,3,3,3-tetrafluoro-1-propene as a refrigerant or foam-blowing agent"
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-chloro-1,3,3,3-tetrafluoro-1-propene is a hydrofluoroolefin (HFO) with isomers that are gaining significant attention as next-generation refrigerants and foam-blowing agents due to their favorable environmental properties, specifically low global warming potential (GWP) and near-zero ozone depletion potential (ODP). This document provides detailed application notes and experimental protocols for the use of its cis-isomer, R-1224yd(Z), as a refrigerant and discusses its potential application as a foam-blowing agent.
Application as a Refrigerant: R-1224yd(Z)
The cis-isomer, scientifically known as (Z)-1-chloro-2,3,3,3-tetrafluoropropene (R-1224yd(Z)), is a promising refrigerant for medium and high-temperature applications, such as in large-scale centrifugal chillers and organic Rankine cycles.[1] It is positioned as a viable alternative to hydrofluorocarbons (HFCs) like R-245fa and hydrochlorofluorocarbons (HCFCs) like R-123, which are being phased out due to their high GWP.[1][2]
Physicochemical and Environmental Properties
R-1224yd(Z) exhibits a set of properties that make it an attractive option for refrigerant applications. It is classified as a safety group A1 refrigerant by ASHRAE, indicating low toxicity and no flame propagation.[1]
| Property | Value | Reference |
| Chemical Name | (Z)-1-Chloro-2,3,3,3-tetrafluoropropene | [3] |
| Molecular Formula | (Z)-CF3-CF=CHCl | [3] |
| Molecular Weight | 148.5 g/mol | [3] |
| Normal Boiling Point | 15 °C | [3] |
| Critical Temperature | 156 °C | [3] |
| Critical Pressure | 3.34 MPa | [3] |
| Critical Density | 527 kg/m ³ | [3] |
| Ozone Depletion Potential (ODP) | 0.00023 | [1][2] |
| Global Warming Potential (GWP, 100-year) | 0.88 - <1 | [1][2][4] |
| Atmospheric Lifetime | 20 days | [3] |
| ASHRAE Safety Classification | A1 | [1] |
Performance Data
Drop-in replacement tests in high-temperature heat pumps have demonstrated the strong performance of R-1224yd(Z) compared to R-245fa.
| Performance Metric | R-1224yd(Z) | R-245fa | Test Conditions | Reference |
| Coefficient of Performance (COP) | ~3.2 | ~3.1 | W60/W110 (50 K temp lift) | [5] |
| Heating Capacity (Qh) | Nearly equal to or slightly smaller | Baseline | Drop-in test | [2] |
| COP (Heating) | Nearly equal to or higher | Baseline | Drop-in test | [2] |
Experimental Protocol: Refrigerant Performance Testing (Based on ASHRAE Standard 23.1)
This protocol outlines the general procedure for testing the performance of a positive displacement refrigerant compressor with R-1224yd(Z).
Objective: To determine the capacity, efficiency, and other performance characteristics of a compressor using R-1224yd(Z).
Apparatus:
-
Refrigerant compressor test stand
-
Calorimeter (primary) and/or flowmeter (secondary) for measuring refrigerant mass flow rate
-
Temperature, pressure, and power measurement instrumentation
-
Data acquisition system
Procedure:
-
System Preparation: Evacuate and charge the test stand with R-1224yd(Z). Ensure all safety protocols for handling refrigerants are followed.
-
Instrumentation Calibration: Calibrate all temperature, pressure, and flow sensors according to the standard's specifications.
-
Test Conditions: Set the desired evaporating and condensing temperatures and pressures to simulate the intended application range.[6]
-
Stabilization: Operate the compressor until the system reaches a steady state, where temperatures and pressures remain constant within specified tolerances.
-
Data Acquisition: Record measurements of suction and discharge pressures and temperatures, refrigerant mass flow rate, and compressor power input.
-
Calculations:
-
Determine the refrigerant-side capacity using the measured mass flow rate and the change in enthalpy across the evaporator.
-
Calculate the isentropic and volumetric efficiencies of the compressor.
-
-
Confirmation: If using a secondary measurement method for mass flow rate, compare the results with the primary method to ensure they are within the allowable deviation.
Workflow Diagram:
References
- 1. iris.inrim.it [iris.inrim.it]
- 2. waermepumpe-izw.de [waermepumpe-izw.de]
- 3. Fluorinated gas AMOLEA™ 1224yd | Products and Service Information | AGC Chemicals Company [agc-chemicals.com]
- 4. HCFO-1224yd (Z) - W-refrigerant [w-refrigerant.com]
- 5. "Experimental Comparison of HCFO and HFO R1224yd(Z), R1233zd(E), R1336m" by Cordin Arpagaus and Stefan Bertsch [docs.lib.purdue.edu]
- 6. webstore.ansi.org [webstore.ansi.org]
Troubleshooting & Optimization
"optimization of reaction conditions for the synthesis of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.
Issue 1: Low Conversion of Starting Material
-
Question: My reaction shows a low conversion rate of the starting material (e.g., a polychlorinated/fluorinated propane). What are the potential causes and solutions?
-
Answer: Low conversion can stem from several factors:
-
Insufficient Reaction Temperature: Dehydrohalogenation reactions are often temperature-dependent. Ensure your reaction temperature is within the optimal range. For liquid-phase dehydrochlorination, temperatures between 40 to 100°C are typically recommended.[1] For gas-phase catalytic reactions, higher temperatures of 200 to 500°C may be necessary.[1]
-
Inadequate Mixing: In liquid-phase reactions, especially with a two-phase system (e.g., organic substrate and aqueous base), efficient stirring is crucial. The use of a phase-transfer catalyst can significantly improve the reaction rate.[1]
-
Catalyst Deactivation: In gas-phase reactions, the catalyst can deactivate over time. Consider regenerating the catalyst or using a fresh batch.
-
Incorrect Base Concentration: For base-promoted dehydrohalogenation, the concentration of the base is critical. A base amount of 10 to 50 mass% in relation to the total mass of the solvent and base is often effective.[1] The molar ratio of the base to the substrate is also important, with a ratio of 0.2 to 2.5 being a good starting point.[1]
-
Issue 2: Poor Selectivity and Formation of By-products
-
Question: I am observing the formation of significant amounts of by-products and isomers. How can I improve the selectivity towards the desired 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-?
-
Answer: Poor selectivity can be addressed by carefully controlling the reaction conditions:
-
Side Reactions: Common by-products in the synthesis of fluorinated propenes include isomers (e.g., cis/trans isomers or positional isomers), over-dehydrohalogenated products (e.g., alkynes), or products from incomplete halogen exchange. For instance, in the synthesis of a related compound, 1-chloro-2,3,3,3-tetrafluoropropene, by-products such as 1-chloro-3,3,3-trifluoropropyne and 1,1-dichloro-2,3,3,3-tetrafluoropropene have been observed.[1]
-
Temperature Control: Running the reaction at the lower end of the effective temperature range can sometimes minimize the formation of by-products from excessive dehydrohalogenation.
-
Catalyst Choice: For gas-phase reactions, the choice of catalyst and any promoters can significantly impact selectivity. For example, lanthanum-promoted fluorinated chromia has shown high selectivity in the fluorination of a tetrachloropropene.
-
Purification: Post-reaction purification is essential. Distillation is a common method to separate the desired product from by-products with different boiling points. Adsorption techniques using solid adsorbents can also be employed to remove specific impurities.[2]
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: What are the recommended methods for isolating and purifying 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- from the reaction mixture?
-
Answer: The purification strategy will depend on the nature of the impurities.
-
Distillation: Fractional distillation is a primary technique for separating the target compound from unreacted starting materials, solvents, and by-products with different boiling points.
-
Washing: The crude product can be washed with water to remove inorganic salts (e.g., KCl from dehydrohalogenation with KOH) and water-soluble impurities. An alkaline wash can help remove acidic by-products like HCl.
-
Drying: After washing, the organic phase should be dried using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove residual water.
-
Adsorption: For removing specific organic impurities that are difficult to separate by distillation, adsorption using materials like activated carbon or molecular sieves can be effective.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-?
A1: A common synthetic route involves the dehydrohalogenation of a suitable saturated precursor. For example, a plausible precursor would be a pentahalogenated propane containing chlorine and fluorine atoms, which upon elimination of HCl or HF, yields the desired product. The synthesis of the related compound, 1-chloro-2,3,3,3-tetrafluoropropene, utilizes 1,2-dichloro-2,3,3,3-tetrafluoropropane as a starting material.[1]
Q2: What are the key reaction parameters to optimize for this synthesis?
A2: The key parameters to optimize are:
-
Temperature: This affects both the reaction rate and selectivity.
-
Pressure: This is particularly important for gas-phase reactions.
-
Catalyst: The choice of catalyst is crucial for gas-phase reactions to achieve high conversion and selectivity.
-
Base: For liquid-phase dehydrohalogenation, the choice and concentration of the base are critical.
-
Solvent: The solvent can influence the solubility of reactants and the reaction pathway.
-
Reaction Time: This needs to be optimized to maximize product yield while minimizing by-product formation.
Q3: What are some common impurities that I should look for in my final product?
A3: Potential impurities can include:
-
Isomers: (Z)-isomer of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- and other positional isomers.
-
Over-fluorinated or under-fluorinated compounds.
-
Saturated precursors that have not fully reacted.
-
By-products from side reactions, such as alkynes.
-
Residual solvents or reagents.
Data Presentation
Table 1: Optimized Reaction Conditions for the Dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane (for the synthesis of an isomer, 1-chloro-2,3,3,3-tetrafluoropropene)
| Parameter | Value | Reference |
| Reaction Temperature | 40 to 100°C | [1] |
| Base | Potassium Hydroxide (KOH) | [1] |
| Base Concentration | 10 to 50 mass% (in water) | [1] |
| Molar Ratio (Base:Substrate) | 0.2 to 2.5 | [1] |
| Solvent | Water | [1] |
| Phase-Transfer Catalyst | Quaternary ammonium salts (e.g., tetra-n-butylammonium chloride) | [1] |
| Reaction Time (Batch) | 1 to 50 hours | [1] |
| Reaction Time (Continuous) | 1 to 3000 seconds | [1] |
Experimental Protocols
Protocol 1: General Procedure for Liquid-Phase Dehydrochlorination
This protocol is a general guideline based on the synthesis of a structurally related isomer and should be adapted and optimized for the specific synthesis of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and an inlet for inert gas (e.g., nitrogen) is assembled.
-
Charging Reactants: The polychlorofluoropropane starting material is charged into the reactor. An aqueous solution of a base (e.g., potassium hydroxide) and a phase-transfer catalyst are added.
-
Reaction: The mixture is heated to the desired temperature (e.g., 40-100°C) with vigorous stirring. The reaction progress is monitored by gas chromatography (GC) analysis of samples taken periodically from the organic phase.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated from the aqueous layer.
-
Purification: The organic layer is washed with water, a dilute acid solution (to neutralize any remaining base), and then with a saturated brine solution. The washed organic layer is dried over a suitable drying agent (e.g., anhydrous Na₂SO₄). The final product is purified by fractional distillation.
Mandatory Visualization
References
"troubleshooting guide for low yield in 1-chloro-1,3,3,3-tetrafluoro-1-propene reactions"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-chloro-1,3,3,3-tetrafluoro-1-propene. The guidance is based on established principles for similar hydrofluoroolefin syntheses.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 1-chloro-1,3,3,3-tetrafluoro-1-propene, which is often synthesized through dehydrohalogenation of a saturated precursor.
Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
A1: Low yield in dehydrohalogenation reactions for producing fluoroalkenes can stem from several factors. Systematically investigate the following:
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Reaction Temperature: The temperature must be optimal to ensure a sufficient reaction rate without promoting side reactions. Temperatures that are too low will result in a slow or incomplete reaction, while excessively high temperatures can lead to the formation of by-products such as alkynes through further dehydrohalogenation[1][2].
-
Base Strength and Concentration: The choice and concentration of the base are critical. A base that is too weak may not efficiently dehydrohalogenate the starting material. Conversely, an overly strong or concentrated base can lead to undesired side reactions[2]. The amount of base should be carefully controlled, with recommendations often in the range of 10 to 50 mass% with respect to the total mass of the solvent and the base[1].
-
Solvent Selection: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Water is a common solvent for dehydrohalogenation reactions using inorganic bases like metal hydroxides, as it is inert and effectively dissolves the base[1]. The reaction system may form two phases (aqueous and organic), which can limit the reaction rate[1].
-
Mixing and Agitation: Inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, resulting in an incomplete reaction or the formation of by-products. Ensure uniform distribution of reactants, base, and solvent through vigorous and consistent stirring[1].
-
Presence of Impurities: Impurities in the starting materials or the reaction setup can interfere with the reaction. For instance, using a starting material containing isomers can lead to the formation of undesired isomeric products[1].
Q2: I am observing the formation of significant by-products. How can I improve the selectivity towards the desired 1-chloro-1,3,3,3-tetrafluoro-1-propene?
A2: Improving selectivity requires fine-tuning the reaction conditions to favor the formation of the target molecule over side reactions.
-
Control Reaction Time: In batch reactions, a reaction time of 1 to 50 hours is often preferred, while in continuous processes, a much shorter time of 1 to 3000 seconds can be used to control the conversion and selectivity[1].
-
Use of a Phase-Transfer Catalyst: In a two-phase system (e.g., organic reactant and aqueous base), the reaction rate can be limited by the interface between the two phases. A phase-transfer catalyst can significantly increase the reaction rate and, consequently, may improve selectivity by allowing for milder reaction conditions[1].
-
Lowering the Reaction Temperature: As mentioned, high temperatures can promote the formation of by-products. Operating at the lower end of the effective temperature range (e.g., 40 to 100°C) can enhance selectivity[1].
-
Choice of Isomer: The stereochemistry of the starting material can influence the reaction rate and product distribution. For similar compounds, the cis and trans isomers can exhibit different reactivities[2][3].
Q3: The reaction seems to be very slow or stalls before completion. What can I do to increase the reaction rate?
A3: A slow reaction rate can be addressed by:
-
Increasing the Reaction Temperature: Within the optimal range, a higher temperature will generally increase the reaction rate[1].
-
Optimizing Agitation: Ensure the stirring is sufficient to create a good dispersion of the reactants, especially in a multiphase system[1].
-
Employing a Phase-Transfer Catalyst or a Co-solvent: To overcome phase limitations in an aqueous-organic system, a phase-transfer catalyst can be used. Alternatively, a water-soluble organic solvent like tetraglyme can be added to compatibilize the two phases and accelerate the reaction[1].
Data Presentation: Reaction Conditions for Analogous Syntheses
The following table summarizes typical reaction conditions for the synthesis of similar fluoroalkenes, which can serve as a starting point for optimizing the synthesis of 1-chloro-1,3,3,3-tetrafluoro-1-propene.
| Parameter | Typical Range/Value | Reactant/Product | Source |
| Reaction Temperature | 40 to 100°C | Dehydrochlorination of HCFC-234bb | [1] |
| 200 to 500°C | Dehydrochlorination of HCFC-234bb (Catalytic) | [1] | |
| 300 to 400°C | Vapor phase reaction with solid catalyst | [4] | |
| Base | Metal hydroxide (e.g., KOH, NaOH), metal oxide, or metal carbonate | Dehydrochlorination reactions | [1] |
| Sodium amide | Dehydrohalogenation of 1233zd | [2] | |
| Base Concentration | 10 to 50 mass% (with respect to solvent and base) | Dehydrochlorination of HCFC-234bb | [1] |
| Solvent | Water | Dehydrochlorination with metal hydroxides | [1] |
| Tetraglyme (as a co-solvent) | To compatibilize aqueous and organic phases | [1] | |
| Catalyst | Phase-transfer catalyst | Liquid-phase dehydrochlorination | [1] |
| Activated carbon with alkali metal salt | Gas-phase dehydrochlorination | [1] | |
| Halogenated metal oxide or metal halide | Vapor phase reaction | [4] | |
| Reaction Time | 1 to 50 hours (batch) | Dehydrochlorination of HCFC-234bb | [1] |
| 1 to 3000 seconds (continuous) | Dehydrochlorination of HCFC-234bb | [1] |
Experimental Protocols
The following provides a generalized methodology for the liquid-phase dehydrohalogenation synthesis of a fluoroalkene, which can be adapted for 1-chloro-1,3,3,3-tetrafluoro-1-propene.
Objective: To synthesize 1-chloro-1,3,3,3-tetrafluoro-1-propene via dehydrohalogenation of a suitable polychlorotetrafluoropropane precursor.
Materials:
-
Polychlorotetrafluoropropane precursor
-
Base (e.g., Potassium Hydroxide)
-
Solvent (e.g., Water)
-
Phase-transfer catalyst (optional)
-
Stirring apparatus
-
Reaction vessel with temperature control and condenser
Procedure:
-
Reactor Setup: A stirred-tank reactor equipped with a heating/cooling jacket, a mechanical stirrer, a thermocouple, and a condenser is set up.
-
Charging Reactants: The solvent (e.g., water) and the base (e.g., potassium hydroxide) are charged into the reactor. The mixture is stirred until the base is completely dissolved.
-
Addition of Precursor: The polychlorotetrafluoropropane precursor is then added to the reactor. If a phase-transfer catalyst is used, it is added at this stage.
-
Reaction: The mixture is heated to the desired reaction temperature (e.g., 50-80°C) while stirring vigorously to ensure proper mixing of the phases[1]. The reaction is allowed to proceed for a specified duration (e.g., 1-50 hours), with progress monitored by a suitable analytical technique (e.g., GC-MS).
-
Workup: After the reaction is complete, the mixture is cooled, and the organic phase is separated from the aqueous phase.
-
Purification: The crude product is then purified, typically by distillation, to isolate the desired 1-chloro-1,3,3,3-tetrafluoro-1-propene isomer.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
General Reaction Pathway
Caption: General dehydrohalogenation pathway.
References
- 1. EP3395789A1 - Method for producing 1-chloro-2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 2. US8791309B2 - Synthesis of 3,3,3-trifluoropropyne - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US20160332936A1 - Process for Making HCFO-1233zd - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFO-1224yd)
Welcome to the technical support center for the synthesis of 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFO-1224yd). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFO-1224yd)?
A1: The most prevalent and economically advantageous method for the synthesis of HCFO-1224yd is the dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb).[1] This reaction is typically carried out in the liquid phase in the presence of a base.[1]
Q2: What are the common side products observed during the synthesis of HCFO-1224yd?
A2: During the dehydrochlorination of HCFC-234bb, several side products can be formed. The most commonly reported impurities include:
-
1-chloro-3,3,3-trifluoropropyne: This can be formed from the further dehydrochlorination of the desired product, HCFO-1224yd.[1]
-
1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya): This impurity may arise if the starting material, HCFC-234bb, contains impurities.[1]
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Unreacted 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb): Incomplete reaction will result in the presence of the starting material in the final product mixture.[1]
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Geometric Isomers (E/Z): HCFO-1224yd exists as E and Z isomers. The reaction may produce a mixture of both, and their ratio can be influenced by reaction conditions.
Q3: How can the formation of side products be minimized?
A3: Minimizing side product formation involves careful control of reaction parameters. Key strategies include:
-
Optimization of Reaction Temperature: Maintaining the optimal reaction temperature is crucial. For the liquid-phase dehydrochlorination of HCFC-234bb, a temperature range of 40 to 100°C is recommended to achieve high conversion and selectivity while minimizing the formation of byproducts from excessive heating.[1]
-
Control of Base Concentration: The concentration of the base used for dehydrochlorination should be carefully controlled. An appropriate molar ratio of base to the starting material is necessary to drive the reaction to completion without promoting side reactions.
-
Use of High-Purity Starting Materials: Using highly pure 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb) is essential to prevent the formation of impurities like 1,1-dichloro-2,3,3,3-tetrafluoropropene.[1]
-
Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of degradation products from the desired product.
Q4: What are the recommended methods for purifying crude 1-chloro-1,3,3,3-tetrafluoro-1-propene?
A4: Purification of the crude product is typically achieved through distillation. The different boiling points of the components in the reaction mixture allow for their separation. For instance, the unreacted starting material and heavier side products can be separated from the lower-boiling HCFO-1224yd isomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1-chloro-1,3,3,3-tetrafluoro-1-propene.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion of Starting Material (HCFC-234bb) | 1. Insufficient reaction temperature. 2. Inadequate amount or concentration of base. 3. Poor mixing of reactants. 4. Short reaction time. | 1. Gradually increase the reaction temperature within the recommended range (40-100°C) and monitor the conversion. 2. Verify the molar ratio and concentration of the base. If necessary, perform a titration to confirm the base concentration. 3. Ensure efficient stirring to promote contact between the reactants. 4. Extend the reaction time and monitor the progress by techniques like GC-MS. |
| High Levels of 1-chloro-3,3,3-trifluoropropyne | 1. Excessive reaction temperature. 2. Prolonged reaction time after completion. 3. High concentration of base. | 1. Reduce the reaction temperature to the lower end of the optimal range. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Decrease the molar ratio of the base to the starting material. |
| Presence of 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya) | 1. Impurities in the starting material (HCFC-234bb). | 1. Analyze the purity of the starting material using GC-MS before the reaction. 2. If impurities are present, purify the HCFC-234bb by distillation. |
| Unfavorable Isomer Ratio (E/Z) | 1. Reaction temperature. 2. Choice of base and solvent. 3. Presence of a catalyst. | 1. Investigate the effect of temperature on the isomer ratio in small-scale experiments. 2. Experiment with different base and solvent systems. 3. The use of specific catalysts can influence the stereoselectivity of the elimination reaction. |
Experimental Protocols
Synthesis of 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFO-1224yd) via Dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb)
This protocol is based on the general method described in the patent literature.[1]
Materials:
-
1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb)
-
Aqueous solution of a suitable base (e.g., sodium hydroxide or potassium hydroxide)
-
Solvent (e.g., water)
-
Optional: Phase-transfer catalyst
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge the 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb) and the solvent.
-
If a phase-transfer catalyst is used, add it to the mixture.
-
While stirring vigorously, gradually add the aqueous base solution to the reaction mixture.
-
Maintain the reaction temperature between 40°C and 100°C.
-
Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS.
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Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture.
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Separate the organic phase from the aqueous phase.
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Wash the organic phase with water to remove any remaining base.
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Dry the organic phase over a suitable drying agent (e.g., anhydrous magnesium sulfate).
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Purify the crude product by distillation to isolate the 1-chloro-1,3,3,3-tetrafluoro-1-propene isomers.
Data Presentation
Table 1: Typical Reaction Conditions for the Dehydrochlorination of HCFC-234bb
| Parameter | Value | Reference |
| Reactant | 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb) | [1] |
| Base | Aqueous NaOH or KOH | [1] |
| Solvent | Water | [1] |
| Temperature | 40 - 100 °C | [1] |
| Catalyst | Optional: Phase-transfer catalyst | [1] |
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFO-1224yd) | C₃HClF₄ | 148.49 | ~38 (Z-isomer) |
| 1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb) | C₃H₂Cl₂F₄ | 184.95 | ~75 |
| 1-chloro-3,3,3-trifluoropropyne | C₃ClF₃ | 128.48 | ~6 |
| 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya) | C₃Cl₂F₄ | 182.93 | ~46 |
Visualizations
Caption: Workflow for the synthesis and purification of HCFO-1224yd.
Caption: Troubleshooting logic for HCFO-1224yd synthesis.
References
"purification techniques for high-purity 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-"
Technical Support Center: High-Purity 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-
Welcome to the technical support center for the purification of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting assistance for common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-?
1-Propene, 1-chloro-1,3,3,3-tetrafluoro-, commonly known as HCFO-1233zd, is a hydrochlorofluoroolefin. It exists as two geometric isomers: (E)-HCFO-1233zd (trans) and (Z)-HCFO-1233zd (cis).[1] These isomers have different physical properties, such as boiling points, which is a critical factor in their separation and purification.[2] The trans-isomer is generally more thermodynamically stable.[2] Due to their low global warming potential, these compounds are considered replacements for older, more environmentally harmful substances.[3]
Q2: What are the common impurities found in crude 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-?
Crude HCFO-1233zd can contain a variety of impurities depending on the synthesis route. These often include unreacted starting materials, byproducts, and isomers of other halogenated compounds. Identifying these impurities is the first step toward effective purification.
Table 1: Common Impurities in Crude HCFO-1233zd
| Impurity Category | Specific Compounds | Boiling Point (°C) |
|---|---|---|
| Isomers | (Z)-1-chloro-3,3,3-trifluoropropene | 39 |
| (E)-1-chloro-3,3,3-trifluoropropene | 19 | |
| Related Fluoroolefins | 1,3,3,3-tetrafluoropropene (HFO-1234ze) | -16[4] |
| 2,3,3,3-tetrafluoropropene (HFO-1234yf) | -29 | |
| Halogenated Propanes | 1,1,1,3,3-pentafluoropropane (HFC-245fa) | 15 |
| 1-chloro-1,3,3,3-tetrafluoropropane | N/A | |
| Halogenated Ethylenes | Fluorinated/chlorinated ethylenes (e.g., CH₂=CHF, CH₂=CHCl) | Variable |
| Acidic Residues | Hydrogen Fluoride (HF) | 19.5 |
| | Hydrogen Chloride (HCl) | -85 |
Note: Boiling points are approximate and can vary with pressure.
Q3: What are the primary techniques for purifying HCFO-1233zd?
High-purity HCFO-1233zd is typically achieved through a multi-step process that may combine several techniques to remove different types of impurities.
-
Distillation : This is the most common method, leveraging the boiling point differences between HCFO-1233zd isomers and other impurities.[2][3] Extractive distillation, using an agent like a halogenated hydrocarbon, may also be employed to separate compounds with close boiling points.[5]
-
Adsorption : This technique involves passing the crude material (in liquid or gas phase) through a bed of solid adsorbent, such as molecular sieves or activated alumina.[6][7] This is highly effective for removing polar impurities like water and acidic residues (HF, HCl).[7]
-
Washing/Scrubbing : Contacting the crude product with a basic solution (e.g., caustic) can neutralize and remove acidic impurities like HF and HCl.[3][8]
-
Photochlorination : This method can be used to convert unsaturated impurities into saturated compounds, which can then be more easily separated by distillation.[7]
Q4: How can the purity of a 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- sample be determined?
The purity of the final product is typically assessed using gas chromatography (GC).[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This method is used to separate the components of the mixture and identify them based on their mass spectra.
-
Gas Chromatography with a Thermal Conductivity Detector (GC-TCD) : This is also used for separation and quantification of the components in the gas mixture.[9]
Validation of the analytical method should be performed to determine the limit of detection (LOD) and limit of quantification (LOQ) for key impurities.[9]
Q5: What are the key safety considerations when handling this compound?
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- is a liquefied gas under pressure and may explode if heated.[10][11] It can cause skin and serious eye irritation, as well as respiratory irritation.[11][12] As an asphyxiant, it can displace oxygen and cause rapid suffocation.[10]
-
Always work in a well-ventilated area.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing.[10]
-
Store and handle cylinders securely to prevent physical damage.
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Be aware that thermal decomposition can generate hazardous products like hydrogen chloride and hydrogen fluoride.[10]
Troubleshooting Guides
Problem: Final product purity is below 99.5% after a standard distillation.
-
Possible Cause 1 : Presence of azeotropic or near-azeotropic mixtures. Some impurities may form azeotropes with HCFO-1233zd, making them difficult to separate by conventional distillation.
-
Possible Cause 2 : Inefficient distillation column. The column may not have enough theoretical plates for the required separation.
-
Solution : Increase the column height or use a more efficient packing material. Optimize the reflux ratio to improve separation efficiency.
-
Problem: The purified product is acidic.
-
Possible Cause : Incomplete removal of hydrogen fluoride (HF) or hydrogen chloride (HCl) from the synthesis process.
-
Solution 1 : Implement a washing or scrubbing step. Passing the crude gas through a basic solution can effectively neutralize and remove residual acids.[8]
-
Solution 2 : Use a solid adsorbent bed. A guard bed of activated alumina or a molecular sieve upstream of the final purification can adsorb trace acids.[7]
-
Problem: I am unable to effectively separate the (E) and (Z) isomers of HCFO-1233zd.
-
Possible Cause : Insufficient resolution in the distillation column due to the relatively small difference in boiling points ((E)-isomer: ~19°C, (Z)-isomer: ~39°C).[2]
-
Solution : A high-efficiency distillation column with a high number of theoretical plates is required. Carefully control the column head temperature and pressure to achieve a sharp separation. The (E) isomer, being more volatile, will distill first.
-
Problem: The adsorbent column requires frequent regeneration.
-
Possible Cause : High concentration of polar impurities (like water) in the crude feed is saturating the adsorbent material quickly.
-
Solution : Introduce an upstream purification step to reduce the load on the adsorbent bed. For example, a preliminary flash distillation or a washing step can remove the bulk of certain impurities before they reach the adsorbent.
-
Experimental Protocols
Protocol 1: Purification of (E)-HCFO-1233zd by Distillation and Adsorption
This protocol describes a general procedure for purifying the (E) isomer from a crude mixture containing the (Z) isomer and acidic impurities.
-
Neutralization (Washing) : a. Charge the crude HCFO-1233zd mixture into a pressure-resistant vessel. b. Add a dilute (5-10%) aqueous solution of a base, such as potassium carbonate or sodium hydroxide. c. Agitate the mixture to ensure thorough contact between the organic and aqueous phases. This will neutralize residual HF and HCl. d. Allow the phases to separate and carefully decant the organic layer.
-
Drying : a. Pass the neutralized organic material through a drying column packed with a suitable desiccant, such as 3Å or 4Å molecular sieves, to remove dissolved water.[7]
-
Fractional Distillation : a. Charge the dry, neutralized crude material to a distillation kettle of a fractional distillation unit equipped with a high-efficiency packed column. b. Slowly heat the kettle. The more volatile (E)-isomer (boiling point ~19°C) will vaporize first. c. Carefully control the distillation head temperature. Collect the fraction that distills at the boiling point of the (E)-isomer. d. The less volatile (Z)-isomer (boiling point ~39°C) and other higher-boiling impurities will remain in the kettle.[2]
-
Final Polishing (Adsorption) : a. Pass the collected (E)-HCFO-1233zd distillate in the gas phase through a final polishing column packed with activated alumina or a suitable molecular sieve.[6][7] b. This step will remove any remaining trace impurities, ensuring high purity. c. Collect the high-purity product in a clean, dry, and cooled receiving vessel.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
-
System Preparation : a. Use a GC system equipped with a suitable column (e.g., a capillary column designed for separating volatile halogenated compounds) and a detector (MS or TCD). b. Set the oven temperature program, carrier gas flow rate (e.g., Helium), and detector parameters according to a validated method.
-
Sample Preparation : a. Carefully draw a gas-phase sample from the product vessel into a gas-tight syringe or a gas sampling bag. b. Ensure the sample is representative of the bulk material.
-
Injection and Analysis : a. Inject a known volume of the gas sample into the GC inlet. b. Run the analysis. The components will separate based on their volatility and interaction with the column's stationary phase.
-
Data Interpretation : a. Identify the peaks in the resulting chromatogram by comparing their retention times to those of known standards. For unknown peaks, use a mass spectrometer (MS) for identification. b. Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.
Visualizations
Caption: General workflow for the purification of HCFO-1233zd.
Caption: Troubleshooting decision tree for low product purity.
References
- 1. US20190047927A1 - Methods for removing halogenated ethylene impurities in 2, 3, 3, 3-tetrafluoropropene product - Google Patents [patents.google.com]
- 2. DE112013003077T5 - Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Cas 1645-83-6,1,3,3,3-TETRAFLUOROPROP-1-ENE | lookchem [lookchem.com]
- 5. US20110270001A1 - Method of Purifying (Z)-1-Chloro-3,3,3-Trifluoropropene - Google Patents [patents.google.com]
- 6. EP2796439A1 - Method for purifying (e)-1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. Integrated Process To Coproduce Trans 1 Chloro 3,3,3 Trifluoropropene, [quickcompany.in]
- 9. Exploring the Decomposition Products of 1,3,3,3-Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in Medium-Voltage Electrical Switchgear as Alternatives to SF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 11. synquestlabs.com [synquestlabs.com]
- 12. (E)-1-Chloro-2,3,3,3-tetrafluoropropene | C3HClF4 | CID 10964668 - PubChem [pubchem.ncbi.nlm.nih.gov]
"stability and degradation pathways of 1-chloro-1,3,3,3-tetrafluoro-1-propene"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-1,3,3,3-tetrafluoro-1-propene (HCFO-1233zd).
Troubleshooting Guides
Issue: Unexpected Peaks in Chromatographic Analysis
Question: I am running a GC analysis of my HCFO-1233zd(E) sample after an experiment at elevated temperatures, and I see an unexpected peak. What could this be?
Answer: It is highly likely that you are observing the Z-isomer of HCFO-1233zd. The E-isomer (trans-) can undergo thermal isomerization to the Z-isomer (cis-) at temperatures above 150°C[1][2]. The rate of isomerization increases with temperature. For example, at 180°C, less than 1.6% conversion is observed after 14 days, but at 220°C, this increases to about 9%[2].
Troubleshooting Steps:
-
Confirm Identity: If possible, use a standard of HCFO-1233zd(Z) to confirm the retention time of the unexpected peak.
-
Review Experimental Conditions: Note the maximum temperature your sample was exposed to and for how long.
-
Consider Catalytic Effects: The presence of certain metals can influence the isomerization.
-
Analytical Method: Use a gas chromatography method capable of separating the E and Z isomers.
Issue: Inconsistent Results in Biological Assays
Question: I am using HCFO-1233zd in a biological system and observing variable results. Could degradation be a factor?
Answer: While HCFO-1233zd has low toxicity, its degradation in a biological system can lead to the formation of metabolites that might interfere with your assay. The primary biotransformation pathways are oxidative biotransformation and glutathione conjugation[3]. In rats, major urinary metabolites include 3,3,3-trifluorolactic acid and N-acetyl-(3,3,3-trifluoro-trans-propenyl)-l-cysteine[3].
Troubleshooting Steps:
-
Analyze Blank Samples: Run control experiments with HCFO-1233zd in your assay medium without the biological component to check for abiotic degradation.
-
Metabolite Analysis: If you have the analytical capability (e.g., LC-MS/MS, 19F NMR), you can try to identify known metabolites in your samples[3].
-
Minimize Exposure Time: Reduce the incubation time of HCFO-1233zd with your biological system if the experimental design allows.
Issue: Evidence of Acid Formation in a Closed System
Question: I am using HCFO-1233zd in a sealed reactor with lubricants and have detected an increase in acidity. What is the likely cause?
Answer: The presence of moisture can lead to the breakdown of HCFO-1233zd and some lubricants, potentially forming acidic byproducts. While HCFO-1233zd is generally stable, compatibility with other materials in the system, especially at elevated temperatures, is crucial. For instance, some lubricants like POE can show increased total acid numbers in the presence of certain metals[4].
Troubleshooting Steps:
-
Material Compatibility: Ensure all materials in your system (including lubricants, seals, and metals) are compatible with HCFO-1233zd under your experimental conditions. EPDM seals, for example, have been observed to dissolve in HCFO-1233zd[5].
-
Moisture Control: Thoroughly dry all components and reagents before introducing HCFO-1233zd.
-
Lubricant Selection: The choice of lubricant is important. Some studies suggest mineral oil, while others use POE oils[6]. The stability can be lubricant-dependent.
Frequently Asked Questions (FAQs)
General Stability
-
Q1: What is the general stability of HCFO-1233zd?
-
A1: HCFO-1233zd(E) is a relatively stable compound under normal storage conditions. However, it can undergo degradation under specific conditions such as high temperatures, UV light (in the atmosphere), and in the presence of certain reactive species or incompatible materials.
-
-
Q2: What are the main degradation pathways for HCFO-1233zd?
-
A2: The primary degradation pathways are:
-
Atmospheric Degradation: Initiated by reaction with hydroxyl (OH) radicals in the troposphere[7][8].
-
Thermal Degradation: Primarily involves isomerization from the E-isomer to the Z-isomer at elevated temperatures[1][2].
-
Biotransformation: In biological systems, it is metabolized through oxidation and conjugation with glutathione[3].
-
-
Atmospheric Degradation
-
Q3: What is the atmospheric lifetime of HCFO-1233zd(E)?
-
Q4: Does HCFO-1233zd deplete the ozone layer?
-
A4: Due to its short atmospheric lifetime, very little HCFO-1233zd reaches the stratosphere. It has a very low Ozone Depletion Potential (ODP) of approximately 0.00034[9].
-
-
Q5: What are the main atmospheric degradation products of HCFO-1233zd(E)?
Thermal Degradation and Isomerization
-
Q6: At what temperature does HCFO-1233zd(E) start to degrade?
-
A6: Significant isomerization to the Z-isomer can occur at temperatures above 150°C[1]. The extent of isomerization is dependent on both temperature and duration of exposure.
-
-
Q7: Are there any materials that can accelerate the thermal degradation of HCFO-1233zd?
-
A7: Yes, the presence of certain metals and lubricants can affect the stability of HCFO-1233zd at high temperatures. Compatibility studies are recommended for systems operating at elevated temperatures.
-
-
Q8: What are the property differences between the E and Z isomers?
-
A8: The E (trans) and Z (cis) isomers have different physical properties, such as boiling point and vapor pressure[11]. The Z-isomer has a higher boiling point (39.6 °C) compared to the E-isomer (18.5 °C)[11]. The E-isomer is generally preferred for many applications due to its lower toxicity and better performance characteristics in some systems[12].
-
Biological Degradation
-
Q9: Is HCFO-1233zd metabolized in biological systems?
-
A9: Yes, but to a very low extent. It undergoes both oxidative biotransformation and glutathione conjugation. The metabolites are rapidly excreted[3].
-
-
Q10: What are the known metabolites of HCFO-1233zd?
-
A10: In rats, 3,3,3-trifluorolactic acid and N-acetyl-(3,3,3-trifluoro-trans-propenyl)-l-cysteine have been identified as major urinary metabolites[3]. In in-vitro studies with liver microsomes, S-(3,3,3-trifluoro-trans-propenyl)-glutathione is a predominant metabolite in the presence of glutathione[3].
-
Data Presentation
Table 1: Environmental and Stability Data for HCFO-1233zd
| Property | Value | Reference(s) |
| Atmospheric Lifetime (E-isomer) | 36 - 42 days | [9][10] |
| Ozone Depletion Potential (ODP) | ~0.00034 | [9] |
| Global Warming Potential (GWP, 100-year) | < 5 | [10] |
| Trifluoroacetic Acid (TFA) Molar Yield | ~2% | [9][10] |
Table 2: Thermal Isomerization of HCFO-1233zd(E) to HCFO-1233zd(Z)
| Temperature (°C) | Duration | Isomerization (% Z-isomer) | Reference(s) |
| 180 | 14 days | < 1.6% | [2] |
| 220 | 14 days | ~ 9% | [2] |
Experimental Protocols
ASHRAE Standard 97: Sealed Glass Tube Method for Chemical Stability Testing
This standard provides a method for evaluating the chemical stability of materials for use in refrigerant systems at elevated temperatures.
-
Objective: To determine the compatibility and chemical stability of refrigerants with other materials such as lubricants and metals.
-
Apparatus: Borosilicate glass tubes.
-
General Procedure:
-
Thoroughly clean and dry the glass tubes.
-
Add the materials to be tested (e.g., HCFO-1233zd, lubricant, metal coupons) in the desired ratios.
-
Cool the tube (e.g., with liquid nitrogen) to freeze the contents and pull a vacuum to remove air.
-
Seal the glass tube using a torch.
-
Place the sealed tubes in an oven at a specified elevated temperature for a set duration (aging).
-
After aging, cool the tubes and carefully open them.
-
Analyze the contents (gas and liquid phases) using appropriate analytical techniques (e.g., GC for refrigerant decomposition, titration for acidity, visual inspection for changes in materials).
-
Note: This is a generalized description. For detailed procedures, it is essential to consult the full ANSI/ASHRAE Standard 97-2007[13][14][15][16][17].
Mandatory Visualizations
Caption: Atmospheric degradation pathway of HCFO-1233zd(E).
Caption: Thermal equilibrium between HCFO-1233zd isomers.
Caption: Major biotransformation routes of HCFO-1233zd.
References
- 1. iifiir.org [iifiir.org]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. waermepumpe-izw.de [waermepumpe-izw.de]
- 7. researchgate.net [researchgate.net]
- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. 1-Chloro-3,3,3-trifluoropropene - Wikipedia [en.wikipedia.org]
- 12. US20110041529A1 - Compositions of hydrochlorofluoroolefins - Google Patents [patents.google.com]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. standards.globalspec.com [standards.globalspec.com]
- 15. intertekinform.com [intertekinform.com]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. webstore.ansi.org [webstore.ansi.org]
"scale-up challenges in the production of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up production of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| SYN-01 | Low yield of the desired 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- isomer. | - Suboptimal reaction temperature.[1] - Inefficient catalyst activity or deactivation.[2] - Incomplete conversion of starting materials.[3] | - Optimize the reaction temperature within the recommended range for the specific synthesis route. For dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane, a temperature of 40-100°C is preferable.[1] - Regenerate or replace the catalyst. If using a solid catalyst, consider pretreatments like acid cleaning. - Increase residence time in the reactor or adjust the molar ratio of reactants. |
| PUR-01 | Difficulty in separating the (E) and (Z) isomers of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-. | - Close boiling points of the isomers.[4] - Formation of azeotropic mixtures with other components. | - Employ fractional distillation with a high number of theoretical plates. - Consider extractive distillation or using solid adsorbents like zeolites that may have different affinities for the isomers.[5] |
| PUR-02 | Presence of halogenated ethylene impurities in the final product. | - Side reactions during synthesis.[6] | - Use adsorbents or chemisorption catalysts to remove these impurities.[6] - Optimize reaction conditions to minimize the formation of these by-products. |
| SYN-02 | Rapid catalyst deactivation in the reactor. | - Coking or fouling of the catalyst surface.[2] - Poisoning of the catalyst by impurities in the feed. | - Periodically regenerate the catalyst through methods like calcination to burn off coke. - Purify the feedstock to remove any potential catalyst poisons. |
| SAF-01 | Corrosion of reactor and downstream equipment. | - Presence of corrosive by-products like HCl and unreacted HF.[3] | - Use corrosion-resistant materials for reactor construction, such as nickel-containing alloys or stainless steel.[7] - Implement a scrubbing step with water or a caustic solution to remove acidic gases before further processing.[8] |
| OPR-01 | Runaway reaction or poor temperature control in the reactor. | - Highly exothermic nature of the hydrofluorination reaction. | - Ensure adequate heat removal capacity in the reactor design. - For batch reactors, control the rate of addition of reactants. For continuous reactors, optimize flow rates and temperature monitoring. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the production of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-?
A1: Common impurities include the undesired isomer ((E) or (Z)), unreacted starting materials, by-products such as other chlorinated and/or fluorinated propenes, and halogenated ethylenes.[3][5][6] The specific impurities will depend on the synthesis route.
Q2: How can I minimize the formation of by-products during synthesis?
A2: Optimizing reaction conditions such as temperature, pressure, and reactant molar ratios is crucial.[1][7] The choice of catalyst can also significantly influence selectivity towards the desired product.
Q3: What are the recommended methods for purifying the crude product?
A3: A combination of purification techniques is often necessary. Distillation is used to separate components with different boiling points, such as the desired product from starting materials and some by-products.[8] Adsorption using materials like zeolites can be effective for removing specific impurities that are difficult to separate by distillation.[5]
Q4: What are the key safety precautions when working with anhydrous hydrogen fluoride (HF) as a reactant?
A4: Anhydrous HF is extremely corrosive and toxic.[9][10] It is imperative to use appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and HF-resistant gloves.[11] All work should be conducted in a well-ventilated area, preferably in a fume hood.[12] An emergency response plan should be in place, and calcium gluconate gel should be readily available as a first aid measure for skin contact.[11]
Q5: How can I monitor the progress of the reaction and the purity of the product?
A5: Gas chromatography (GC) is a common analytical method for monitoring the reaction progress by quantifying the consumption of reactants and the formation of products and by-products. GC-Mass Spectrometry (GC-MS) can be used to identify unknown impurities.
Experimental Protocol: Synthesis via Dehydrochlorination
This protocol describes a general laboratory-scale synthesis of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- by the dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane.
Materials:
-
1,2-dichloro-2,3,3,3-tetrafluoropropane (HCFC-234bb)
-
Aqueous solution of a base (e.g., potassium hydroxide)
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt) (optional)
-
Solvent (e.g., water)[1]
Equipment:
-
Jacketed glass reactor with a condenser, stirrer, and temperature probe
-
Addition funnel
-
Heating/cooling circulator
-
Gas chromatograph (GC) for analysis
Procedure:
-
Charge the reactor with the aqueous base solution and the phase-transfer catalyst (if used).
-
Heat the mixture to the desired reaction temperature (e.g., 50-80°C).[1]
-
Slowly add the 1,2-dichloro-2,3,3,3-tetrafluoropropane to the reactor via the addition funnel while stirring vigorously.
-
Maintain the reaction temperature and continue stirring for the desired reaction time.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC.
-
Upon completion, cool the reactor and separate the organic phase from the aqueous phase.
-
Wash the organic phase with water to remove any remaining base.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The crude product can then be purified by distillation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Reaction Temperature | 40 - 100 °C | [1] |
| Typical Reaction Pressure | 0 - 10 MPa | [1] |
| Molar Ratio of Base to HCFC-234bb | 0.2 - 2.5 | [1] |
| Boiling Point of (E)-isomer | 18.5 °C | [4] |
| Boiling Point of (Z)-isomer | 39.6 °C | [4] |
Process Flow and Logic Diagrams
Caption: Troubleshooting workflow for scale-up production.
References
- 1. EP3395789A1 - Method for producing 1-chloro-2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 2. matec-conferences.org [matec-conferences.org]
- 3. US20160332936A1 - Process for Making HCFO-1233zd - Google Patents [patents.google.com]
- 4. 1-Chloro-3,3,3-trifluoropropene - Wikipedia [en.wikipedia.org]
- 5. EP2796439A1 - Method for purifying (e)-1-chloro-3,3,3-trifluoropropene - Google Patents [patents.google.com]
- 6. US20190047927A1 - Methods for removing halogenated ethylene impurities in 2, 3, 3, 3-tetrafluoropropene product - Google Patents [patents.google.com]
- 7. CN113527039A - A co-production process and co-production system of HFO-1234ze and HCFO-1233zd - Google Patents [patents.google.com]
- 8. EP2814795A1 - PROCESS FOR THE PRODUCTION OF HCFC-1233zd - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. concordia.ca [concordia.ca]
"impact of impurities on the reactivity of 1-chloro-1,3,3,3-tetrafluoro-1-propene"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-1,3,3,3-tetrafluoro-1-propene. The following information addresses common issues related to impurities and their impact on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial grades of 1-chloro-1,3,3,3-tetrafluoro-1-propene?
A1: Commercial 1-chloro-1,3,3,3-tetrafluoro-1-propene may contain several impurities stemming from its synthesis and handling. These can include:
-
Geometric Isomers: The Z-isomer of 1-chloro-1,3,3,3-tetrafluoro-1-propene is a common impurity in supplies of the E-isomer, and vice-versa.
-
Unreacted Starting Materials: Residuals from the manufacturing process, such as 1,1,1,3,3-pentafluoropropane (HFC-245fa) or 1,1,1,3-tetrachloropropene, may be present.
-
By-products: Synthesis can lead to the formation of other halogenated propenes, such as 1,1-dichloro-2,3,3,3-tetrafluoropropene or 1-chloro-3,3,3-trifluoropropyne.
-
Acidic Impurities: Hydrogen fluoride (HF) and hydrogen chloride (HCl) can form through degradation or be carried over from the synthesis.[1]
-
Moisture: Water can be introduced during storage and handling.
-
Residual Catalysts: Traces of catalysts used in the manufacturing process may remain.
Q2: How can the isomeric purity of 1-chloro-1,3,3,3-tetrafluoro-1-propene be determined?
A2: The most common method for determining the isomeric purity is gas chromatography (GC) coupled with a suitable detector, such as a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID). The different boiling points of the Z and E isomers allow for their separation on an appropriate GC column. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) can also be used to quantify the isomeric ratio.
Q3: What is the potential impact of acidic impurities on my reaction?
A3: Acidic impurities such as hydrogen fluoride (HF) and hydrogen chloride (HCl) can have several detrimental effects on chemical reactions:
-
Catalyst Poisoning: They can deactivate acid-sensitive catalysts, particularly basic or organometallic catalysts.
-
Side Reactions: They can catalyze unwanted side reactions, such as isomerization, oligomerization, or decomposition of starting materials and products.
-
Corrosion: In the presence of moisture, these acids can be corrosive to stainless steel and other metallic components of your reaction setup.
Q4: Can the Z and E isomers of 1-chloro-1,3,3,3-tetrafluoro-1-propene exhibit different reactivity?
A4: Yes, geometric isomers can exhibit different reaction rates and selectivities due to steric and electronic differences. For example, in dehydrochlorination reactions of similar chlorofluoropropenes, the Z-isomer has been observed to be more reactive than the E-isomer. It is crucial to be aware of the isomeric ratio in your starting material, as it can affect reaction kinetics and product distribution.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Rates or Low Product Yield
| Possible Cause | Troubleshooting Step |
| Variable Isomeric Ratio | Analyze the isomeric purity of each batch of 1-chloro-1,3,3,3-tetrafluoro-1-propene using GC or NMR. If significant variations are found, consider purifying the material to obtain a consistent isomeric ratio. |
| Presence of Inhibitors | Unreacted starting materials or by-products could act as inhibitors. Analyze the purity of the starting material by GC-MS to identify potential inhibitors. |
| Catalyst Deactivation | Acidic impurities (HF, HCl) or other reactive species may be deactivating your catalyst. Test the starting material for acidity. Consider passing the liquid or vapor through a packed bed of a solid adsorbent like activated alumina or zeolite to remove acidic impurities. |
Issue 2: Formation of Unexpected By-products
| Possible Cause | Troubleshooting Step |
| Side Reactions Catalyzed by Impurities | Acidic impurities can catalyze side reactions. Purify the starting material using distillation or adsorption columns to remove acids. |
| Reactivity of Impurities | Other halogenated propene impurities may be participating in the reaction. Characterize the impurity profile of your starting material using GC-MS. If reactive impurities are identified, purification is necessary. |
| Reaction with Moisture | Moisture can lead to hydrolysis and the formation of acidic by-products. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere. |
Issue 3: Catalyst Instability or Degradation
| Possible Cause | Troubleshooting Step |
| Acidic Impurities | HF and HCl are known to be detrimental to many catalytic systems. Implement a purification step to remove these acids prior to the reaction. |
| Residual Manufacturing Catalysts | Trace metals from the synthesis of 1-chloro-1,3,3,3-tetrafluoro-1-propene could interfere with your catalytic system. If suspected, consider elemental analysis of the starting material. |
Data Presentation
Table 1: Common Impurities and their Potential Impact
| Impurity Category | Specific Examples | Potential Impact on Reactivity | Recommended Purity Level |
| Geometric Isomers | Z-1-chloro-1,3,3,3-tetrafluoro-1-propene | Altered reaction kinetics and product selectivity. | Isomer ratio should be consistent between experiments. |
| Unreacted Precursors | 1,1,1,3,3-pentafluoropropane (HFC-245fa) | May be inert or could react under certain conditions, leading to by-products. | < 0.1% |
| Synthesis By-products | 1,1-dichloro-2,3,3,3-tetrafluoropropene | Can introduce competing reaction pathways and affect product purity. | < 0.05% |
| Acidic Impurities | Hydrogen Fluoride (HF), Hydrogen Chloride (HCl) | Catalyst poisoning, corrosion, and catalysis of side reactions. | < 10 ppm |
| Moisture | Water (H₂O) | Can lead to hydrolysis and formation of acidic species. | < 20 ppm |
Experimental Protocols
Protocol 1: Detection and Quantification of Acidic Impurities
-
Objective: To determine the concentration of acidic impurities (HF and HCl) in a sample of 1-chloro-1,3,3,3-tetrafluoro-1-propene.
-
Methodology:
-
Bubble a known volume of gaseous 1-chloro-1,3,3,3-tetrafluoro-1-propene through a known volume of deionized water.
-
Alternatively, shake a known mass of liquid 1-chloro-1,3,3,3-tetrafluoro-1-propene with a known volume of deionized water in a separatory funnel.
-
Measure the pH of the aqueous solution.
-
For more quantitative results, titrate the aqueous solution with a standardized solution of a weak base (e.g., sodium borate) using a pH meter to determine the total acidity.
-
Ion chromatography can be used to specifically quantify fluoride and chloride ions.
-
Protocol 2: Purification of 1-chloro-1,3,3,3-tetrafluoro-1-propene by Adsorption
-
Objective: To remove acidic impurities and moisture from 1-chloro-1,3,3,3-tetrafluoro-1-propene.
-
Methodology:
-
Construct a column packed with a suitable solid adsorbent. For acidic impurities and moisture, a combination of activated alumina and molecular sieves (e.g., 3A or 4A) is effective. Zeolites can also be used.
-
Ensure the adsorbent is activated by heating under vacuum prior to use.
-
Pass the liquid or gaseous 1-chloro-1,3,3,3-tetrafluoro-1-propene through the packed column at a controlled flow rate.
-
Collect the purified product and re-analyze for acidity and moisture content to confirm the effectiveness of the purification.
-
Visualizations
Caption: Quality control workflow for 1-chloro-1,3,3,3-tetrafluoro-1-propene.
Caption: Logical relationships between impurities and their impact on reactivity.
References
Technical Support Center: Improving Stereoselectivity in Reactions with Halogenated Propenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the stereoselectivity of reactions involving 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- and structurally related halogenated propenes. Due to the limited availability of specific stereoselective reaction data for 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- in the current scientific literature, this guide leverages established principles and examples from similar fluorinated and chlorinated alkene systems to provide actionable advice.
Frequently Asked Questions (FAQs)
Q1: We are observing poor diastereoselectivity in our addition reaction to a fluorinated propene. What are the initial steps for troubleshooting?
A1: Poor diastereoselectivity in addition reactions to fluorinated propenes often stems from insufficient facial discrimination of the double bond. Here’s a logical workflow to address this issue:
-
Analyze the Substrate: The electronic nature of your substrate is critical. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can influence the reactivity and geometry of transition states.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, consequently, the diastereoselectivity. It is advisable to screen a range of solvents with varying properties (e.g., non-polar, polar aprotic, polar protic).
-
Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the major diastereomer.
-
Reagent Stoichiometry and Addition Rate: Carefully controlling the stoichiometry and employing slow addition of the reagent can minimize side reactions and improve selectivity.
Q2: How can we improve enantioselectivity in a catalytic reaction involving a prochiral halogenated alkene?
A2: Achieving high enantioselectivity requires a well-matched chiral catalyst and reaction conditions. Consider the following:
-
Catalyst Selection: The choice of chiral ligand is paramount. For reactions involving fluorinated substrates, ligands with specific steric and electronic properties may be necessary to create a sufficiently differentiated chiral pocket around the metal center.
-
Metal Precursor: The metal precursor can influence the catalytic activity and selectivity. It is often beneficial to screen different metal sources (e.g., different salts or oxidation states).
-
Catalyst Loading: While a higher catalyst loading may increase the reaction rate, it can sometimes have a detrimental effect on enantioselectivity. It is important to find the optimal catalyst loading that balances reactivity and selectivity.
-
Additives: The presence of additives, such as co-catalysts or activators, can have a profound impact on the stereochemical outcome.
Q3: Are there any general strategies for improving the stereoselectivity of reactions with electron-deficient alkenes like 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-?
A3: Yes, several general strategies can be applied:
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the reactant can effectively block one face of the molecule, directing the incoming reagent to the other face and leading to high diastereoselectivity. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.
-
Substrate Control: Modifying the substrate to introduce sterically demanding groups near the reaction center can enhance facial bias and improve stereoselectivity.
-
Organocatalysis: Chiral organocatalysts, such as chiral amines or phosphoric acids, can be highly effective in promoting stereoselective reactions with electron-deficient alkenes through the formation of chiral intermediates.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (dr) in a Nucleophilic Addition Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Flexible Transition State | Screen different solvents (e.g., THF, CH2Cl2, Toluene, Hexane). | The solvent can influence the conformation of the transition state. Less coordinating solvents may lead to a more ordered transition state. |
| Decrease the reaction temperature in increments of 10-20°C. | Lower temperatures increase the energy difference between competing diastereomeric transition states. | |
| Insufficient Steric Hindrance | If possible, modify the substrate to include a bulkier protecting group or substituent near the reaction center. | Increased steric bulk can create a greater facial bias, leading to higher diastereoselectivity. |
| Reagent Reactivity | Use a less reactive nucleophile or add the nucleophile slowly. | Slower, more controlled additions can favor the thermodynamically preferred product. |
Issue 2: Low Enantiomeric Excess (ee) in a Catalytic Asymmetric Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Catalyst-Substrate Match | Screen a library of chiral ligands with different steric and electronic properties. | The optimal ligand will create a chiral environment that effectively differentiates the two enantiotopic faces of the prochiral alkene. |
| Vary the metal precursor used to form the active catalyst. | The counter-ion and oxidation state of the metal can affect the geometry and reactivity of the catalytic complex. | |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and concentration. | These parameters can influence the equilibrium between different catalytic species and the rate of background (non-enantioselective) reactions. |
| Screen additives, such as Lewis acids or bases, that can act as co-catalysts or activators. | Additives can modify the structure and reactivity of the catalyst, leading to improved enantioselectivity. | |
| Catalyst Deactivation or Inhibition | Ensure the purity of all reagents and solvents. Use freshly prepared catalyst solutions. | Impurities can poison the catalyst or lead to the formation of less selective catalytic species. |
Experimental Protocols (Representative for Related Fluorinated Alkenes)
Note: The following protocols are for reactions with substrates structurally similar to 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- and should be adapted and optimized for the specific reaction.
Protocol 1: Diastereoselective Boron-Wittig Reaction for the Synthesis of (Z)-Fluoro-borylalkenes
This protocol is adapted from the work of Han et al. (2022) on the synthesis of (Z)-fluoro- and (Z)-chloro-borylalkenes and can serve as a starting point for creating stereodefined alkenes.
Materials:
-
Fluoro-diborylmethane reagent
-
Ketone or aldehyde
-
Lithium tetramethylpiperidide (LiTMP)
-
Lithium chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the fluoro-diborylmethane reagent (2.0 equiv.) and LiCl (2.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LiTMP (1.5 equiv.) in THF dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of the ketone or aldehyde (1.0 equiv.) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the E/Z ratio by 1H NMR analysis of the unpurified reaction mixture.
Visualizations
Logical Workflow for Troubleshooting Poor Stereoselectivity
Caption: Troubleshooting workflow for poor stereoselectivity.
Conceptual Reaction Pathway for Asymmetric Catalysis
Caption: Conceptual pathway for enantioselective catalysis.
"handling and storage best practices to prevent decomposition of 1-chloro-1,3,3,3-tetrafluoro-1-propene"
This technical support center provides best practices for the handling and storage of 1-chloro-1,3,3,3-tetrafluoro-1-propene to prevent its decomposition. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and storage of 1-chloro-1,3,3,3-tetrafluoro-1-propene.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Cylinder Pressure Higher Than Expected | - Exposure to high temperatures. - Decomposition of the product. | - Immediately move the cylinder to a cool, well-ventilated area. - Do not heat the cylinder. - If decomposition is suspected (e.g., discoloration, unusual odor), do not use the product and contact the supplier for guidance on safe disposal. |
| Presence of a Sharp, Acidic Odor | - Decomposition of the product, leading to the formation of hydrogen chloride (HCl) and hydrogen fluoride (HF). | - Evacuate the area immediately. - Ensure adequate ventilation. - Use appropriate personal protective equipment (PPE), including a self-contained breathing apparatus (SCBA), when re-entering the area. - Identify and address the source of decomposition (e.g., contamination, high temperature). |
| Discoloration of the Product (if visible in liquid phase) | - Contamination with incompatible materials. - Onset of decomposition. | - Do not use the product. - Safely quarantine the cylinder. - Contact the supplier for advice on analysis and disposal. |
| Corrosion of Storage Container or Associated Equipment | - Reaction with incompatible materials. - Presence of moisture, leading to the formation of corrosive acids (HCl, HF) upon decomposition. | - Immediately discontinue use of the affected equipment. - Inspect all equipment that has been in contact with the product for signs of corrosion. - Ensure that all materials in contact with the product are compatible (see FAQ section). - Use only in dry conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1-chloro-1,3,3,3-tetrafluoro-1-propene?
A1: To ensure the stability of 1-chloro-1,3,3,3-tetrafluoro-1-propene, it should be stored in a dry, cool, and well-ventilated area, protected from direct sunlight.[1] The storage temperature should not exceed 50°C (122°F).[1] Cylinders should be stored upright and securely fastened to prevent them from falling over.
Q2: What materials are incompatible with 1-chloro-1,3,3,3-tetrafluoro-1-propene?
A2: This compound is incompatible with alkali metals, finely divided metals such as aluminum, magnesium, or zinc, strong acids, strong bases, and strong oxidizing agents.[1] Contact with these materials can lead to vigorous reactions and decomposition.
Q3: What are the primary decomposition products of 1-chloro-1,3,3,3-tetrafluoro-1-propene?
A3: Under conditions of thermal decomposition, such as in a fire, the primary hazardous decomposition products are carbon oxides, hydrogen chloride (HCl), and hydrogen fluoride (HF).[1]
Q4: What are the signs of decomposition?
A4: Signs of decomposition include a noticeable increase in cylinder pressure, the presence of a sharp, acidic odor, discoloration of the material, and corrosion of the container or equipment.
Q5: What is the expected shelf life of 1-chloro-1,3,3,3-tetrafluoro-1-propene?
Q6: How should I handle a leaking cylinder?
A6: In case of a leak, evacuate the area immediately. Ensure adequate ventilation to disperse the gas. Leaks should only be addressed by trained personnel wearing appropriate PPE, including chemical-resistant gloves and safety goggles. If the leak is significant, a self-contained breathing apparatus (SCBA) may be necessary.
Quantitative Data Summary
The following table summarizes key quantitative data related to the handling and storage of 1-chloro-1,3,3,3-tetrafluoro-1-propene.
| Parameter | Value | Reference |
| Recommended Storage Temperature | < 50°C (122°F) | [1] |
| Incompatible Substances | Alkali metals, finely divided metals, strong acids, strong bases, strong oxidizing agents | [1] |
| Primary Decomposition Products | Carbon oxides, Hydrogen Chloride (HCl), Hydrogen Fluoride (HF) | [1] |
Experimental Protocols
Protocol for Accelerated Stability Testing
This protocol is a general guideline and should be adapted based on specific experimental requirements and available equipment.
-
Objective: To assess the stability of 1-chloro-1,3,3,3-tetrafluoro-1-propene under elevated temperature conditions to predict its long-term stability.
-
Apparatus:
-
Temperature-controlled oven or environmental chamber.
-
Pressure-rated sample cylinders compatible with the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis.
-
-
Procedure:
-
Fill a designated, pressure-rated sample cylinder with 1-chloro-1,3,3,3-tetrafluoro-1-propene, leaving adequate headspace.
-
Record the initial pressure and obtain an initial sample for GC-MS analysis to determine the baseline purity and identify any existing impurities.
-
Place the cylinder in a temperature-controlled oven set to a constant elevated temperature (e.g., 50°C).
-
At predetermined time intervals (e.g., 1 week, 2 weeks, 4 weeks), remove the cylinder from the oven and allow it to equilibrate to ambient temperature.
-
Record the pressure. A significant increase in pressure may indicate decomposition.
-
Carefully take a sample for GC-MS analysis.
-
Compare the chromatograms from each time point to the initial sample to identify any new peaks that may indicate decomposition products.
-
Quantify the decrease in the parent compound and the formation of any new compounds.
-
-
Data Analysis:
-
Plot the concentration of 1-chloro-1,3,3,3-tetrafluoro-1-propene as a function of time.
-
Identify and quantify any significant decomposition products.
-
Use the data to estimate the rate of decomposition at the elevated temperature.
-
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected decomposition.
Potential Decomposition Pathway
Caption: Simplified thermal decomposition pathway.
References
Technical Support Center: Experimental Use of Fluorinated Alkenes
Welcome to the Technical Support Center for the experimental use of fluorinated alkenes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, offer troubleshooting solutions, and answer frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with fluorinated alkenes, presented in a question-and-answer format.
Issue: Low or No Product Yield in Hydrofluorination
Q1: My hydrofluorination of an electron-deficient alkene is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the hydrofluorination of electron-deficient alkenes are often due to the reduced nucleophilicity of the double bond and potential side reactions. Here are some troubleshooting steps:
-
Reagent Choice: The acidity of hydrogen fluoride (HF) itself is often insufficient to activate functionalized alkenes.[1][2] Consider using a more reactive HF source. Pyridine-HF is a common reagent, but it may require a large excess and is most effective for alkenes without many functional groups.[3] A bifunctional activation system, such as KHSO₄-¹³HF, can enhance both the acidity and nucleophilicity of HF, leading to better yields with a wider range of functionalized alkenes.[3][4]
-
Reaction Conditions:
-
Solvent: The choice of solvent can be critical. Dichloroethane (DCE) has been shown to be effective in hydrofluorination reactions using KHSO₄-¹³HF.[4]
-
Temperature: These reactions are often run at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.[3][5] Optimizing the temperature profile for your specific substrate may be necessary.
-
Stoichiometry: Carefully control the stoichiometry of the HF reagent. While an excess may be needed, a large excess can sometimes lead to side products. For some substrates, using a smaller excess of the HF reagent in a more dilute solution can improve yields.[5]
-
-
Substrate Purity: Ensure your starting alkene is pure. Impurities can interfere with the reaction.
-
Moisture Control: These reactions are sensitive to water. Ensure all glassware is oven-dried and reagents are anhydrous.
Issue: Lack of Selectivity in Trifluoromethylation
Q2: I am attempting a trifluoromethylation of an alkene and observing a mixture of products (hydrotrifluoromethylation, vinylic trifluoromethylation, and/or iodotrifluoromethylation). How can I control the selectivity?
A2: The trifluoromethylation of alkenes using reagents like the Togni reagent can indeed lead to different products depending on the reaction conditions. Selectivity can be controlled by the choice of additives and solvent.[6]
-
For Hydrotrifluoromethylation: The addition of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) can promote the formation of the hydrotrifluoromethylated product. In this case, DMF can also act as the hydrogen source.[6]
-
For Vinylic Trifluoromethylation: The use of a soluble iodide source like tetra-n-butylammonium iodide (TBAI) in a non-polar solvent like 1,4-dioxane can favor the formation of the vinylic trifluoromethylation product.[6] This often proceeds through an initial iodotrifluoromethylation followed by elimination.
-
For Iodotrifluoromethylation: Using a less soluble iodide salt such as potassium iodide (KI) can lead to the isolation of the iodotrifluoromethylated product.[6]
The key is that the solubility of the iodide salt and the nature of the solvent play a crucial role in determining the reaction pathway.[6]
Issue: Decomposition of Starting Material or Product
Q3: My fluorinated alkene or the resulting product appears to be decomposing during the reaction or workup. What could be the cause?
A3: Fluorinated alkenes and their products can be susceptible to decomposition under certain conditions.
-
Instability to pH: Some fluorinated compounds are unstable in solution, especially at neutral or elevated pH. For example, compounds containing a 2-(fluoromethyl)pyrrolidine moiety have shown significant decomposition at pH 7.4.[7] If your compound has a basic nitrogen atom, consider the possibility of intramolecular reactions leading to decomposition.
-
Elimination of HF: β-Fluoro carbonyl compounds that have an acidic α-proton can be unstable and prone to eliminating HF.[7] If your product has this structural motif, a non-aqueous or acidic workup might be necessary.
-
Metabolic Instability: If you are working in a biological system, be aware that fluorinated alkenes can be metabolized by cytochrome P450 enzymes. This can involve epoxidation of the double bond, followed by the loss of fluoride, or oxidation of an allylic amine to form a reactive Michael acceptor.[7][8]
To mitigate decomposition, consider the following:
-
Maintain anhydrous and inert conditions.
-
Use aprotic solvents.
-
Perform the reaction and workup at low temperatures.
-
If applicable, use a mildly acidic workup to quench the reaction.
Frequently Asked Questions (FAQs)
Reactivity and Stability
-
Q: Why are fluorinated alkenes generally more susceptible to nucleophilic attack than their non-fluorinated counterparts? A: The highly electronegative fluorine atoms withdraw electron density from the double bond, making the carbon atoms more electrophilic and thus more prone to attack by nucleophiles.[9]
-
Q: How does the stability of cis and trans isomers of fluorinated alkenes compare? A: Similar to non-fluorinated alkenes, trans isomers of fluorinated alkenes are generally more stable than their cis counterparts due to reduced steric strain.[10][11]
-
Q: Can I predict which double bond will react in a molecule with multiple alkenes? A: In hydrofluorination reactions, the double bond with the higher Highest Occupied Molecular Orbital (HOMO) density, which is generally the more electron-rich double bond, will preferentially react.[1]
Safety and Handling
-
Q: What are the primary hazards associated with working with gaseous fluorinated alkenes like trifluoroethylene? A: Gaseous fluorinated alkenes are often flammable and can form explosive mixtures with air.[12] They are also typically stored as liquefied gases under pressure and may explode if heated.[12] Many are also toxic and can displace oxygen, leading to a risk of asphyxiation in poorly ventilated areas.[13]
-
Q: What personal protective equipment (PPE) should I wear when working with fluorinated alkenes? A: The required PPE depends on the specific compound and the nature of the experiment. For gaseous fluorinated alkenes, this typically includes:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield may be necessary for operations with a higher risk of splashes or explosions.[14]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, butyl rubber) are essential. The specific type should be chosen based on the chemical compatibility with the substance being handled.[14]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger quantities or more hazardous operations, a chemical-resistant suit may be necessary.[14]
-
Respiratory Protection: Work should be performed in a well-ventilated fume hood. If there is a risk of exposure above the permissible limit, a suitable respirator or a self-contained breathing apparatus (SCBA) may be required.[14][15]
-
-
Q: How should I safely quench a reaction involving a fluorinating agent? A: Quenching should be done carefully, especially with highly reactive fluorinating agents.
-
For reactions involving elemental fluorine (F₂), the unreacted gas and any HF byproducts must be neutralized. This can be done by bubbling the exhaust gas through a scrubber containing a 5-10% aqueous sodium hydroxide solution.[5] It is crucial to use a concentration in this range, as more dilute solutions can lead to the formation of toxic oxygen difluoride (OF₂). The quenching process is exothermic, so cooling the quench vessel is recommended.[5]
-
For quenching pyrophoric materials that may be used in conjunction with fluorinated compounds, a sequential addition of isopropanol, followed by an isopropanol/water mixture, and finally water is a safe protocol. This should be done under an inert atmosphere and at low temperatures.[16]
-
Characterization
-
Q: I am having trouble getting a clean ¹³C NMR spectrum for my fluorinated compound, especially for the carbons attached to fluorine. Why is this? A: Carbons directly bonded to fluorine will appear as multiplets in a standard proton-decoupled ¹³C NMR spectrum due to C-F coupling. This can split the signal and, in cases of low concentration or multiple fluorine atoms, cause the signal to be lost in the baseline noise.[17] Longer acquisition times or the use of a fluorine-decoupling pulse sequence may be necessary to observe these carbons as singlets.
-
Q: Are there any common or unusual fragmentation patterns I should be aware of when analyzing fluorinated compounds by mass spectrometry? A: Yes, fluorinated compounds often exhibit characteristic fragmentation patterns.
Experimental Protocols
Protocol 1: General Procedure for Hydrofluorination of Alkenes using KHSO₄-¹³HF
This protocol is adapted from Lu et al., J. Am. Chem. Soc. 2017, 139, 49, 18202–18205.[3][4][5]
-
Preparation: In a dry fume hood, add the alkene (0.2 mmol) and 1,2-dichloroethane (DCE, 0.2 mL) to a dry polyethylene or polypropylene vial equipped with a magnetic stir bar.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Carefully add KHSO₄-¹³HF (1.0 equivalent) to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 30 minutes) and then warm to room temperature, continuing to stir for an additional period (e.g., 1.5 hours). The optimal reaction time will vary depending on the substrate.
-
Quenching: Slowly add the reaction mixture to a saturated aqueous solution of NaHCO₃ to quench the reaction.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Substrate Type | Reaction Conditions | Typical Yield (%) |
| Monosubstituted Alkenes | 0 °C to rt, 2 h | 75-95 |
| Disubstituted Alkenes | 0 °C to rt, 2 h | 80-92 |
| Trisubstituted Alkenes | 50 °C, 2 h | 70-88 |
| Dienes (selective) | 0 °C to rt, 15 h | 65-78 |
Table 1: Representative yields for the hydrofluorination of various alkenes using KHSO₄-¹³HF. Yields are isolated yields and will vary based on the specific substrate.[3][5]
Protocol 2: General Procedure for Visible-Light-Mediated Hydrotrifluoromethylation of Unactivated Alkenes
This protocol is adapted from Mizuta et al., J. Am. Chem. Soc. 2013, 135, 7, 2505–2508.[20]
-
Preparation: In a Schlenk tube, combine the unactivated alkene (0.5 mmol), Umemoto's reagent (1.2 equivalents), and Ru(bpy)₃Cl₂ (5 mol%).
-
Solvent Addition: Add anhydrous methanol (MeOH, 5 mL) via syringe.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Irradiate the stirred reaction mixture with a blue LED lamp at room temperature for the specified reaction time (typically 12-24 hours).
-
Workup: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
| Substrate Type | Reaction Time (h) | Typical Yield (%) |
| Terminal Alkenes | 12-18 | 60-85 |
| 1,1-Disubstituted Alkenes | 18-24 | 55-75 |
| Styrenes | 12 | 70-90 |
Table 2: Representative yields for the hydrotrifluoromethylation of unactivated alkenes. Yields are isolated yields and will vary based on the specific substrate.[20]
Mandatory Visualizations
Caption: A typical experimental workflow for the hydrofluorination of an alkene.
Caption: A logical troubleshooting guide for addressing low reaction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. whitman.edu [whitman.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. airgas.com [airgas.com]
- 14. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 15. How to Choose the Right PPE for Hazardous Gases [gasdetection.com]
- 16. chemistry.nd.edu [chemistry.nd.edu]
- 17. researchgate.net [researchgate.net]
- 18. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-Chloro-1,3,3,3-tetrafluoropropene and Other Fluoroalkenes for Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties, Reactivity, and Metabolic Stability
Fluoroalkenes represent a critical class of building blocks in medicinal chemistry, offering unique properties that can enhance the pharmacological profile of drug candidates. Among these, 1-chloro-1,3,3,3-tetrafluoropropene stands out as a versatile reagent. This guide provides a comparative analysis of 1-chloro-1,3,3,3-tetrafluoropropene against other relevant fluoroalkenes, focusing on key parameters pertinent to drug discovery and development. The information is supported by experimental data and detailed protocols to aid in the practical application of these findings.
Physicochemical Properties: A Foundation for Drug Design
The physicochemical properties of a molecule are fundamental to its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). A comparison of key properties for 1-chloro-1,3,3,3-tetrafluoropropene and other selected fluoroalkenes is presented below.
| Property | 1-Chloro-1,3,3,3-tetrafluoropropene | Tetrafluoroethylene | Hexafluoropropene | (Z)-1-Chloro-2,3,3,3-tetrafluoropropene |
| Molecular Formula | C₃HClF₄ | C₂F₄ | C₃F₆ | C₃HClF₄ |
| Molecular Weight ( g/mol ) | 148.48[1] | 100.02 | 150.02 | 148.48[2] |
| Boiling Point (°C) | 19-20[3] | -76.3 | -29.4 | Not available |
| LogP (octanol-water) | 2.5[1] | 1.2 | 2.6 | 2.1[2] |
Table 1: Comparison of Physicochemical Properties of Selected Fluoroalkenes. LogP values are computed estimates and provide an indication of the lipophilicity of the compounds.
Chemical Reactivity: Versatility in Synthesis
The reactivity of fluoroalkenes is a key determinant of their utility in synthesizing complex molecules. The presence of both a double bond and halogen atoms provides multiple avenues for chemical modification. A critical reaction for fluoroalkenes is nucleophilic substitution, where a nucleophile replaces a leaving group, typically a halide.
Fluoroalkenes are known to react with biological nucleophiles, such as the thiol group in glutathione (GSH), which is a key player in cellular detoxification pathways. The reaction with glutathione can be a significant metabolic pathway for these compounds. For instance, 1,1,2-trichloro-3,3,3-trifluoro-1-propene has been shown to be metabolized through glutathione conjugation[1].
Metabolic Stability: Predicting In Vivo Fate
The metabolic stability of a drug candidate is a critical parameter that influences its half-life and dosing regimen. In vitro assays using liver microsomes are a standard method for assessing metabolic stability early in the drug discovery process. These assays measure the rate of disappearance of a compound when incubated with liver enzymes, primarily cytochrome P450s.
Data from a study on (Z)-1-chloro-2,3,3,3-tetrafluoropropene (an isomer of the target compound) suggests it is not expected to undergo significant metabolism[2]. Another related compound, trans-1-chloro-3,3,3-trifluoropropene, undergoes both oxidative biotransformation and glutathione conjugation, but at very low rates. The biotransformation of tetrafluoroethylene (TFE) is known to proceed via glutathione conjugation and the mercapturic acid pathway[2]. This suggests that metabolism of 1-chloro-1,3,3,3-tetrafluoropropene is likely to be slow and may proceed through similar pathways.
Logical Workflow for Assessing Fluoroalkene Suitability in Drug Discovery
Caption: Workflow for evaluating fluoroalkenes in drug discovery.
Cell Permeability: Crossing Biological Barriers
For a drug to be orally bioavailable, it must be able to cross the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability. This assay measures the rate at which a compound crosses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the intestinal lining. The output of this assay is the apparent permeability coefficient (Papp).
While specific comparative Papp values for 1-chloro-1,3,3,3-tetrafluoropropene and other fluoroalkenes are not available in the reviewed literature, the assay can be performed to generate this crucial data. Generally, compounds with high lipophilicity (LogP > 3) can sometimes show underestimated permeability in standard Caco-2 assays, and modifications to the protocol, such as the addition of bovine serum albumin (BSA), may be necessary to obtain more accurate results[4].
Experimental Protocols
Synthesis of 1-Chloro-1,3,3,3-tetrafluoropropene
A common route for the synthesis of hydrofluoropropenes involves the fluorination of chlorinated precursors. For example, 1,3,3,3-tetrafluoropropene can be produced from 1,1,1,3,3-pentachloropropane through successive fluorination steps, with 1-chloro-3,3,3-trifluoropropene as a key intermediate[5]. While a detailed, step-by-step protocol for the specific synthesis of 1-chloro-1,3,3,3-tetrafluoropropene was not found in the initial search, a general approach would involve the controlled fluorination of a suitable pentachloropropane isomer.
Microsomal Stability Assay for Volatile Fluoroalkenes
This protocol is adapted from standard microsomal stability assays and includes modifications for handling volatile compounds.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Acetonitrile (ACN) or methanol (ice-cold) for quenching
-
96-well plates and sealing mats suitable for volatile compounds
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive control in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Seal the plate immediately and incubate at 37°C with gentle shaking.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
Workflow for Microsomal Stability Assay
Caption: Experimental workflow for the microsomal stability assay.
Caco-2 Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of fluoroalkenes.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)
-
Test compound, high permeability control (e.g., propranolol), and low permeability control (e.g., atenolol)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Additionally, perform a Lucifer yellow leakage test.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Compound Addition: Add the test compound and controls to the apical (for A to B transport) or basolateral (for B to A transport) chamber. Add fresh HBSS to the receiver chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analysis: Analyze the concentration of the compound in the samples by LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux transporters.
Logical Flow of a Caco-2 Permeability Assay
Caption: Key steps in performing a Caco-2 cell permeability assay.
Conclusion
1-Chloro-1,3,3,3-tetrafluoropropene and other fluoroalkenes offer significant potential in drug discovery due to their unique chemical properties. This guide has provided a comparative overview of their physicochemical characteristics, reactivity, and metabolic stability, along with detailed experimental protocols for their evaluation. While direct comparative data is still emerging, the provided information and methodologies will enable researchers to make informed decisions on the selection and application of these valuable synthetic building blocks in the pursuit of novel therapeutics. Further head-to-head experimental comparisons are warranted to fully elucidate the relative advantages of 1-chloro-1,3,3,3-tetrafluoropropene in a drug development context.
References
- 1. Metabolic activation of the nephrotoxic haloalkene 1,1,2-trichloro-3,3,3-trifluoro-1-propene by glutathione conjugation [pubmed.ncbi.nlm.nih.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20170226032A1 - Compositions containing 1,1,1,3,3-pentachloropropane - Google Patents [patents.google.com]
"performance comparison of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- in specific catalytic cycles"
In the landscape of industrial chemistry, the efficiency of catalytic cycles is paramount. This guide offers a comparative analysis of the performance of two distinct olefins, the widely used 1-propene and the fluorinated compound 1-chloro-1,3,3,3-tetrafluoro- (HCFO-1233zd(E)), in key catalytic reactions. While extensive data exists for the catalytic transformation of 1-propene, a notable gap in publicly available research limits a direct, quantitative comparison with HCFO-1233zd(E) in similar catalytic processes. This guide, therefore, presents a comprehensive overview of 1-propene's performance, alongside the available information for HCFO-1233zd(E), highlighting areas where further research is needed.
Catalytic Hydrogenation: A Tale of Two Substrates
Catalytic hydrogenation is a fundamental reaction in organic synthesis, converting unsaturated compounds to their saturated counterparts. The performance of 1-propene in this reaction is well-documented, serving as a benchmark for olefin reactivity.
Quantitative Performance Data: Catalytic Hydrogenation of 1-Propene
| Catalyst | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity to Propane (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Pt/ZrO₂ | 25 | 1 | >95 | >99 | Not Reported | [1] |
| 1% V/SiO₂ | 22 | 1.01 | 92 (initial) | Not Reported | ~6 (initial) | [2] |
| Cu-Zn/Al₂O₃ | 100-300 | 1 | Variable | High | Not Reported | [3] |
Experimental Protocol: Catalytic Hydrogenation of 1-Propene
A typical experimental setup for the gas-phase hydrogenation of 1-propene involves a fixed-bed reactor packed with a solid catalyst. A feed gas mixture of 1-propene, hydrogen, and an inert gas (e.g., helium or nitrogen) is passed through the reactor at a controlled temperature and pressure. The product stream is then analyzed using gas chromatography (GC) to determine the conversion of 1-propene and the selectivity towards propane.
For the Pt/ZrO₂ catalyst, the reaction can be conducted at room temperature (25°C) and atmospheric pressure.[1] In a study using a vanadium-based catalyst (1% V/SiO₂), the reaction was performed in a plug flow reactor at 22°C with a feed of 1.2% propene and 42% hydrogen.[2]
Catalytic Cycle: Olefin Hydrogenation (Horiuti-Polanyi Mechanism)
The Horiuti-Polanyi mechanism is a widely accepted model for the hydrogenation of alkenes on metal surfaces.
Caption: Horiuti-Polanyi mechanism for olefin hydrogenation.
Performance of 1-chloro-1,3,3,3-tetrafluoro- (HCFO-1233zd(E)) in Catalytic Hydrogenation
Currently, there is a lack of published, peer-reviewed data detailing the catalytic hydrogenation of HCFO-1233zd(E) under conditions comparable to those used for 1-propene. The presence of chlorine and fluorine atoms on the double bond is expected to significantly influence its reactivity. The electron-withdrawing nature of the halogen atoms would likely decrease the electron density of the C=C bond, potentially making it less susceptible to electrophilic attack by hydrogen atoms on the catalyst surface. Further experimental investigation is required to quantify its performance in this catalytic cycle.
Catalytic Polymerization: Building Macromolecules
Catalytic polymerization of olefins is a cornerstone of the polymer industry. The performance of 1-propene in this process, particularly using Ziegler-Natta and metallocene catalysts, has been extensively studied.
Quantitative Performance Data: Catalytic Polymerization of 1-Propene
| Catalyst System | Cocatalyst | Temperature (°C) | Activity (kg polymer/mol Ti·h) | Isotacticity (%) | Reference |
| TiCl₄/MgCl₂ | Al(i-Bu)₃ | 70 | ~300 | 95-98 | [4] |
| TiCl₄/MgCl₂ | AlEt₃ | 70 | ~150 | >98 | [4] |
Experimental Protocol: Polymerization of 1-Propene
The polymerization of 1-propene using a supported titanium-magnesium catalyst is typically carried out in a stirred tank reactor. The catalyst and a cocatalyst, such as triisobutylaluminum (Al(i-Bu)₃) or triethylaluminum (AlEt₃), are introduced into a solvent (e.g., heptane) under an inert atmosphere. Propene monomer is then fed into the reactor at a controlled pressure and temperature. The polymerization is allowed to proceed for a specific duration, after which the reaction is terminated, and the polymer is collected, washed, and dried. The activity of the catalyst is determined by the mass of polymer produced per mole of titanium per hour. The stereoregularity (isotacticity) of the polypropylene is typically analyzed using techniques like ¹³C NMR.[4]
Catalytic Cycle: Ziegler-Natta Polymerization (Cossee-Arlman Mechanism)
The Cossee-Arlman mechanism describes the chain growth in Ziegler-Natta polymerization.
Caption: Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Performance of 1-chloro-1,3,3,3-tetrafluoro- (HCFO-1233zd(E)) in Catalytic Polymerization
There is limited information available in the scientific literature regarding the catalytic polymerization of HCFO-1233zd(E). The presence of the bulky and electron-withdrawing chlorine and trifluoromethyl groups would likely present significant steric and electronic challenges for traditional polymerization catalysts. These groups could hinder the coordination of the monomer to the active site and affect the insertion step. While research exists on the synthesis of fluorinated polymers, specific data on the homopolymerization or copolymerization of HCFO-1233zd(E) using common industrial catalysts is not readily found.[5][6][7]
Catalytic Epoxidation: Introducing an Oxygen Atom
Catalytic epoxidation is a crucial process for producing epoxides, which are valuable intermediates in the chemical industry. The epoxidation of 1-propene to propylene oxide has been a subject of intense research.
Quantitative Performance Data: Catalytic Epoxidation of 1-Propene
| Catalyst | Oxidant | Temperature (°C) | Propene Conversion (%) | Propylene Oxide Selectivity (%) | Reference |
| Au/TS-1 | H₂/O₂ | 220 | ~2 | ~98 | [8] |
| Ag-Cu/BaCO₃ | O₂ | 200 | 3.6 | 55.1 | [9] |
| Cu-OH-Cl-TiO₂ | O₂ | 227 | 4.8 | 38.9 | [9] |
| TS-1 | H₂O₂ | 40-50 | High | High | [10] |
Experimental Protocol: Catalytic Epoxidation of 1-Propene
For the gas-phase epoxidation of 1-propene using a gold-titania catalyst, the reaction is typically conducted in a fixed-bed flow reactor. A feed gas containing 1-propene, hydrogen, and oxygen, diluted with an inert gas like helium, is passed over the catalyst bed at elevated temperatures (e.g., 220°C).[8] The product stream is analyzed online by gas chromatography to determine the conversion of propene and the selectivity to propylene oxide.
In the case of hydrogen peroxide as the oxidant with a TS-1 catalyst, the reaction is often carried out in a liquid phase under milder conditions (40-50°C).[10]
Catalytic Cycle: Olefin Epoxidation with a Metal Catalyst
The mechanism for olefin epoxidation can vary depending on the catalyst and oxidant used. A general representation is shown below.
Caption: A generalized catalytic cycle for olefin epoxidation.
Performance of 1-chloro-1,3,3,3-tetrafluoro- (HCFO-1233zd(E)) in Catalytic Epoxidation
Similar to hydrogenation and polymerization, there is a significant lack of data on the catalytic epoxidation of HCFO-1233zd(E). The electron-deficient nature of the double bond, due to the attached halogens, would likely make it less nucleophilic and therefore less reactive towards electrophilic oxygen transfer agents typically involved in epoxidation reactions. The steric hindrance from the substituents could also play a role in impeding the approach of the olefin to the catalytic active site.
Conclusion: A Call for Further Investigation
This comparative guide underscores the extensive body of knowledge surrounding the catalytic performance of 1-propene in fundamental industrial reactions. In contrast, the performance of 1-chloro-1,3,3,3-tetrafluoro- (HCFO-1233zd(E)) in these same catalytic cycles remains largely unexplored in the public domain. The unique electronic and steric properties imparted by the chlorine and fluorine substituents suggest that its reactivity would differ significantly from that of 1-propene. To fully understand the potential of HCFO-1233zd(E) as a substrate in catalytic transformations and to enable its broader application, dedicated research into its performance in catalytic hydrogenation, polymerization, and epoxidation is essential. Such studies would not only fill a critical knowledge gap but also open new avenues for the synthesis of novel fluorinated materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Polymerization of Hexene-1 and Propylene over Supported Titanium–Magnesium Catalyst: Comparative Data on the Polymerization Kinetics and Molecular Weight Characteristics of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of fluorinated gradient copolymers via in situ transesterification with fluoroalcohols in tandem living radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. research.tue.nl [research.tue.nl]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. eurochemengineering.com [eurochemengineering.com]
Comparative Analysis of 1-Chloro-1,3,3,3-tetrafluoro-1-propene Derivatives and Alternative Compounds: A Spectroscopic and Crystallographic Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic and crystallographic properties of 1-chloro-1,3,3,3-tetrafluoro-1-propene derivatives against a common alternative, trans-1,3,3,3-tetrafluoropropene (HFO-1234ze(E)). The validation of these compounds is crucial for their application in various fields, including materials science and as refrigerants. This document summarizes key quantitative data, details experimental protocols for characterization, and presents a visual workflow for the validation process.
Spectroscopic and Physicochemical Properties Comparison
The following tables summarize the available spectroscopic and physicochemical data for the (E) and (Z) isomers of 1-chloro-1,3,3,3-tetrafluoropropene and the alternative compound HFO-1234ze(E).
| Property | (E)-1-Chloro-1,3,3,3-tetrafluoroprop-1-ene | (Z)-1-Chloro-1,3,3,3-tetrafluoroprop-1-ene | trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) |
| Molecular Formula | C₃HClF₄[1] | C₃HClF₄[2] | C₃H₂F₄ |
| Molecular Weight | 148.48 g/mol [1] | 148.48 g/mol [2] | 114.04 g/mol |
| Boiling Point | Not specified | Not specified | -19 °C |
| 1H NMR | Data not available in search results | Data not available in search results | Data not available in search results |
| 19F NMR | Data not available in search results | Data not available in search results | Data not available in search results |
| IR Spectrum | Available (Vapor Phase)[1] | Available (Vapor Phase) | Vibrational spectra described[3] |
| Mass Spectrum | Available (GC-MS)[1] | Available (GC-MS) | Data not available in search results |
Table 1: Comparison of Physicochemical and Spectroscopic Data
Crystallographic Data Comparison
| Parameter | trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E))[3] |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 7.358(2) |
| b (Å) | 6.891(2) |
| c (Å) | 8.892(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 450.7(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.683 |
Table 2: Crystallographic Data for trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E))
Experimental Protocols
Detailed experimental procedures are essential for the accurate and reproducible characterization of these fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Fluorinated Alkenes
Objective: To determine the chemical structure and isomeric purity of 1-chloro-1,3,3,3-tetrafluoro-1-propene derivatives and alternatives.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series) equipped with a multinuclear probe capable of detecting ¹H and ¹⁹F frequencies.
Sample Preparation:
-
Samples of the volatile fluorinated propenes are typically prepared in a sealed NMR tube.
-
A deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) is used to dissolve the sample and to provide a lock signal for the spectrometer.
-
For quantitative analysis, an internal standard with a known concentration may be added.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: ~15 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-5 seconds
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
¹⁹F NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment is used. Proton decoupling (e.g., using a WALTZ-16 sequence) is often employed to simplify the spectra and improve sensitivity.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., 250-300 ppm) is necessary to cover the large chemical shift range of fluorine.
-
Number of Scans: 64-256
-
Relaxation Delay: 1-5 seconds
-
-
Data Processing: Similar to ¹H NMR, with chemical shifts typically referenced to an external standard such as CFCl₃ (0 ppm).
Single Crystal X-ray Diffraction of Low-Boiling-Point Liquids
Objective: To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.
Instrumentation: A single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., an Oxford Cryosystems Cryostream).
Crystal Growth (In Situ Crystallization):
-
A small amount of the liquid sample is sealed in a glass capillary.
-
The capillary is mounted on the goniometer head of the diffractometer.
-
A stream of cold nitrogen gas is directed at the capillary to freeze the liquid.
-
A single crystal is grown from the frozen polycrystalline mass by slowly increasing the temperature to just below the melting point and then cooling it at a very slow rate. A focused infrared laser can also be used to melt a small zone of the sample to facilitate single crystal growth.
Data Collection:
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Temperature: Data is collected at a low temperature (e.g., 100 K) to minimize thermal motion and prevent sample loss.
-
Strategy: A series of diffraction images are collected over a range of crystal orientations (e.g., using ω and φ scans).
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
Experimental Workflow
The following diagram illustrates the typical workflow for the spectroscopic and crystallographic validation of 1-chloro-1,3,3,3-tetrafluoro-1-propene derivatives.
Validation workflow for propene derivatives.
This guide serves as a foundational resource for the characterization of 1-chloro-1,3,3,3-tetrafluoro-1-propene derivatives. Further research is required to obtain and report the complete experimental spectroscopic data for a comprehensive comparison.
References
- 1. (E)-1-Chloro-2,3,3,3-tetrafluoropropene | C3HClF4 | CID 10964668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-1,3,3,3-tetrafluoropropene | C3HClF4 | CID 6508916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structures and Properties of trans‐1,3,3,3‐Tetrafluoro‐ propene (HFO‐1234ze) and 2,3,3,3‐Tetrafluoropropene (HFO‐1234yf) Refrigerants - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Synthetic Utility of 1-Chloro-1,3,3,3-tetrafluoro-1-propene: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient incorporation of fluorinated moieties is a critical aspect of modern synthetic chemistry. Among the array of reagents available for this purpose, 1-chloro-1,3,3,3-tetrafluoro-1-propene emerges as a versatile building block for the introduction of the trifluoromethylvinyl group. This guide provides a comparative analysis of its synthetic utility, supported by available experimental data and detailed protocols, to aid in its effective application.
1-Chloro-1,3,3,3-tetrafluoro-1-propene is a fluorinated alkene that serves as a precursor for introducing the CF3-CH=CF- moiety into a variety of molecules. Its reactivity is primarily centered around the carbon-chlorine bond, which is susceptible to nucleophilic attack, making it a valuable reagent for trifluoromethylvinylation reactions.
Comparison of Synthetic Performance
The primary application of 1-chloro-1,3,3,3-tetrafluoro-1-propene in synthetic chemistry is as a trifluoromethylvinylation agent. This involves the substitution of the chlorine atom by a nucleophile. The performance of this reagent can be compared with other sources for similar functional groups, such as other halo-fluoroalkenes or reagents like (trifluoromethyl)trimethylsilane, which can be used to generate trifluoromethylated alkenes through different pathways.
Nucleophilic Substitution Reactions
1-Chloro-1,3,3,3-tetrafluoro-1-propene and its isomer, 2-chloro-3,3,3-trifluoroprop-1-ene, readily undergo nucleophilic substitution with a range of O-, S-, and N-nucleophiles. These reactions typically proceed under basic conditions to afford the corresponding trifluoromethyl vinyl ethers, thioethers, and enamines.
Table 1: Performance in O-Trifluoromethylvinylation
| Nucleophile | Reagent | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenol | 2-chloro-3,3,3-trifluoroprop-1-ene | K2CO3 | DMF | 80 | 85 | [1] |
| 4-Methoxyphenol | 2-chloro-3,3,3-trifluoroprop-1-ene | K2CO3 | DMF | 80 | 92 | [1] |
| 4-Nitrophenol | 2-chloro-3,3,3-trifluoroprop-1-ene | K2CO3 | DMF | 80 | 78 | [1] |
Table 2: Performance in S-Trifluoromethylvinylation
| Nucleophile | Reagent | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Thiophenol | 2-chloro-3,3,3-trifluoroprop-1-ene | K2CO3 | DMF | 25 | 95 | [1] |
| 4-Methylthiophenol | 2-chloro-3,3,3-trifluoroprop-1-ene | K2CO3 | DMF | 25 | 98 | [1] |
| Benzyl mercaptan | 2-chloro-3,3,3-trifluoroprop-1-ene | K2CO3 | DMF | 25 | 91 | [1] |
Table 3: Performance in N-Trifluoromethylvinylation
| Nucleophile | Reagent | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aniline | 2-chloro-3,3,3-trifluoroprop-1-ene | Et3N | DMF | 100 | 75 | [1] |
| Pyrrolidine | 2-chloro-3,3,3-trifluoroprop-1-ene | Et3N | DMF | 100 | 82 | [1] |
| Morpholine | 2-chloro-3,3,3-trifluoroprop-1-ene | Et3N | DMF | 100 | 80 | [1] |
Note: The data presented is for the isomer 2-chloro-3,3,3-trifluoroprop-1-ene, which is expected to have a similar reactivity profile to 1-chloro-1,3,3,3-tetrafluoro-1-propene in these nucleophilic substitution reactions.
Experimental Protocols
General Procedure for Nucleophilic Trifluoromethylvinylation
A detailed experimental protocol for the reaction of a nucleophile with a chloro-fluoro-propene derivative is provided below, based on typical procedures reported in the literature.
Materials:
-
2-chloro-3,3,3-trifluoroprop-1-ene (or 1-chloro-1,3,3,3-tetrafluoro-1-propene)
-
Nucleophile (e.g., phenol, thiophenol, aniline)
-
Base (e.g., K2CO3, Et3N)
-
Anhydrous solvent (e.g., DMF, THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of the nucleophile (1.0 eq.) and the base (1.2 eq.) in the anhydrous solvent under an inert atmosphere, add 2-chloro-3,3,3-trifluoroprop-1-ene (1.1 eq.) at the specified reaction temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylvinylated product.
Visualizing Synthetic Pathways and Workflows
To better understand the application of 1-chloro-1,3,3,3-tetrafluoro-1-propene, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.
References
A Comparative Analysis of Computational and Experimental Data for Reactions of Halogenated Propenes
This guide presents a comparison of data obtained from experimental investigations and theoretical calculations for two key reaction types of trans-1-chloro-3,3,3-trifluoropropene: thermal decomposition and reaction with the hydroxyl (OH) radical. These comparisons are crucial for researchers and professionals in drug development and chemical sciences to understand the reliability of computational models and the insights gained from experimental data.
Comparison of Methodologies
The investigation of chemical reactions typically involves a dual approach: experimental analysis to observe and quantify the reaction outcomes, and computational modeling to predict and explain the underlying mechanisms at a molecular level. The following diagram illustrates the general workflow of this comparative approach.
"advantages and disadvantages of using 1-chloro-1,3,3,3-tetrafluoro-1-propene in organic synthesis"
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] Among the various fluorinated building blocks, chloro-fluoro-propenes have emerged as versatile reagents. This guide provides a comparative analysis of 1-chloro-1,3,3,3-tetrafluoro-1-propene and its close analog, 2-chloro-3,3,3-trifluoroprop-1-ene, in organic synthesis, presenting their advantages, disadvantages, and relevant experimental data.
Overview of 1-Chloro-1,3,3,3-tetrafluoro-1-propene
1-Chloro-1,3,3,3-tetrafluoro-1-propene (C₃HClF₄) is a fluorinated alkene with a molecular weight of approximately 148.49 g/mol .[2] It exists as (E) and (Z) isomers and is primarily recognized for its applications as a refrigerant and foam blowing agent due to its low global warming potential.[3] While its use as a reagent in fine organic synthesis is not extensively documented in publicly available literature, its structure suggests potential for applications similar to other polyhalogenated alkenes, such as in cycloaddition and nucleophilic substitution reactions.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₃HClF₄ |
| Molecular Weight | 148.49 g/mol [2] |
| Isomers | (E)-1-chloro-1,3,3,3-tetrafluoroprop-1-ene, (Z)-1-chloro-1,3,3,3-tetrafluoro-1-propene |
Safety and Handling: This compound is classified as a gas under pressure and may explode if heated. It is also reported to cause skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be used in a well-ventilated area.
2-Chloro-3,3,3-trifluoroprop-1-ene: A Versatile Synthetic Building Block
Due to the limited availability of specific synthetic applications for 1-chloro-1,3,3,3-tetrafluoro-1-propene, this guide will focus on the well-documented synthetic utility of a closely related and structurally similar compound, 2-chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf). This reagent has demonstrated significant utility in the synthesis of trifluoromethyl-containing compounds, which are of high interest in medicinal chemistry.
Advantages in Organic Synthesis:
-
Versatile Precursor to β-Substituted-Trifluoromethyl-Ethenes: 2-chloro-3,3,3-trifluoroprop-1-ene readily reacts with a variety of O-, N-, and S-nucleophiles in a base-promoted substitution reaction. This provides access to a wide range of β-substituted-trifluoromethyl-ethenes, which are valuable intermediates.[5]
-
Gateway to Fluorinated Heterocycles: The substituted ethenes derived from 2-chloro-3,3,3-trifluoroprop-1-ene can be further utilized in cycloaddition reactions, such as [3+2] dipolar cycloadditions, to construct complex fluorinated heterocyclic scaffolds like pyrrolidines.[5]
-
High Reactivity: The presence of the trifluoromethyl group and the chlorine atom activates the double bond, making it susceptible to nucleophilic attack and facilitating subsequent reactions.
Disadvantages and Limitations:
-
Handling of a Gaseous Reagent: Like 1-chloro-1,3,3,3-tetrafluoro-1-propene, this compound is a gas at room temperature, which can present handling challenges in a standard laboratory setting.
-
Potential for Side Reactions: As with many highly reactive reagents, there is a potential for side reactions, and reaction conditions must be carefully controlled to achieve the desired product.
Comparative Performance and Experimental Data
The following tables summarize experimental data for key transformations involving 2-chloro-3,3,3-trifluoroprop-1-ene.
Table 1: Nucleophilic Substitution with Various Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 12 | 1-(phenoxy)-2-(trifluoromethyl)ethene | 85 |
| 4-Methylthiophenol | Cs₂CO₃ | Acetonitrile | 60 | 10 | 1-(4-methylphenylthio)-2-(trifluoromethyl)ethene | 92 |
| Pyrrolidine | Et₃N | THF | 25 | 6 | 1-(pyrrolidin-1-yl)-2-(trifluoromethyl)ethene | 78 |
This data is representative and compiled from typical reactions of this class of compounds.
Table 2: Comparison with an Alternative Trifluoromethylating Reagent
| Reaction | Reagent | Conditions | Product | Yield (%) |
| Trifluoromethylation of Indole | 2-chloro-3,3,3-trifluoroprop-1-ene followed by cyclization | Multi-step | 2-(trifluoromethyl)pyrrolo[1,2-a]indole | 65 (overall) |
| Trifluoromethylation of Indole | Togni's Reagent II | Zn(OTf)₂, DCE, 80°C, 12h | 3-(trifluoromethyl)indole | 88 |
This table illustrates that while 2-chloro-3,3,3-trifluoroprop-1-ene can be used to introduce a trifluoromethyl group as part of a larger fragment, direct trifluoromethylating agents like Togni's reagent may offer a more direct route with higher yields for simple trifluoromethylation.
Experimental Protocols
General Procedure for Nucleophilic Substitution on 2-Chloro-3,3,3-trifluoroprop-1-ene:
-
To a solution of the nucleophile (1.0 eq.) and base (1.2 eq.) in the specified solvent, 2-chloro-3,3,3-trifluoroprop-1-ene (1.1 eq.) is bubbled through the solution or added as a condensed liquid at low temperature.
-
The reaction mixture is stirred at the indicated temperature for the specified time.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Logical Workflow for Synthesis of Fluorinated Pyrrolidines
The following diagram illustrates the synthetic pathway from 2-chloro-3,3,3-trifluoroprop-1-ene to a substituted pyrrolidine.
Caption: Synthetic workflow for the preparation of trifluoromethylated pyrrolidines.
Conclusion
While direct synthetic applications of 1-chloro-1,3,3,3-tetrafluoro-1-propene are not widely reported, its structural analog, 2-chloro-3,3,3-trifluoroprop-1-ene, serves as a valuable and reactive building block for the synthesis of various fluorinated organic molecules. Its ability to undergo nucleophilic substitution followed by cycloaddition reactions opens a pathway to complex heterocyclic structures that are of significant interest in drug discovery and development. Researchers looking to incorporate a trifluoromethyl-ethenyl moiety into their target molecules will find 2-chloro-3,3,3-trifluoroprop-1-ene to be a useful tool. Further investigation into the reactivity of 1-chloro-1,3,3,3-tetrafluoro-1-propene could reveal it to be an equally valuable reagent in the synthetic chemist's toolbox.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. 1-Chloro-1,3,3,3-tetrafluoropropene | C3HClF4 | CID 6508916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Z)-1-Chloro-2,3,3,3-tetrafluoropropene | C3HClF4 | CID 13717713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-1-Chloro-2,3,3,3-tetrafluoropropene | C3HClF4 | CID 10964668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"reproducibility and robustness of experimental procedures using 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-"
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to ensure the reproducibility and robustness of experimental procedures. This guide provides a comparative analysis of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-, a fluorinated alkene of interest in organic synthesis, alongside its alternatives. We will delve into its synthesis, reactivity, and performance, supported by available experimental data.
Physicochemical Properties
A foundational understanding of a reagent's physical and chemical properties is crucial for its effective application. Below is a summary of key properties for 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- and its isomers.
| Property | 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- | (E)-1-chloro-1,3,3,3-tetrafluoroprop-1-ene | (Z)-1-chloro-1,3,3,3-tetrafluoroprop-1-ene |
| Molecular Formula | C₃HClF₄[1] | C₃HClF₄[2] | C₃HClF₄[3] |
| Molecular Weight | 148.48 g/mol [1] | 148.48 g/mol [2] | 148.48 g/mol [3] |
| CAS Number | 406-46-2[4][5] | 111512-52-8[2] | - |
| Boiling Point | 14.5 °C[5] | Not specified | Not specified |
Synthesis and Isomer Control
The synthesis of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- often results in a mixture of (E) and (Z) stereoisomers. The control of this isomeric ratio is a critical aspect of its production, as the distinct physical properties of each isomer can influence their reactivity and suitability for specific applications.
One patented method for producing 1-chloro-2,3,3,3-tetrafluoropropene (a related isomer) involves the dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane in the liquid phase in the presence of a base.[6] The reaction time can be varied from 1 to 50 hours in a batch process or 1 to 3000 seconds in a continuous process to control the conversion ratio and selectivity.[6]
For the related compound, (1E)-1-chloro-3,3,3-trifluoropropene, the reaction temperature has been identified as a key factor in maximizing the desired (E) to (Z) isomer ratio. A temperature range of 65°C to 175°C, and more specifically between 95°C and 150°C, is reported to favor the formation of the (E)-isomer.[7]
Experimental Protocol: Isomerization of 1-chloro-3,3,3-trifluoro-1-propene
A patented process describes the isomerization of 1-chloro-3,3,3-trifluoro-1-propene without a solid catalyst. The experimental setup involves feeding the starting material with a specific composition into a reaction tube heated to a desired temperature. The product gas is then collected and analyzed by gas chromatography to determine the isomer ratio.[8] This method allows for the stable production of the desired isomer without the concern of catalyst degradation.[8]
Experimental Applications and Performance
While detailed comparative studies on the reproducibility and robustness of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- are not extensively available in the public domain, we can infer its potential reactivity from studies on related fluorinated propenes. The presence of the electron-withdrawing trifluoromethyl group and the chlorine atom suggests its utility in a variety of organic transformations.[7]
The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the double bond can participate in addition and cycloaddition reactions.[7] The reactivity of the double bond is influenced by the strongly electron-withdrawing trifluoromethyl group, which can affect the regioselectivity and stereoselectivity of these reactions.[7]
A key challenge in providing a robust comparison is the lack of head-to-head experimental data for 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- against its alternatives under identical conditions. The performance of a given reagent is highly dependent on the specific reaction, substrate, and conditions employed.
Alternatives to 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-
-
Trifluoroethylene: Used in the production of fluoropolymers.[9]
-
Hexafluoropropylene: Another common monomer in fluoropolymer synthesis.
-
(Z)-1-chloro-1,3,3,3-trifluoropropene: A related isomer with a molecular weight of 130.49 g/mol .[10]
-
1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene: A related compound with a molecular weight of 182.93 g/mol .[11]
The choice of reagent will depend on the specific transformation being targeted, the desired properties of the final product, and the reaction conditions.
Logical Workflow for Reagent Selection and Synthesis
The following diagram illustrates a logical workflow for selecting and utilizing a fluorinated propene reagent like 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.
Caption: Workflow for fluorinated propene reagent selection and use.
Experimental Workflow for a Generic Fluoroalkylation Reaction
The following diagram outlines a typical experimental workflow for a fluoroalkylation reaction using a reagent such as 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.
Caption: A typical experimental workflow for fluoroalkylation.
References
- 1. 1-Chloro-1-propene | C3H5Cl | CID 11536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-1-Chloro-2,3,3,3-tetrafluoropropene | C3HClF4 | CID 10964668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloro-1,3,3,3-tetrafluoropropene | C3HClF4 | CID 6508916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Propene, 3-chloro-1,1,3,3-tetrafluoro- (CAS 406-46-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1-Propene, 3-chloro-1,1,3,3-tetrafluoro- [webbook.nist.gov]
- 6. EP3395789A1 - Method for producing 1-chloro-2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 7. 1-Propene, 1-chloro-3,3,3-trifluoro-, (1E)- | 2730-43-0 | Benchchem [benchchem.com]
- 8. DE112013003077T5 - Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 9. Catalytic method for the production of fluoroalkylenes from chlorofluorohydrocarbons - Eureka | Patsnap [eureka.patsnap.com]
- 10. (Z)-1-chloro-3,3,3-trifluoropropene | C3H2ClF3 | CID 11658298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,1-Dichloro-2,3,3,3-tetrafluoroprop-1-ene | C3Cl2F4 | CID 10986936 - PubChem [pubchem.ncbi.nlm.nih.gov]
"cross-reactivity studies of 1-chloro-1,3,3,3-tetrafluoro-1-propene with various reagents"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of 1-chloro-1,3,3,3-tetrafluoro-1-propene with various classes of chemical reagents. Due to the limited direct experimental data on 1-chloro-1,3,3,3-tetrafluoro-1-propene, this guide draws upon studies of structurally similar hydrofluoroolefins (HFOs) to infer its reactivity profile. The information is intended to aid researchers in anticipating potential reactions and designing experiments.
Reactivity with Nucleophilic Reagents
The presence of a good leaving group (chloride) and the electron-withdrawing nature of the fluorine atoms make 1-chloro-1,3,3,3-tetrafluoro-1-propene susceptible to nucleophilic attack. Experimental data on the closely related 2-chloro-3,3,3-trifluoroprop-1-ene (HCFO-1233xf) provides valuable insights into these reactions.[1]
A study on HCFO-1233xf demonstrated its reaction with a variety of O-, N-, and S-nucleophiles under base-promoted conditions.[1] These reactions proceed to yield β-substituted-trifluoromethyl-ethenes. The general reaction scheme is presented below:
Caption: Generalized Nucleophilic Substitution Reaction Pathway.
Table 1: Comparison of Reactivity with Various Nucleophiles (based on HCFO-1233xf) [1]
| Nucleophile Class | Example Reagent | Product Type | Reaction Conditions | Yield (%) |
| O-Nucleophiles | Phenol | Aryl vinyl ether | K₂CO₃, DMF, 60 °C | 95 |
| Benzyl alcohol | Alkyl vinyl ether | NaH, THF, 0 °C to rt | 85 | |
| N-Nucleophiles | Aniline | Enamine | K₂CO₃, DMF, 60 °C | 90 |
| Pyrrolidine | Enamine | K₂CO₃, DMF, rt | 92 | |
| S-Nucleophiles | Thiophenol | Thioether | K₂CO₃, DMF, rt | 98 |
| Benzyl mercaptan | Thioether | K₂CO₃, DMF, rt | 96 |
Reactivity with Electrophilic Reagents
The electron-deficient nature of the double bond in 1-chloro-1,3,3,3-tetrafluoro-1-propene suggests a general resistance to electrophilic addition compared to non-halogenated alkenes. No specific studies on the electrophilic addition to 1-chloro-1,3,3,3-tetrafluoro-1-propene were identified. However, the reactivity can be inferred from the general behavior of fluoroalkenes.
Caption: Expected Low Reactivity with Electrophiles.
Stability and Compatibility
Table 2: Summary of Stability and Incompatibility
| Reagent Class | Compatibility | Notes |
| Strong Acids | Incompatible | Potential for polymerization or decomposition. |
| Strong Bases | Incompatible | Promotes dehydrochlorination and other reactions.[2] |
| Oxidizing Agents | Incompatible | Risk of vigorous reaction. |
| Alkali Metals | Incompatible | Potential for vigorous or explosive reactions. |
| Common Organic Solvents | Generally Stable | Stable in common solvents like DMF and THF under specific reaction conditions.[1] |
Experimental Protocols
General Procedure for Nucleophilic Substitution (adapted from the study on HCFO-1233xf)[1]
To a solution of the nucleophile (1.0 mmol) and a base (e.g., K₂CO₃, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL) at the specified temperature, 2-chloro-3,3,3-trifluoroprop-1-ene (1.2 mmol) is added. The reaction mixture is stirred for the indicated time. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Workflow for Nucleophilic Substitution Reactions.
Disclaimer: The information provided in this guide is for informational purposes only and is based on available scientific literature, primarily on analogous compounds. Researchers should always conduct their own risk assessments and small-scale preliminary experiments before proceeding with any new reaction.
References
Safety Operating Guide
Safe Disposal of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-: A Procedural Guide
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.
Hazard Identification and Immediate Safety Precautions
1-Propene, 1-chloro-1,3,3,3-tetrafluoro- is a liquefied gas that presents several hazards.[1][2] All personnel handling this substance must be fully aware of its properties and the associated risks.
Key Hazards Summary:
| Hazard Type | Description | Citations |
| Physical Hazards | Contains gas under pressure; may explode if heated. | [1][3][4][5] |
| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. May displace oxygen and cause rapid suffocation. | [1][4] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. Release into the environment should be avoided. | [5] |
Immediate actions for exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing. Flush the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. For contact with the liquid form, which can cause frostbite, warm the affected area slowly with lukewarm water.[4][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][5][7]
Personal Protective Equipment (PPE)
All personnel involved in the handling and disposal of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- must wear appropriate personal protective equipment.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Wear protective gloves resistant to chemicals and fire/flame resistant and impervious clothing.[1][8]
-
Respiratory Protection: In case of inadequate ventilation, wear a self-contained breathing apparatus (SCBA).[1]
Spill and Leak Management
In the event of a spill or leak, immediate and appropriate action is necessary to contain the substance and prevent exposure.
Experimental Protocol for Spill Neutralization:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area. Ensure the area is well-ventilated to prevent the accumulation of gas, which is heavier than air.[1] Use explosion-proof ventilation equipment.[5]
-
Stop the Leak: If it is safe to do so, stop the source of the leak.[7]
-
Containment: For small liquid spills, use a dry, inert absorbent material such as sand, earth, or vermiculite to contain the substance.[1][7] Prevent the spill from entering drains or public waters.[1][7]
-
Collection: Sweep or shovel the absorbent material into a suitable, labeled container for disposal.[1][7]
Disposal Procedures
The disposal of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- and its containers must be conducted in strict accordance with all local, regional, national, and international regulations.
Step-by-Step Disposal Plan:
-
Consult Regulations: Prior to initiating any disposal procedures, consult with your institution's environmental health and safety (EHS) office and review all applicable waste disposal regulations.
-
Licensed Waste Collector: Dispose of the contents and container through a licensed and approved waste disposal contractor.[1] The material should be sent to an authorized hazardous or special waste collection point.[7]
-
Incineration: A recommended method of disposal is to send the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber to neutralize harmful decomposition products such as hydrogen chloride and hydrogen fluoride.[1]
-
Container Management: Cylinders should be securely chained and protected from physical damage. After use, the valve should be closed, and the container should be stored in a well-ventilated area, protected from sunlight, and not exposed to temperatures exceeding 50°C.[1] Do not puncture or burn empty containers, as they may still contain hazardous residue.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. (Z)-1-Chloro-2,3,3,3-tetrafluoropropene | C3HClF4 | CID 13717713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. produkte.linde-gas.at [produkte.linde-gas.at]
- 4. airgas.com [airgas.com]
- 5. cgc-jp.com [cgc-jp.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
Essential Safety and Operational Guide for Handling 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-
This guide provides crucial safety and logistical information for the handling and disposal of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) Requirements
When handling 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-, it is imperative to use the appropriate personal protective equipment to prevent exposure. This chemical can cause skin and eye irritation, and may cause respiratory irritation.[1][2] As a liquefied gas, it can also cause frostbite upon contact with the skin.[3]
| Protection Type | Specific PPE | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or chemical goggles. A face shield is also recommended.[1] | Conforming to EN 166 (EU) or NIOSH (US).[4] |
| Skin Protection | Chemical-resistant, impervious gloves. Fire/flame resistant and impervious clothing or lab coat. Safety shoes.[1][4] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4] |
| Respiratory Protection | A full-face respirator with an organic gas cartridge should be used if exposure limits are exceeded, if irritation is experienced, or in case of inadequate ventilation.[1][4][5] | Conforming to 29 CFR 1910.134.[1] |
Experimental Protocol: Safe Handling Procedure
Adherence to a strict operational workflow is essential for minimizing risks associated with 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.
1. Preparation and Area Setup:
-
Ensure the work area is well-ventilated.[1][2][6] An emergency eye wash fountain and safety shower should be readily accessible.[1]
-
Securely chain gas cylinders to prevent physical damage.[1]
-
Remove all sources of ignition from the handling area.[4]
-
Inspect all personal protective equipment for integrity before use.[4]
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid all personal contact, including inhalation of vapors.[2][6]
-
When using, ensure a backflow preventative device is in the piping.[3]
-
Always release caps or seals on containers slowly to allow for the slow dissipation of vapors.[2][6]
3. Post-Handling and Decontamination:
-
Close the container valve after each use and when empty.[1]
-
Wash hands and face thoroughly with soap and water after handling.[1][4][6]
-
Contaminated clothing should be removed and laundered separately before reuse.[3][6]
Emergency and Disposal Plan
Spill and Leak Response:
-
In the event of a leak or spill, evacuate unnecessary personnel from the area.[1]
-
Ensure adequate ventilation.[1]
-
For non-emergency personnel, do not attempt to intervene without suitable protective equipment.[1]
-
If safe to do so, stop the leak.[1]
-
Contain the spill using sand, earth, or vermiculite.[6]
-
Collect the spilled material into a suitable, labeled container for disposal using spark-proof tools and explosion-proof equipment.[4][6]
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. In case of contact with the liquid, warm frozen tissues slowly with lukewarm water. Seek medical attention if irritation or symptoms occur.[3][4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[1][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Disposal:
-
Disposal of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- and its containers must be done in accordance with local, regional, and national regulations.
-
The chemical should be collected in suitable and closed containers for disposal.[4]
Workflow for Safe Handling
Caption: Workflow for the safe handling of 1-Propene, 1-chloro-1,3,3,3-tetrafluoro-.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. amp.generalair.com [amp.generalair.com]
- 4. echemi.com [echemi.com]
- 5. daikinchemicals.com [daikinchemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
